molecular formula C22H46O3 B159043 (S)-2-methoxy-3-(octadecyloxy)propan-1-ol CAS No. 83167-59-3

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Cat. No.: B159043
CAS No.: 83167-59-3
M. Wt: 358.6 g/mol
InChI Key: JWBOVDKFGDXGCR-QFIPXVFZSA-N
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Description

1-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of a phosphotidylinositol ether lipid analog (PIA). PIAs are known to target the pleckstrin homology domain of the serine/threonine kinase Akt and to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity.

Properties

IUPAC Name

(2S)-2-methoxy-3-octadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOVDKFGDXGCR-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332709
Record name AC1LA1HX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83167-59-3
Record name AC1LA1HX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: A Bioactive Ether Lipid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, also known as 1-O-Octadecyl-2-O-methyl-sn-glycerol, is a synthetic ether lipid that has garnered significant interest in the field of biomedical research and drug development.[1] As a structural analog of naturally occurring lipids, it possesses unique physicochemical properties that contribute to its biological activity. This guide provides a comprehensive overview of the chemical properties, biological significance, and potential therapeutic applications of this fascinating molecule.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 83167-59-3[1][2]
Molecular Formula C22H46O3[1][2]
Molecular Weight 358.6 g/mol [1][2]
Appearance Crystalline solid[1]
Solubility DMF: 16 mg/mlEthanol: 5 mg/mlDMSO: 0.16 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Biological Significance and Mechanism of Action

This compound is recognized as a metabolite of a class of phosphatidylinositol ether lipid analogues (PIAs).[1] These PIAs are of particular interest due to their ability to modulate critical cellular signaling pathways, most notably the Akt signaling cascade.

The Akt pathway is a central regulator of cell survival, proliferation, and metabolism. In many forms of cancer, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). PIAs, and by extension their metabolites like this compound, are designed to mimic the structure of phosphatidylinositol, a key lipid in the Akt pathway. By doing so, they can competitively inhibit the pleckstrin homology (PH) domain of the Akt serine/threonine kinase, preventing its recruitment to the cell membrane and subsequent activation.[1] This inhibition of Akt signaling can ultimately lead to the induction of apoptosis in cancer cells that are dependent on this pathway for survival.[1]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Metabolism Metabolism Akt->Metabolism PIA_Metabolite (S)-2-methoxy-3- (octadecyloxy)propan-1-ol PIA_Metabolite->Akt Inhibits (via competitive binding to PH domain)

Figure 1: Simplified diagram of the Akt signaling pathway and the inhibitory action of this compound.

Therapeutic Potential and Applications in Drug Development

The targeted inhibition of the Akt pathway makes this compound and related ether lipids promising candidates for anticancer drug development. Research into structurally similar compounds, such as 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), has demonstrated their potent growth-inhibitory effects against various cancer cell lines.[3][4] While ET-18-OCH3 itself has shown systemic toxicity, formulation strategies, such as encapsulation in liposomes, have been shown to significantly reduce toxicity while enhancing therapeutic efficacy.[3] This suggests that with appropriate drug delivery systems, this compound could be developed into a viable therapeutic agent.

Furthermore, the modular nature of its synthesis allows for the generation of a diverse library of analogs with potentially improved potency and selectivity. This makes it an attractive scaffold for medicinal chemists to explore structure-activity relationships and optimize for desired pharmacological properties.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following methodologies, adapted from studies on similar ether lipids, can serve as a starting point for researchers.

Synthesis of this compound

A common synthetic route to 1-O-alkyl-2-O-methyl-sn-glycerols involves the use of a chiral starting material to ensure the correct stereochemistry. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Start (R)-(-)-Glycidol Step1 Protection of Hydroxyl Group (e.g., Benzyl ether) Start->Step1 Step2 Ring Opening with Sodium Octadecyloxide Step1->Step2 Step3 Methylation of Secondary Alcohol (e.g., NaH, CH3I) Step2->Step3 Step4 Deprotection (e.g., Hydrogenolysis) Step3->Step4 Product (S)-2-methoxy-3- (octadecyloxy)propan-1-ol Step4->Product

Figure 2: A representative synthetic workflow for the preparation of this compound.

Step-by-Step Methodology:

  • Protection: The hydroxyl group of a chiral starting material like (R)-(-)-glycidol is protected, for example, as a benzyl ether, to prevent unwanted side reactions.

  • Epoxide Ring Opening: The protected glycidol is then reacted with sodium octadecyloxide, prepared from octadecanol and a strong base, to open the epoxide ring and introduce the C18 alkyl chain at the sn-1 position.

  • Methylation: The resulting secondary alcohol at the sn-2 position is methylated using a strong base like sodium hydride followed by an electrophile such as methyl iodide.

  • Deprotection: Finally, the protecting group is removed, for instance, by hydrogenolysis if a benzyl group was used, to yield the final product, this compound.

  • Purification: The crude product is purified using column chromatography on silica gel.

In Vitro Cell Proliferation Assay

To evaluate the cytotoxic effects of this compound on cancer cell lines, a standard proliferation assay such as the MTT or SRB assay can be employed.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its well-defined chemical structure, coupled with its targeted biological activity against the Akt signaling pathway, makes it a compelling molecule for further investigation. While more research is needed to fully elucidate its therapeutic potential and safety profile, the information presented in this guide provides a solid foundation for its application in the laboratory and its potential journey towards the clinic.

References

  • Berdel, W. E., Schick, H. D., Fink, U., Reichert, A., Ulm, K., & Rastetter, J. (1987). Enhanced therapeutic effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. Journal of the National Cancer Institute, 78(4), 801–805.
  • Berdel, W. E., Korth, R., Reichert, A., Andreesen, R., & Munder, P. G. (1987). Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. Journal of Cancer Research and Clinical Oncology, 113(1), 12–16.
  • CPAchem. (n.d.). Safety data sheet - 3-Methoxy-1-propanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Advanced Drug Delivery

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, also known by its synonym 1-O-Octadecyl-2-O-methyl-sn-glycerol, is a high-purity glycerol derivative with significant potential in the pharmaceutical and cosmetic industries.[1] Its amphiphilic nature, arising from a long octadecyl ether chain and a polar glycerol headgroup, makes it an excellent candidate for use as an emulsifier, stabilizer, and a critical component in advanced drug delivery systems.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in lipid nanoparticles for drug delivery. Furthermore, this document will delve into the biological significance of related ether lipids, providing a mechanistic context for its utility in therapeutic formulations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and formulation development.

PropertyValueSource
CAS Number 83167-59-3[2]
Molecular Formula C₂₂H₄₆O₃[2]
Molecular Weight 358.6 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]
Solubility DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml[2]

Safety and Handling: While a specific safety data sheet for this compound is not readily available in public literature, data from related long-chain alcohols and alkoxy propanols can provide guidance. Long-chain fatty alcohols (C18 and above) are generally considered non-irritants.[3] For 1-O-HEXADECYL-2-O-METHYL-SN-GLYCEROL, a structurally similar compound, standard laboratory precautions are recommended, including avoiding contact with skin and eyes and ensuring adequate ventilation.[4] It is advised to handle with gloves and store the compound in a cool, dry, and well-ventilated place with the container tightly sealed.[4]

Synthesis and Characterization: A Proposed Pathway

A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature. However, based on the synthesis of analogous ether lipids, a plausible and efficient synthetic route can be proposed. This approach provides insight into the chemical logic underpinning its creation. A common strategy involves the alkylation of a protected glycerol backbone.

A related compound, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol, was synthesized using 1-O-hexadecyl-2-O-methyl-sn-glycerol as a starting material, indicating the feasibility of obtaining the core structure.

Proposed Synthetic Workflow:

Synthesis_Workflow A (S)-2,3-O-Isopropylidene-sn-glycerol C Intermediate 1 (Protected Alkyl-glycerol) A->C NaH, THF B 1-Bromo-octadecane B->C E Intermediate 2 (Protected Alkyl-methyl-glycerol) C->E NaH, THF D Methyl Iodide D->E G (S)-2-methoxy-3- (octadecyloxy)propan-1-ol E->G e.g., HCl F Acidic Hydrolysis F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of (S)-1-O-octadecyl-2,3-O-isopropylidene-sn-glycerol (Intermediate 1).

    • To a solution of (S)-2,3-O-Isopropylidene-sn-glycerol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0°C.

    • The mixture is stirred for 30 minutes, allowing for the formation of the alkoxide.

    • 1-Bromooctadecane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification is achieved via column chromatography on silica gel.

  • Step 2: Methylation of the secondary alcohol (Intermediate 2).

    • Intermediate 1 is dissolved in anhydrous THF, and NaH is added at 0°C.

    • After stirring for 30 minutes, methyl iodide is added, and the reaction is stirred at room temperature overnight.

    • Workup is performed as described in Step 1, followed by purification.

  • Step 3: Deprotection to yield this compound (Final Product).

    • Intermediate 2 is dissolved in a mixture of an appropriate solvent (e.g., methanol) and a dilute acid (e.g., hydrochloric acid).

    • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The reaction is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted, washed, dried, and purified.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the long alkyl chain (multiplets), the methoxy group (a singlet), and the protons on the glycerol backbone (multiplets).
¹³C NMR Resonances for each unique carbon atom in the molecule, including those in the octadecyl chain, the methoxy group, and the glycerol moiety.
Mass Spectrometry The molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to the molecular weight of 358.6 g/mol .
FT-IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and strong C-O stretching bands.
Chiral HPLC To confirm the enantiomeric purity of the (S)-isomer.

Applications in Drug Development: The Role in Lipid Nanoparticles

This compound is a valuable excipient in the formulation of lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs).[1] LNPs are at the forefront of nanomedicine, famously utilized in the delivery of mRNA vaccines, and are being extensively investigated for a wide range of therapeutic applications.

A typical LNP formulation consists of four main components:

  • An ionizable cationic lipid: Essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

  • A PEGylated lipid: Forms a hydrophilic corona on the surface of the LNP, providing colloidal stability and shielding it from the immune system.

  • Cholesterol: A structural component that enhances membrane rigidity and stability.

  • A helper lipid: A neutral lipid that contributes to the overall structure and fusogenicity of the LNP.

This compound is postulated to function as a helper lipid . Its ether linkage, in contrast to the more common ester linkage in many lipids, offers increased chemical stability against hydrolysis. The long, saturated octadecyl chain contributes to the structural integrity of the lipid bilayer of the nanoparticle.

Workflow for LNP Formulation and Characterization:

LNP_Workflow cluster_0 Formulation cluster_1 Purification & Concentration cluster_2 Characterization cluster_3 Functional Assays A Lipid Mixture in Ethanol (Cationic Lipid, Cholesterol, PEG-Lipid, This compound) C Microfluidic Mixing A->C B Aqueous Buffer with Therapeutic Cargo (e.g., mRNA) B->C D Dialysis / Tangential Flow Filtration C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (e.g., RiboGreen Assay) D->F G Morphology (Cryo-TEM) D->G H In Vitro Transfection G->H I In Vivo Biodistribution & Efficacy G->I

Caption: General workflow for the formulation and characterization of lipid nanoparticles.

Mechanism of Action in Drug Delivery:

The precise mechanism by which this compound contributes to the efficacy of LNPs is an area of active investigation. However, based on the properties of ether lipids, several key roles can be proposed:

  • Structural Stability: The ether bond is more resistant to chemical and enzymatic degradation than an ester bond, potentially leading to LNPs with a longer shelf-life and greater stability in vivo.

  • Membrane Fusion: Ether lipids are known to influence the phase behavior of lipid bilayers and can promote the formation of non-lamellar structures, which are thought to be important intermediates in the process of membrane fusion. This "fusogenic" property is critical for the endosomal escape of the LNP's payload into the cytoplasm of the target cell.

  • Modulation of Biological Pathways: 1-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of phosphatidylinositol ether lipid analogs (PIAs).[2] PIAs are known to target the pleckstrin homology (PH) domain of the serine/threonine kinase Akt, a key node in cell survival signaling pathways.[2] By inhibiting Akt, these lipids can induce apoptosis in cancer cells with high levels of Akt activity.[2] While the primary role of this compound in an LNP is likely structural, its potential to be metabolized into a biologically active compound could be a factor in its overall therapeutic effect, particularly in oncology applications.

Signaling Pathway Implication:

Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival & Proliferation Downstream->Survival PIA Phosphatidylinositol Ether Lipid Analogs (PIAs) PIA->Akt Inhibition

Caption: Simplified Akt signaling pathway and the inhibitory role of Phosphatidylinositol Ether Lipid Analogs.

Conclusion and Future Perspectives

This compound is a specialized lipid with compelling properties for advanced pharmaceutical formulations. Its unique ether linkage confers stability, while its amphiphilic nature makes it an effective component of drug delivery systems like lipid nanoparticles. The connection to the biologically active PIAs suggests that its utility may extend beyond that of a simple structural excipient.

For researchers and drug development professionals, this molecule represents an opportunity to design more stable and potentially more effective nanomedicines. Future research should focus on elucidating a definitive, scalable synthesis and obtaining a comprehensive analytical data package. Furthermore, studies that systematically evaluate the impact of incorporating this compound into LNP formulations on their stability, fusogenicity, and in vivo efficacy will be crucial in fully realizing its therapeutic potential.

References

  • 1-O-Octadecyl-2-O-methyl-sn-glycerol - Chem-Impex.

  • 1-O-Octadecyl-2-O-methyl-sn-glycerol - Cayman Chemical.

  • Human health risk assessment of long chain alcohols - PubMed.

  • 1-O-HEXADECYL-2-O-METHYL-SN-GLYCEROL Safety Data Sheets(SDS) lookchem.

Sources

The Enigmatic Role of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Synthetic Modulator of Lipid Signaling

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a synthetic alkyl-ether lipid, stands at the forefront of research into novel therapeutic agents targeting lipid metabolism and cellular signaling. Unlike naturally occurring glycerolipids, which typically possess ester linkages, this molecule is characterized by a stable ether bond at the sn-3 position and a methoxy group at the sn-2 position of the glycerol backbone. This unique structure confers resistance to enzymatic degradation by phospholipases and lipases, prolonging its cellular residency and enhancing its potential as a modulator of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the function, mechanism of action, and experimental investigation of this compound, with a particular focus on its implications for lipid metabolism and its potential as an anti-cancer agent. For the purpose of this guide, we will draw upon the extensive research conducted on its close structural analog, edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), to infer the likely biological activities and mechanisms of this compound.

Core Concepts in Ether Lipid Biology

Ether lipids are a class of glycerolipids distinguished by an ether linkage at the sn-1 position of the glycerol backbone. They are integral components of cellular membranes, particularly enriched in lipid rafts, and serve as precursors for signaling molecules. The biosynthesis of natural ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum. Disruptions in ether lipid metabolism are associated with a range of pathologies, including genetic disorders, neurodegenerative diseases, and cancer.

Synthetic ether lipid analogs, such as this compound, have been designed to exploit the unique properties of ether lipids for therapeutic purposes. Their metabolic stability and ability to integrate into cellular membranes allow them to interfere with lipid-dependent signaling pathways, often with selective cytotoxicity towards cancer cells.

Postulated Mechanism of Action: A Multi-pronged Assault on Cancer Cell Proliferation

The biological activity of this compound is believed to be multifaceted, primarily targeting key nodes in cellular signaling and lipid metabolism that are frequently dysregulated in cancer.

Disruption of Cellular Signaling Cascades

A primary mechanism of action for synthetic ether lipids is the interference with signal transduction pathways crucial for cell growth and survival.

  • Inhibition of the MAPK Pathway: Evidence strongly suggests that the closely related analog, edelfosine, inhibits the mitogen-activated protein kinase (MAPK) cascade[1]. This inhibition is not direct but is thought to occur by preventing the translocation of the Raf-1 kinase to the cell membrane, a critical step in its activation[1][2][3][4]. By disrupting the Raf-1/Ras association at the membrane, the downstream signaling cascade is blocked, leading to an arrest of cell proliferation. The interaction of Raf-1 with the lipid second messenger phosphatidic acid is also a crucial part of its membrane recruitment, suggesting a potential point of interference for lipid analogs[2][5].

  • Modulation of Protein Kinase C (PKC) Activity: The role of ether lipids in modulating PKC activity is complex and appears to be cell-type specific. Some studies suggest that these compounds can inhibit PKC-dependent phosphorylation of proteins, contributing to their anti-proliferative effects[6][7]. However, other research indicates that cytotoxicity can be independent of PKC inhibition[8][9]. It is plausible that this compound, by mimicking diacylglycerol (DAG), a natural activator of PKC, could competitively inhibit its function[10][11].

Signaling Pathway Disruption by this compound

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras Ras Raf1 Raf-1 Ras->Raf1 Recruits MEK MEK Raf1->MEK Phosphorylates LipidRaft Lipid Raft EtherLipid (S)-2-methoxy-3- (octadecyloxy)propan-1-ol EtherLipid->Raf1 Disrupts Membrane Association ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Postulated disruption of the MAPK signaling pathway.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Synthetic ether lipids are potent inducers of apoptosis in various cancer cell lines, while largely sparing normal cells[12][13].

The apoptotic cascade initiated by these lipids is thought to involve:

  • Lipid Raft Accumulation: The compound likely accumulates in lipid rafts, altering their biophysical properties and leading to the clustering of death receptors, such as Fas/CD95.

  • Caspase Activation: This clustering can trigger the downstream activation of the caspase cascade, leading to the execution of the apoptotic program.

Interference with Phosphatidylcholine Biosynthesis

Phosphatidylcholine (PC) is a major component of cellular membranes, and its synthesis is essential for cell growth and proliferation. Some anti-cancer ether lipids have been shown to inhibit CTP:choline-phosphate cytidylyltransferase, a key enzyme in the CDP-choline pathway for PC biosynthesis[14]. This inhibition leads to an accumulation of the precursor phosphatidic acid and a shunting of lipid metabolism towards the synthesis of other phospholipids like phosphatidylinositol, ultimately causing cellular stress and death[14].

Quantitative Analysis of Biological Activity

The cytotoxic effects of synthetic ether lipids have been quantified in numerous studies. The following table summarizes representative IC50 values for the closely related analog, edelfosine, across various cancer cell lines. These values provide an indication of the potential potency of this compound.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia3.8 - 5.6[9]
K-562Chronic Myelogenous Leukemia7.8[9]
MCF-7Breast Adenocarcinoma~10 µg/ml[1][6]
VariousVarious10 - 50[15]

Experimental Protocols for Investigation

A thorough investigation of the function of this compound in lipid metabolism requires a combination of in vitro assays to assess its biological activity and analytical techniques to trace its metabolic fate.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

Lipid Raft Isolation: Sucrose Density Gradient Centrifugation

This technique separates detergent-resistant membranes (lipid rafts) from the more soluble portions of the cell membrane based on their buoyancy in a sucrose gradient.

Protocol:

  • Cell Lysis: Lyse cells in a cold buffer containing 1% Triton X-100.

  • Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).

  • Sample Loading: Load the cell lysate at the bottom of the gradient.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface of the lower density sucrose layers.

  • Analysis: Analyze the protein and lipid content of the fractions by Western blotting and mass spectrometry to confirm the presence of lipid raft markers (e.g., flotillin, caveolin) and the incorporation of this compound.

Quantitative Analysis of Ether Lipids: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of lipid species, including ether lipids, within complex biological samples.

Protocol:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Chromatographic Separation: Separate the lipid classes using reverse-phase or normal-phase liquid chromatography.

  • Mass Spectrometry Analysis: Analyze the eluted lipids using a mass spectrometer operating in either positive or negative ion mode. Use precursor ion or neutral loss scanning to specifically detect ether lipid species.

  • Quantification: Quantify the abundance of this compound and its potential metabolites by comparison to an internal standard.

Experimental Workflow for Investigating this compound

Experimental_Workflow Start Start: Hypothesis Generation InVitro In Vitro Cellular Assays Start->InVitro Biochemical Biochemical & Analytical Assays Start->Biochemical MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT AnnexinV Annexin V/PI Staining (Apoptosis) InVitro->AnnexinV Data Data Analysis & Interpretation MTT->Data AnnexinV->Data LipidRaft Lipid Raft Isolation (Sucrose Gradient) Biochemical->LipidRaft MassSpec Mass Spectrometry (Lipid Quantification) Biochemical->MassSpec Signaling Signaling Pathway Analysis (Western Blot) Biochemical->Signaling LipidRaft->Data MassSpec->Data PKC PKC Activity Assay Signaling->PKC Signaling->Data PKC->Data Conclusion Conclusion & Further Studies Data->Conclusion

Caption: A comprehensive workflow for studying the biological effects.

Future Directions and Therapeutic Potential

This compound and related synthetic ether lipids represent a promising class of anti-cancer agents with a unique mechanism of action. Their ability to selectively target cancer cells and interfere with fundamental processes like signal transduction and membrane integrity makes them attractive candidates for further drug development.

Future research should focus on:

  • Elucidating the precise molecular targets: Identifying the specific proteins and enzymes that interact with this molecule will provide a more detailed understanding of its mechanism of action.

  • Investigating its metabolic fate: Determining whether the sn-1 hydroxyl group is a substrate for phosphorylation and assessing the stability of the sn-2 methoxy group will be crucial for optimizing its therapeutic efficacy.

  • Exploring combination therapies: The unique mechanism of action of this compound suggests that it may act synergistically with conventional chemotherapeutic agents that target different cellular processes.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer is a critical next step towards its potential clinical application.

By continuing to unravel the complex interplay between synthetic ether lipids and cellular metabolism, researchers can pave the way for the development of novel and effective therapies for cancer and other diseases characterized by aberrant lipid signaling.

References

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  • Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 11(1), 45–50.
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  • van der Luit, A. H., Budde, M., Ruurs, P., Verheij, M., & van Blitterswijk, W. J. (1994). Protein kinase C is not involved in the cytotoxic action of 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine in HL-60 and K562 cells. Biochemical pharmacology, 47(9), 1481–1488.
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  • van der Luit, A. H., Budde, M., Verheij, M., & van Blitterswijk, W. J. (1994). Inhibition of Calcium-Dependent Protein Kinase C by Hexadecylphosphocholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine Do Not Correlate With Inhibition of Proliferation of HL60 and K562 Cell Lines. European journal of cancer (Oxford, England : 1990), 30A(4), 509–515.
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  • Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid. Biochemical Society transactions, 25(2), 561–565.
  • Hall, A. (1995). Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association. The Journal of biological chemistry, 270(41), 24233–24236.
  • Rizzo, M. A., Shome, K., Watkins, S. C., & Romero, G. (2000). The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras. The Journal of biological chemistry, 275(31), 23911–23918.
  • Omary, M. B., Ku, N. O., & Toivola, D. M. (2002). Raf-1 activation disrupts its binding to keratins during cell stress. The Journal of cell biology, 157(5), 879–889.
  • Schulze, A., & Downward, J. (2001). Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association. The Journal of biological chemistry, 276(47), 44045–44051.
  • Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.
  • Magnier, L., & Legrand, A. B. (2014). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine drugs, 12(4), 2110–2130.
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  • Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.
  • Arnold, L. J., Jr, & Kates, A. K. (1999). Chemical stability of 2-arachidonylglycerol under biological conditions.
  • Omary, M. B., Ku, N. O., & Toivola, D. M. (2002). Raf-1 activation disrupts its binding to keratins during cell stress. The Journal of cell biology, 157(5), 879–889.
  • Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid. Biochemical Society transactions, 25(2), 561–565.
  • Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.
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Sources

An In-depth Technical Guide to the Natural Occurrence of Long-Chain Methoxy Alkylglycerols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-chain methoxy alkylglycerols (MAGs) represent a unique subclass of ether lipids, distinguished by a methoxy group on the alkyl chain attached to the glycerol backbone. While their non-methoxylated counterparts, alkylglycerols (AKGs), are well-documented for their biological activities, MAGs are emerging as compounds of significant interest due to their distinct therapeutic potential, including potent anti-tumor and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological significance, and the analytical workflows essential for the study of these molecules. We delve into the primary natural sources, particularly deep-sea shark liver oil, and detail the complex biosynthetic pathway originating in the peroxisome. Furthermore, this guide furnishes detailed, field-proven protocols for the extraction, purification, and analytical characterization of MAGs, designed to equip researchers and drug development professionals with the foundational knowledge required to explore this promising class of lipids.

Introduction: The Ether Lipid Landscape and the Methoxy Distinction

Ether lipids (ELs) are a ubiquitous class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone, a feature that confers significant chemical stability compared to the more common ester linkage found in triglycerides and phospholipids.[1] This class is broadly divided into plasmanyl lipids (containing a saturated alkyl chain) and plasmenyl lipids (plasmalogens, containing a vinyl-ether linkage).[2] 1-O-Alkylglycerols (AKGs) are the foundational backbone of plasmanyl lipids and are naturally found in hematopoietic organs like bone marrow and spleen, as well as in human milk.[3]

A less abundant but highly bioactive subgroup of these compounds are the 1-O-(2-methoxyalkyl)-sn-glycerols. These long-chain methoxy alkylglycerols (MAGs) possess a methoxy (-OCH₃) group, typically at the C-2 position of the alkyl chain.[4] This seemingly minor structural modification has been shown to impart distinct biological activities, setting them apart from their non-methoxylated parent compounds and making them a focal point for therapeutic research.[5] This guide will illuminate the natural world of these specific molecules, from their origins in marine life to their functional roles and the methods used to study them.

Natural Occurrence and Distribution

The primary and most concentrated natural sources of long-chain alkylglycerols, including their methoxylated forms, are found within the marine environment. In terrestrial organisms, they are present in physiologically important locations but generally in lower concentrations.

Marine Sources: A Reservoir of Ether Lipids

Deep-sea elasmobranch fish (sharks and rays) are the richest known source of AKGs and MAGs.[6][7] The liver oils of these cartilaginous fish, which can constitute a significant portion of their body weight, are exceptionally high in these compounds.

  • Greenland Shark (Somniosus microcephalus) and other Deep-Sea Sharks (Centrophorus squamosus): The liver oils from these species are the most commercially relevant and scientifically studied sources.[8][9] They contain a complex mixture of AKGs varying by chain length and saturation, with chimyl (16:0), batyl (18:0), and selachyl (18:1) alcohols being the most common.[3] Methoxy-substituted versions are present, with one study identifying a polyunsaturated MAG, 1-O-(2-methoxy-4,7,10,13,16,19-docosahexaenyl)-glycerol, which constituted 3-4% of the total methoxy glycerol ethers in Greenland shark liver oil.[8]

  • Other Marine Organisms: Alkylglycerols have also been isolated from the lipids of squid (Berryteuthis magister) and various marine sponges, indicating a broader distribution within marine invertebrates.[10][11]

Mammalian Occurrence

In mammals, AKGs and trace amounts of MAGs are not dietary novelties but are endogenous components of specific tissues and fluids, highlighting their fundamental biological roles.[3]

  • Hematopoietic Tissues: Red bone marrow and the spleen contain the highest concentrations of unsubstituted glycerol ethers in the human body.[3][12] This localization underscores their role in the development and function of blood cells.

  • Human Milk and Colostrum: Human milk contains nearly ten times more AKGs than cow's milk.[3][13] Colostrum, the first milk produced after birth, has an even higher concentration of these ether lipids in their neutral lipid fraction.[3] Methoxy-substituted glycerol ethers are found in both the neutral lipids and phospholipids of human milk, albeit in trace quantities.[3] Their presence suggests a vital role in neonatal immune system development and protection.[14]

SourceTissue/FluidRelative Concentration of Methoxy AlkylglycerolsKey Alkyl ChainsReference(s)
Greenland SharkLiver OilModerate (e.g., 3-4% of total MAG fraction)C16:0, C18:0, C18:1, Polyunsaturated[3][8]
HumanRed Bone MarrowTraceC16:0, C18:0, C18:1[3][12]
HumanColostrum & MilkTraceC16:0, C18:0, C18:1[3][12]
Cow & SheepMilkVery Low / TraceC16:0, C18:0, C18:1[3]

Biosynthesis and Catabolism: The Life Cycle of an Ether Lipid

The synthesis of the alkylglycerol backbone is a complex, multi-organelle process that is distinct from the pathway for ester-linked glycerolipids. The subsequent methoxy addition represents a critical, albeit less understood, modification.

De Novo Biosynthesis of the Alkylglycerol Backbone

The formation of the ether bond is a conserved pathway that initiates in the peroxisome and is completed in the endoplasmic reticulum (ER).[15][16]

  • Acylation of DHAP: The pathway begins with dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. In the peroxisome, the enzyme Dihydroxyacetonephosphate Acyltransferase (DHAPAT) esterifies DHAP with a long-chain acyl-CoA to form 1-acyl-DHAP.[4][17]

  • Formation of the Ether Bond: This is the hallmark step. The FAD-dependent enzyme Alkyldihydroxyacetonephosphate Synthase (ADAPS) , also located in the peroxisome, catalyzes a remarkable substitution reaction. It removes the acyl group from 1-acyl-DHAP and replaces it with a long-chain fatty alcohol, forming the ether linkage and yielding 1-O-alkyl-dihydroxyacetonephosphate (1-alkyl-DHAP).[3][8]

  • Reduction: The ketone group at the sn-2 position of 1-alkyl-DHAP is then reduced to a hydroxyl group by an Acyl/alkyl-DHAP Reductase , producing 1-O-alkyl-sn-glycero-3-phosphate (AGP).[13] This molecule is the central precursor for all subsequent ether lipids.

  • ER Processing: AGP is transported to the endoplasmic reticulum, where it is acylated at the sn-2 position and can have various polar head groups (e.g., phosphocholine, phosphoethanolamine) added to form the final plasmanyl phospholipids.[18]

Alkylglycerol Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP DHAPAT + Acyl-CoA Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP ADAPS + Fatty Alcohol - Acyl Group AGP 1-O-Alkyl-sn-glycero-3-phosphate (AGP) Alkyl_DHAP->AGP Acyl/Alkyl-DHAP Reductase Final_Lipids Plasmanyl Phospholipids (e.g., Alkyl-PC, Alkyl-PE) AGP->Final_Lipids Acylation & Head Group Addition Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Acyl_DHAP Acyl_CoA Acyl-CoA Acyl_CoA->DHAP

Caption: De novo biosynthesis pathway of the alkylglycerol backbone.

The Methoxy Addition: A Putative Mechanism

The precise enzymatic mechanism for the addition of the methoxy group at the C-2 position of the alkyl chain has not been definitively characterized. However, based on analogous biochemical reactions, the most plausible mechanism involves a S-adenosyl-L-methionine (SAM)-dependent methyltransferase .[19] SAM is the universal methyl group donor in biological systems, utilized by a vast superfamily of enzymes to methylate nucleic acids, proteins, and small molecules, including lipids.[1][20]

It is hypothesized that a specific, yet-to-be-identified methyltransferase recognizes a 1-O-(2-hydroxyalkyl)-glycerol intermediate and catalyzes the transfer of a methyl group from SAM to the hydroxyl group on the alkyl chain, yielding the final 1-O-(2-methoxyalkyl)-glycerol structure.

Catabolism of Alkylglycerols

The ether bond, while resistant to chemical hydrolysis by lipases, can be cleaved enzymatically. The key enzyme in this process is Alkylglycerol Monooxygenase (AGMO) .[10][21]

  • Mechanism: Located in the endoplasmic reticulum, AGMO is a mixed-function oxidase that requires tetrahydrobiopterin (BH4) and molecular oxygen as co-substrates.[22] It hydroxylates the C-1 carbon of the alkyl chain, forming an unstable hemiacetal intermediate. This intermediate then spontaneously rearranges to release a free fatty aldehyde and glycerol.[23] The toxic fatty aldehyde is subsequently oxidized to a fatty acid by fatty aldehyde dehydrogenase.[21]

Biological Activities and Pharmacological Significance

While standard AKGs possess a range of activities, including immune stimulation and anti-tumor effects, evidence suggests that methoxy-substitution enhances or confers specific properties, particularly in the context of cancer cell signaling.[5][7]

  • Anti-Cancer and Anti-Metastatic Activity: 2-Methoxyalkylglycerols isolated from Greenland shark liver oil have been shown to inhibit the formation of metastases in mouse models of sarcoma.[24] A specific synthetic MAG, 1-O-(2-methoxy)hexadecylglycerol (MHG), inhibited the growth of three distinct human colon cancer cell lines.[5]

  • Interaction with Platelet-Activating Factor (PAF) Signaling: Platelet-Activating Factor (PAF) is a potent, ether lipid-based signaling molecule involved in inflammation and immunity. Methoxy-substituted AKGs can act as modulators of this pathway. For instance, 1-O-hexadecyl-2-methoxy-glycero-3-phosphatidylcholine was found to be a potent inducer of platelet aggregation on its own, but also an inhibitor of PAF-induced aggregation and neutrophil oxidative metabolism, suggesting a complex interaction with the PAF receptor.[21] This dual agonist/antagonist behavior is a key area of interest for developing anti-inflammatory drugs.

  • Antibiotic Activity: Early studies reported that 2-methoxy substituted glycerol ethers possess antibiotic activity, a property not as prominently associated with their non-methoxylated counterparts.[5]

PAF_Signaling_Modulation cluster_membrane Cell Membrane PAF_R PAF Receptor Cell_Response Downstream Signaling (Ca²+ influx, Inflammation, Platelet Aggregation) PAF_R->Cell_Response Initiates PAF Platelet-Activating Factor (PAF) PAF->PAF_R Binds & Activates MAG Methoxy Alkylglycerol (e.g., Et-16-OCH3) MAG->PAF_R Binds & Modulates (Agonist/Antagonist)

Caption: Proposed modulation of PAF signaling by methoxy alkylglycerols.

Methodologies for Research and Development

The study of MAGs requires robust methods for their extraction from complex lipid matrices, subsequent purification, and precise analytical characterization.

Extraction and Purification Workflow

The following protocol provides a generalized workflow for isolating an alkylglycerol-enriched fraction from shark liver oil, a common starting material. The principle is to first remove the vast excess of squalene and triacylglycerols (TAGs) and then to hydrolyze the remaining diacylglyceryl ethers (DAGEs) to yield free alkylglycerols.

Causality: The initial molecular distillation is a physical separation technique ideal for removing the highly abundant and volatile squalene. The subsequent enzymatic ethanolysis is a targeted chemical reaction. Lipases are used to selectively cleave the ester bonds of TAGs, converting them into fatty acid ethyl esters (FAEEs), which have very different polarity and volatility from the intact DAGEs. This differential conversion is the key to the subsequent purification steps.

Extraction_Workflow cluster_purification Purification Options Start Raw Shark Liver Oil (Squalene, TAGs, DAGEs) Step1 Molecular Distillation Start->Step1 Squalene Squalene Fraction Step1->Squalene Squalene_Free Squalene-Free Oil (TAGs, DAGEs) Step1->Squalene_Free Step2 Enzymatic Ethanolysis (Lipase, Ethanol) Reaction_Mix Reaction Mixture (FAEEs, DAGEs, AKGs) Step2->Reaction_Mix Step3 Purification Purify1 Silica Column Chromatography Step3->Purify1 Purify2 Supercritical Fluid Extraction (SFE) Step3->Purify2 Purify3 Preparative TLC Step3->Purify3 Squalene_Free->Step2 Reaction_Mix->Step3 Final Enriched Alkylglycerol Fraction (AKGs & MAGs) Purify1->Final Purify2->Final Purify3->Final

Caption: General workflow for extraction and purification of alkylglycerols.

Step-by-Step Protocol: Alkali Digestion for Lab-Scale Extraction [25]

  • Preparation: Use fresh or properly thawed shark liver. Mince the liver tissue to increase surface area.

  • Slurry Formation: Transfer the minced liver to a stainless steel vessel. Add water in a 3:2 ratio (water:liver) to create a slurry.

  • Alkalization: Slowly add a sodium hydroxide (NaOH) solution (e.g., 1-2 M) while stirring to raise the pH of the slurry to 8-9. This step saponifies ester-linked fats and digests the tissue proteins, releasing the ether lipids.

  • Digestion: Gently heat the slurry to 80-90°C for 60 minutes with frequent stirring. Avoid boiling, which can degrade vitamins and other sensitive components.

  • Separation: Centrifuge the hot digested liquor (e.g., at 4000 rpm for 15 minutes). The oil fraction, containing the ether lipids, will separate as the top layer.

  • Washing: Collect the oil layer. Add an equal volume of hot water, mix vigorously, and re-centrifuge to remove water-soluble impurities. Repeat if necessary.

  • Drying: Mix the final oil with anhydrous sodium sulfate (~5% w/v) and let it stand overnight to remove residual water.

  • Final Product: Filter the oil to remove the sodium sulfate. The resulting product is a crude oil enriched in alkylglycerols and diacylglyceryl ethers, suitable for further chromatographic purification.

Analytical Characterization

GC-MS is a powerful tool for separating and identifying the different alkylglycerol species based on their alkyl chain length and saturation.

Causality: The free hydroxyl groups on the glycerol backbone make AKGs non-volatile and too polar for direct GC analysis. Derivatization is a mandatory sample preparation step that replaces these polar protons with non-polar groups (e.g., from acetyl chloride or as part of an isopropylidene ring). This increases the volatility of the analytes, allowing them to travel through the GC column, and improves chromatographic peak shape.

Protocol: Derivatization to Diacetates for GC-MS Analysis [23]

  • Sample Prep: Isolate the purified alkylglycerol fraction (approx. 1-5 mg) in a reaction vial.

  • Reaction: Add 200 µL of acetyl chloride. Seal the vial tightly.

  • Heating: Heat the vial at 140°C for 5 minutes. This rapid, high-temperature reaction ensures complete acetylation of the sn-2 and sn-3 hydroxyl groups.

  • Neutralization: Cool the vial. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acetyl chloride.

  • Extraction: Extract the resulting 1-O-alkyl-2,3-diacetates with diethyl ether or hexane.

  • Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in hexane for injection.

  • GC-MS Analysis:

    • Column: Use a medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: On-column or split/splitless injection.

    • Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300-320°C) to elute the different chain lengths.

    • MS Detection: Use Electron Ionization (EI) at 70 eV. The fragmentation patterns will show characteristic ions corresponding to the loss of acetate groups and fragmentation of the alkyl chain, allowing for structural confirmation.

HPLC-MS is particularly useful for analyzing MAGs without derivatization and for separating complex mixtures that may be difficult to resolve by GC.[2][26]

Protocol: Normal-Phase HPLC-APCI-MS

  • Sample Prep: Dissolve the purified alkylglycerol fraction in a suitable solvent mixture like hexane/isopropanol.

  • HPLC System:

    • Column: Use a normal-phase silica or diol column.

    • Mobile Phase: A gradient elution is typically required. For example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like isopropanol or ethyl acetate.

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • MS System:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often effective for these relatively non-polar lipids as it provides soft ionization, preserving the molecular ion.

    • Detection: Scan in positive ion mode. The protonated molecule [M+H]⁺ will be a prominent ion.

    • MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern will help confirm the alkyl chain structure and the presence and location of the methoxy group.

NMR is the definitive method for unambiguous structure elucidation. For novel MAGs, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable.[19][23]

  • ¹H NMR: Provides key information. The protons on the glycerol backbone will appear in the 3.4-4.0 ppm range. The methoxy group (-OCH₃) will produce a characteristic sharp singlet at approximately 3.3-3.4 ppm. Protons on the carbon bearing the methoxy group will also have a distinctive chemical shift.

  • ¹³C NMR: Confirms the carbon skeleton. The carbon of the methoxy group will appear around 58-60 ppm. The carbons involved in the ether linkage (C-1 of glycerol and C-1 of the alkyl chain) will have characteristic shifts in the 70-72 ppm range.

  • 2D NMR: Experiments like HMBC are crucial for connecting the methoxy protons to the specific carbon on the alkyl chain, confirming its position (e.g., at C-2').

Conclusion and Future Directions

Long-chain methoxy alkylglycerols are a fascinating and biologically potent class of natural products. Primarily sourced from the livers of deep-sea sharks, their presence in human milk and hematopoietic tissues points to conserved and vital physiological roles. Their unique structure, conferred by the ether bond and the methoxy substitution, endows them with significant anti-cancer and immunomodulatory properties that are ripe for therapeutic exploration.

Future research should be directed towards several key areas:

  • Enzyme Identification: The definitive identification and characterization of the methyltransferase responsible for the 2-methoxylation of the alkyl chain is a critical missing piece in understanding their biosynthesis and regulation.

  • Quantitative Profiling: More sensitive and comprehensive analytical methods are needed to accurately quantify the full spectrum of MAGs in various human tissues and fluids to better understand their endogenous roles in health and disease.

  • Mechanism of Action: While interactions with the PAF pathway have been shown, the detailed molecular mechanisms behind the anti-tumor and anti-metastatic effects of MAGs require further elucidation.

  • Sustainable Sourcing: As the primary source is deep-sea sharks, a vulnerable population, research into synthetic biology and chemo-enzymatic synthesis routes is essential for sustainable production and further drug development.

By leveraging the methodologies outlined in this guide, researchers are well-equipped to advance our understanding of these remarkable lipids and unlock their full therapeutic potential.

References

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  • Hallgren, B., Ställberg, G., & Thorin, H. (1971). The Separation and Identification of a Methoxy-substituted Polyunsaturated Glycerol Ether from Greenland Shark Liver Oil. Acta Chemica Scandinavica, 25, 3781-3784. [Link]

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A Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: A Keystone Precursor for the Synthesis of Advanced Ether Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ether lipids represent a unique and vital class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts distinct physicochemical and biological properties compared to their ester-linked counterparts.[1][2][3] These lipids are not merely structural components of cell membranes but are active participants in critical cellular processes, including the formation of lipid rafts, signal transduction, and defense against oxidative stress.[1][4][5] Their involvement in various pathologies, such as cancer and neurological disorders, has made them attractive targets for drug development.[2][5] This guide provides an in-depth technical overview of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a chiral building block of significant strategic importance for the synthesis of novel, well-defined ether lipids for research and therapeutic applications. We will explore the biological imperative for ether lipids, detail a robust synthetic pathway to the precursor, and provide protocols for its conversion into functional lipid molecules, offering field-proven insights for researchers and drug development professionals.

The Biological and Therapeutic Significance of Ether Lipids

Unlike the more common diacyl phospholipids, ether lipids possess an alkyl or alkenyl chain attached by an ether bond at the sn-1 position.[1][3] This seemingly minor structural alteration has profound consequences:

  • Chemical Stability: The ether bond is resistant to hydrolysis by phospholipases that cleave ester bonds, contributing to the metabolic stability of these lipids.

  • Membrane Dynamics: Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar structures, which is crucial for processes like membrane fusion and vesicle trafficking.[2][3][4]

  • Signaling Hubs: They are integral to the structure and function of lipid rafts, specialized membrane microdomains that organize signaling proteins and receptors, thereby modulating cellular communication.[1][2][3]

  • Antioxidant Properties: Plasmalogens, which contain a vinyl-ether linkage, can act as endogenous antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.[5]

The discovery of Platelet-Activating Factor (PAF), a potent ether lipid mediator, and the development of synthetic anticancer ether lipids like Edelfosine, have spurred significant interest in creating novel analogues.[6][7][8][9] Synthetic ether lipids are now being explored as components of advanced drug delivery systems, such as lipid nanoparticles (LNPs), where their stability and unique properties can be leveraged to improve therapeutic outcomes.[10][11][12] The synthesis of these advanced lipids demands high-purity, stereochemically defined precursors, establishing this compound as a critical starting material.

Ether Lipids in Cellular Function

The diagram below illustrates the central role of ether lipids in maintaining cellular homeostasis and mediating signaling cascades.

Ether_Lipid_Roles EtherLipids Ether Lipids (e.g., Plasmalogens, PAF) Membrane Membrane Structure & Fluidity EtherLipids->Membrane Integrate into bilayer Rafts Lipid Raft Formation EtherLipids->Rafts Stabilize microdomains Antioxidant Antioxidant Defense EtherLipids->Antioxidant Scavenge ROS Fusion Membrane Fusion (Vesicle Trafficking) EtherLipids->Fusion Facilitate Signaling Signal Transduction Rafts->Signaling Organize receptors Synthesis_Workflow A 1. (R)-Solketal (Starting Material) B 2. Benzylation (Protection) A->B BnBr, NaH C 3. Acidic Hydrolysis (Deprotection) B->C HCl (aq) D 4. Alkylation (C18 Ether Formation) C->D Octadecyl-Br, NaH E 5. Methylation (C2-Methoxy Formation) D->E MeI, NaH F 6. Hydrogenolysis (Final Deprotection) E->F H₂, Pd/C G 7. (S)-Precursor (Target Molecule) F->G Purification

Caption: Step-wise synthetic workflow for producing the target precursor.

Detailed Experimental Protocol

A Note on Safety and Reagents: All procedures should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the steps involving sodium hydride (NaH). NaH is highly reactive with water and should be handled with extreme care. All reagents should be of high purity (≥98%).

Step 1: Synthesis of (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl benzyl ether

  • Causality: The primary alcohol of (R)-Solketal is selectively protected with a benzyl group. This group is stable under the basic conditions of the subsequent alkylation and methylation steps but can be easily removed under neutral conditions via hydrogenolysis, ensuring orthogonality.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add (R)-Solketal (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the benzylated product.

    • Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of (S)-3-(benzyloxy)propane-1,2-diol

  • Causality: The acetonide protecting group is selectively removed under mild acidic conditions to liberate the diol, making the primary alcohol available for alkylation. The stereocenter is unaffected.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of THF and 1M aqueous hydrochloric acid (HCl) (4:1 v/v).

    • Stir the reaction at 40 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the diol, which is often used directly in the next step.

Step 3: Synthesis of (S)-1-(benzyloxy)-3-(octadecyloxy)propan-2-ol

  • Causality: The more accessible primary alcohol of the diol is alkylated with the C18 chain using a strong, non-nucleophilic base (NaH). This is a standard Williamson ether synthesis.

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the diol from Step 2 (1.0 eq) dissolved in THF dropwise.

    • Stir at room temperature for 1 hour.

    • Add 1-bromooctadecane (1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate the reaction.

    • Heat the reaction to reflux and stir overnight.

    • Cool to room temperature, quench with NH₄Cl (aq), and perform an aqueous workup as described in Step 1.

    • Purify by flash column chromatography to isolate the desired mono-alkylated product.

Step 4: Synthesis of (S)-1-(benzyloxy)-2-methoxy-3-(octadecyloxy)propane

  • Causality: The remaining secondary alcohol is methylated. Using NaH ensures complete deprotonation, and methyl iodide is a highly effective methylating agent.

  • Procedure:

    • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add the alcohol from Step 3 (1.0 eq) dissolved in THF.

    • Stir at room temperature for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) and stir at room temperature overnight.

    • Perform quenching and workup as previously described. Purify by column chromatography.

Step 5: Synthesis of this compound

  • Causality: The final step is the removal of the benzyl protecting group. Palladium-catalyzed hydrogenolysis is the method of choice as it is highly efficient and occurs under neutral conditions, preserving the other functional groups.

  • Procedure:

    • Dissolve the product from Step 4 (1.0 eq) in ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion (typically 4-8 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the pad with ethanol and concentrate the filtrate under reduced pressure to yield the final product, this compound.

    • Final Validation: Confirm final structure and assess purity (>98%) via ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC.

Quantitative Data Summary (Hypothetical)

The following table summarizes typical reagent quantities and expected outcomes for a laboratory-scale synthesis starting with 10 mmol of (R)-Solketal.

StepKey ReagentMolar Eq.SolventTime (h)Typical Yield (%)
1Benzyl Bromide1.2THF1290-95%
21M HCl (aq)-THF/H₂O6>95% (crude)
31-Bromooctadecane1.1THF1675-85%
4Methyl Iodide1.5THF1285-90%
5H₂ (1 atm), Pd/CCat.Ethanol8>95%
Overall - - - - ~55-65%

Application: From Precursor to Bioactive Ether Lipid

With the high-purity precursor in hand, the primary alcohol at the sn-1 position serves as a versatile handle for introducing various headgroups, enabling the creation of a library of novel ether lipids for screening and development.

Example Workflow: Synthesis of an Edelfosine Analogue

This protocol details the conversion of the precursor into a phosphocholine-containing ether lipid, a structural analogue of the anticancer agent Edelfosine. [7]

Headgroup_Addition Precursor (S)-Precursor (from Section 2) Step1 Phosphorylation Precursor->Step1 1. POCl₃, Et₃N 2. H₂O Step2 Choline Addition Step1->Step2 Choline tosylate, Pyridine Product Final Ether Lipid (Edelfosine Analogue)

Caption: Conversion of the precursor to a phosphocholine ether lipid.

Protocol: Phosphocholine Headgroup Installation
  • Causality: This two-step, one-pot procedure first installs a phosphate group, which is then coupled with choline tosylate to form the final phosphocholine headgroup. The choice of reagents and conditions is critical to achieving high yields.

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM) under argon at 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir at 0 °C for 2 hours.

    • In a separate flask, prepare a solution of choline tosylate (2.0 eq) in anhydrous pyridine.

    • Add the choline tosylate solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Quench the reaction by adding water and stir for an additional hour.

    • Concentrate the mixture under reduced pressure. The resulting residue is then purified using specialized reverse-phase column chromatography (e.g., C18 silica) with a water/methanol or water/acetonitrile gradient to yield the final phosphocholine ether lipid.

    • Validation: Confirm the final structure and purity via ¹H NMR, ³¹P NMR, and LC-MS.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in lipid science and drug development. Its defined stereochemistry and versatile structure provide a reliable foundation for the rational design of novel ether lipids with tailored properties. By controlling the sn-1 headgroup and potentially modifying the sn-2 methoxy group, researchers can systematically investigate structure-activity relationships, optimize lipids for drug delivery vehicles like LNPs, and develop new therapeutic agents that target lipid-dependent pathways. The robust synthetic and derivatization protocols outlined in this guide provide a validated framework for scientists to explore the vast and promising landscape of synthetic ether lipids.

References

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  • PrepChem. (n.d.). Synthesis of 2-methoxy-3-octadecyloxy-1-propanol benzene-sulfonate. PrepChem.com. [Link]

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  • Kedia, A. (2023). Synthetic lipids: Paving the path for better drug delivery systems. Express Pharma. [Link]

  • Dara, T., & Vatanara, A. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • Paul, A. A., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Physiology. [Link]

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Biological significance of methoxy-substituted alkylglycerols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of Methoxy-Substituted Alkylglycerols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxy-substituted alkylglycerols (MSAGs) represent a specialized subclass of ether lipids, distinguished by a methoxy group on the alkyl chain attached to the glycerol backbone. Primarily sourced from the liver oil of deep-sea sharks, these compounds have garnered significant scientific interest due to their potent and diverse biological activities, which often surpass those of their non-methoxy counterparts.[1] This guide synthesizes current research to provide an in-depth exploration of the biological significance of MSAGs, their mechanisms of action, and the methodologies essential for their study. Key findings highlight their pronounced antineoplastic, immunomodulatory, and anti-inflammatory properties, positioning them as promising candidates for therapeutic development. The narrative delves into the molecular pathways they modulate, such as protein kinase C (PKC) inhibition and interference with membrane-dependent processes, and offers detailed protocols for their extraction, analysis, and bioactivity assessment. This document is intended to serve as a foundational resource for professionals engaged in lipid research and the development of novel therapeutic agents.

Introduction to Methoxy-Substituted Alkylglycerols (MSAGs)

The Landscape of Ether Lipids

Ether lipids are a ubiquitous class of glycerolipids characterized by an alkyl or alkenyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position, contrasting with the more common ester linkage found in diacyl-glycerolipids.[2][3] This ether bond confers significant chemical stability and resistance to enzymatic degradation by many lipases. These lipids are not merely structural components of cell membranes but are also pivotal in cellular signaling, antioxidant defense, and immunomodulation.[3][4][5]

Defining Alkylglycerols (AKGs)

Alkylglycerols (AKGs) are the foundational structure of many ether lipids, consisting of a long-chain fatty alcohol ether-linked to the sn-1 position of a glycerol molecule. The principal naturally occurring AKGs include chimyl alcohol (1-O-hexadecyl-glycerol), batyl alcohol (1-O-octadecyl-glycerol), and selachyl alcohol (1-O-octadecenyl-glycerol).[6] They are found in hematopoietic organs like bone marrow and spleen, and are notably abundant in human milk and the liver oil of certain sharks.[6][7]

The Distinguishing Feature: Methoxy-Substitution

Methoxy-substituted alkylglycerols are a unique and relatively rare fraction of AKGs where a methoxy (-OCH₃) group is present on the alkyl chain, typically at the C2 position (1-O-(2-methoxyalkyl)-glycerol).[6] This seemingly minor modification has profound implications for their biological activity. The small methoxy-substituted fraction of Greenland shark liver oil, for instance, has been identified as being particularly active against tumor growth in both cell cultures and animal models.[1][8] While trace amounts are found in various human tissues, the most concentrated natural source remains the liver of deep-sea sharks like the Greenland shark (Somniosus microcephalus).[1][6][9]

Core Biological Activities of MSAGs

The presence of the methoxy group appears to potentiate the biological effects observed in parent AKGs, leading to enhanced therapeutic potential.

Potent Antineoplastic Properties

The most extensively studied activity of MSAGs is their ability to inhibit cancer progression.

  • Inhibition of Tumor Growth and Metastasis : Early research established that the methoxy-substituted fraction of shark liver oil was a potent inhibitor of tumor growth and metastasis formation in mice.[1][8] Studies on human colon cancer cell lines showed that 1-O-(2-methoxy)hexadecyl-glycerol (MHG) inhibited cell growth by up to 80% at a concentration of 25 µM.[6]

  • Selective Cytotoxicity : Like other antitumor ether lipids, MSAGs exhibit selective cytotoxicity towards neoplastic cells while sparing normal cells within certain dose ranges.[10] This selectivity is attributed to differences in lipid metabolism between cancerous and healthy cells, as cancer cells often have higher levels of ether lipids and altered enzymatic machinery for their synthesis and degradation.[1][11]

  • Apoptosis-Independent Cell Death : Related glycosylated antitumor ether lipids, which share structural similarities, have been shown to induce cell death through a mechanism independent of apoptosis.[12][13] They perturb endosomal maturation, leading to the release of cathepsins and subsequent cell death, a pathway that could be effective against chemo-resistant tumors.[12][13]

Immunomodulatory Effects

MSAGs are potent stimulants of the immune system. Experimental evidence suggests that the immune-stimulating effect of natural AKG mixtures is specifically due to the methoxy-substituted ethers.[1]

  • Macrophage Activation : A primary mechanism of their immunostimulatory action is the activation of macrophages, which enhances phagocytosis and the overall humoral immune response.[14]

  • Stimulation of Hematopoiesis : Certain AKGs have been shown to stimulate the production of red blood cells (erythropoiesis), platelets (thrombopoiesis), and granulocytes (granulopoiesis), which is particularly beneficial in mitigating the side effects of radiation therapy, such as leucopenia and thrombocytopenia.[1][6]

Anti-inflammatory and Antimicrobial Activity
  • Anti-inflammatory Action : Ether lipids, in general, possess anti-inflammatory properties.[4] Supplementation with AKGs, as precursors for plasmalogens, has been shown to reduce plasma levels of inflammatory cytokines like TNF-α, IL-4, and IL-17a in human studies.[15][16]

  • Antimicrobial Effects : Methoxy-substituted glycerol ethers have demonstrated antibiotic activity, adding to their therapeutic profile.[6] Other synthetic AKGs have shown strong antibacterial and antifungal properties, suggesting this as a promising area for further investigation of MSAGs.[17]

Mechanisms of Action

The diverse biological activities of MSAGs stem from their ability to interact with and modulate fundamental cellular processes, particularly at the membrane level.

Membrane Interaction and Signaling Pathway Modulation

The primary site of action for ether lipids is the cell membrane.[10] By incorporating into the membrane, MSAGs can alter its fluidity and structure. It has been theorized that AKGs form liquid crystals that increase the rigidity of the cell membrane, thereby reducing a cancer cell's ability to divide.[1] This membrane perturbation directly impacts the function of membrane-bound enzymes and signaling proteins.

A key mechanism is the inhibition of Protein Kinase C (PKC), an enzyme critical for cell proliferation signaling.[10][14] MSAGs may act as competitive inhibitors of 1,2-diacylglycerol (DAG), a natural activator of PKC, thereby halting the proliferative signal.[14] Furthermore, ether lipids can influence the PI3K/Akt signaling pathway, which is central to tumor invasion and metastasis.[18]

MSAG_Mechanism_of_Action Proposed Mechanism of MSAGs in Cancer Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol MSAG Methoxy-Substituted Alkylglycerol PKC Protein Kinase C (PKC) MSAG->PKC Inhibits PI3K PI3K MSAG->PI3K Inhibits Membrane Membrane Integration & Alteration of Fluidity MSAG->Membrane Incorporates into Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Akt Akt PI3K->Akt Activates Membrane->PKC Akt->Proliferation Promotes Apoptosis Inhibition of Apoptosis Akt->Apoptosis Blocks

Caption: MSAGs integrate into the cell membrane, inhibiting key signaling pathways like PKC and PI3K/Akt to reduce cancer cell proliferation.

Methodologies for Research and Development

Advancing the study of MSAGs requires robust methodologies for their isolation, synthesis, characterization, and biological evaluation.

Workflow for MSAG Research

The overall process involves isolating the lipids from a natural source, purifying the MSAG fraction, characterizing its composition, and then testing its biological activity.

MSAG_Research_Workflow Experimental Workflow for MSAG Investigation A Natural Source (e.g., Shark Liver) B Total Lipid Extraction (Folch Method) A->B C Saponification (to remove ester lipids) B->C D Extraction of Unsaponifiable Matter C->D E Fractionation (Column Chromatography) D->E F Purified MSAG Fraction E->F G Structural Characterization (GC-MS, NMR) F->G Analysis H In Vitro Bioassays (Cytotoxicity, Anti-inflammatory) F->H Testing I In Vivo Models (Tumor Xenografts) H->I Validation

Caption: Workflow from natural source extraction to in vivo validation of methoxy-substituted alkylglycerols.

Protocol: Extraction and Purification from Natural Sources

This protocol outlines the steps to isolate MSAGs from shark liver oil.

  • Total Lipid Extraction : Extract total lipids from the oil sample using the Folch method with a chloroform:methanol (2:1, v/v) solvent system.[19]

  • Saponification : Cleave the ester bonds of triacylglycerols and ester-linked phospholipids by refluxing the lipid extract with alcoholic potassium hydroxide (KOH). This leaves the ether-linked lipids (unsaponifiable matter) intact.

  • Extraction of Unsaponifiable Matter : After saponification, neutralize the mixture and extract the unsaponifiable fraction, which contains AKGs, sterols, and fatty alcohols, using a non-polar solvent like diethyl ether or hexane.

  • Fractionation : Separate the MSAGs from other unsaponifiable components.

    • Column Chromatography : Use silica gel column chromatography. Elute with a gradient of solvents, starting with non-polar (e.g., hexane) and gradually increasing polarity (e.g., with diethyl ether or acetone). The methoxy-substituted fraction is typically collected and enriched based on its unique polarity.[9]

Protocol: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the specific molecular species of MSAGs.[20][21]

  • Derivatization : Since glycerol ethers are not sufficiently volatile for GC analysis, their free hydroxyl groups must be derivatized.

    • Silylation : React the purified MSAG fraction with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.

    • Acetylation : Alternatively, react with an acetylating agent (e.g., ethanoyl chloride or acetic anhydride) to form diacetate esters.[19]

  • GC Separation :

    • Injector : Use a direct on-column injection to prevent thermal degradation of the analytes.[20][21]

    • Column : A non-polar capillary column, such as a 5% phenyl methyl silicone column, is suitable.[20]

    • Temperature Program : Start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 325-360°C) to elute the high-molecular-weight compounds.[20]

  • MS Detection :

    • Use electron impact (EI) ionization.

    • The mass spectrometer will provide a mass spectrum for each peak, allowing for the determination of molecular weight and fragmentation patterns characteristic of methoxy-substituted glycerol ethers, confirming their structure.[9]

Quantitative Data Summary

While specific IC₅₀ values for pure MSAGs are not widely published, their potent activity is often reported in comparative terms.

Compound/FractionTarget Cell Line(s)Observed EffectConcentration/DoseReference
Methoxy-substituted fractionMethylcholanthrene-induced sarcomaInhibition of metastasis0.5% of diet (in vivo)[8]
1-O-(2-methoxy)hexadecyl glycerol (MHG)Human colon cancer cells (Moser, HT29, HCT116)~80% inhibition of cell growth25 µM[6]
Synthetic Ether Lipid (ET-18-OCH₃)Various tumor cellsCytotoxicVaries[10]
Natural Alkylglycerols (mix)Lewis Lung CarcinomaReduced tumor growth and metastasis100 mg/day (in vivo)[22][23]

Therapeutic Potential and Drug Development

The unique biological profile of MSAGs makes them attractive candidates for drug development.

  • Adjuvant Therapy : Their ability to stimulate hematopoiesis and protect against radiation-induced injuries makes them ideal for use as adjuvants in cancer radiotherapy.[1][6] Prophylactic administration of AKGs has been shown to significantly reduce complex injuries and fistulas following radiation treatment for cervical cancer.[1]

  • Chemo-resistance : Because some ether lipids can induce cell death via non-apoptotic pathways, MSAGs hold potential for treating tumors that have developed resistance to conventional apoptosis-inducing chemotherapies.[12][13]

  • Challenges and Future Directions : Key challenges include ensuring a sustainable and standardized source, optimizing oral bioavailability, and conducting rigorous clinical trials to establish safety and efficacy. The toxicity observed in some synthetic ether lipids underscores the need for careful dose-finding studies.[1] Future research should focus on synthesizing novel MSAG analogs with improved therapeutic indices and further elucidating their precise molecular targets.

Conclusion

Methoxy-substituted alkylglycerols stand out within the broader class of ether lipids as compounds of significant biological and therapeutic importance. Their enhanced antineoplastic and immunomodulatory activities, largely attributed to the presence of a methoxy group, have been consistently demonstrated in preclinical studies. By interfering with fundamental cellular processes such as membrane signaling and integrity, MSAGs can selectively inhibit tumor growth, reduce metastasis, and bolster the immune system. While challenges in sourcing and clinical validation remain, the compelling scientific evidence warrants continued investigation. For researchers and drug developers, MSAGs represent a promising frontier in the search for novel, lipid-based therapies for cancer and other immune-related diseases.

References

  • Alkylglycerols and Cancer. International Society for Orthomolecular Medicine. [Link]

  • Unravelling the role of breast milk ether lipids in modulating immune function in early life. Deakin University. [Link]

  • Glycosylated Antitumor Ether Lipids: Activity and Mechanism of Action. Arthur. [https://arthur.io/papers/glycosylated-antitumor-ether-lipids-activity-and-mechanism-of-action]([Link] lipids-activity-and-mechanism-of-action)

  • Ether lipids in cancer chemotherapy. PubMed. [Link]

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  • Enrichment of Alkylglycerols and Docosahexaenoic Acid via Enzymatic Ethanolysis of Shark Liver Oil and Short-path Distillation. ResearchGate. [Link]

  • Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues. MDPI. [Link]

  • Study of Alkylglycerol Containing Shark Liver Oil: A Physico Chemical Support for Biological Effect?. ResearchGate. [Link]

  • Some biological actions of alkylglycerols from shark liver oil. PubMed. [Link]

  • Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. MDPI. [Link]

  • Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. PubMed Central. [Link]

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  • 1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. MDPI. [Link]

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  • Natural Alkylglycerols Restrain Growth and Metastasis of Grafted Tumors in Mice. ResearchGate. [Link]

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  • An update on the therapeutic role of alkylglycerols. PubMed. [Link]

  • Multiple beneficial health effects of natural alkylglycerols from shark liver oil. PubMed. [Link]

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A Technical Guide to the Discovery, Isolation, and Characterization of Novel Long-Chain Alkoxypropanols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Ether Lipids

In the vast and intricate world of lipidomics, ether lipids represent a unique and functionally significant class of molecules. Characterized by an ether linkage at the sn-1 position of the glycerol backbone, these compounds are not merely structural variants of their ester-linked cousins but possess distinct physicochemical properties and biological roles.[1][2][3] From modulating membrane fluidity and forming lipid rafts to acting as potent signaling molecules and endogenous antioxidants, the importance of ether lipids is becoming increasingly clear.[2][4][5]

Novel long-chain alkoxypropanols, a subclass of ether lipids, are emerging as a frontier in lipid research. Their amphipathic nature, conferred by a polar propanol head group and a long, nonpolar alkyl chain, suggests a high potential for biological activity, including the disruption of microbial membranes or interference with cellular signaling pathways. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals embarking on the challenging but rewarding journey of discovering, isolating, and characterizing these novel molecules. It is designed not as a rigid protocol, but as a strategic workflow, empowering the investigator to make informed decisions based on sound scientific principles.

Part 1: Strategic Sourcing and Discovery of Novel Alkoxypropanols

The discovery of any novel bioactive compound begins with a targeted search in the right biological reservoirs. Ether lipids are ubiquitous, but their concentrations and structural diversity vary significantly across different life forms.

1.1. High-Potential Biological Sources:

  • Marine Organisms: Sponges, tunicates, and sharks are well-documented sources of structurally diverse ether lipids, including 1-O-alkyl-glycerols (alkoxypropanols). The extreme conditions of marine environments have driven the evolution of unique lipid structures for membrane adaptation and chemical defense.

  • Anaerobic and Extremophilic Bacteria: Certain bacteria, particularly those thriving in harsh environments, incorporate ether lipids into their membranes to enhance stability. These microorganisms represent a largely untapped resource for discovering novel alkyl chains.

  • Mammalian Tissues: While present in most mammalian cells, ether lipids are particularly enriched in the brain, heart, and immune cells.[3] Investigating diseased tissues, such as cancerous cells, may reveal unique alkoxypropanol profiles, as ether lipid metabolism is often altered in malignancy.[1]

1.2. A Logic-Driven Screening Approach: The initial screening phase aims to identify biological extracts containing compounds with the characteristic chemical signature of alkoxypropanols. A robust approach combines bioactivity screening with preliminary chemical analysis. For instance, if the goal is to find novel antimicrobial agents, extracts would first be tested for their ability to inhibit microbial growth (e.g., Mycobacterium tuberculosis or Staphylococcus aureus, against which long-chain alcohols have shown efficacy).[6][7][8] Extracts showing promise would then be subjected to a rapid fractionation and analysis workflow to detect the presence of ether lipids.

Part 2: A Multi-Stage Workflow for Isolation and Purification

The isolation of a single, pure alkoxypropanol from a complex biological matrix is a multi-step process demanding a strategic combination of chromatographic techniques. The core principle is to progressively enrich the target molecule by separating compounds based on their differing physicochemical properties, primarily polarity.

Workflow Overview: From Raw Extract to Pure Compound

Isolation_Workflow cluster_extraction Step 1: Gross Extraction cluster_fractionation Step 2: Preliminary Fractionation cluster_purification Step 3: High-Resolution Purification A Homogenized Biological Source (e.g., Marine Sponge Tissue) B Crude Lipid Extract A->B Solvent Extraction (e.g., Bligh-Dyer Method) C Silicic Acid Column Chromatography B->C Loading onto Column D Fraction Collection (e.g., Neutral Lipids, Glycolipids, Phospholipids) C->D Elution with Solvent Gradient (Increasing Polarity) E Enriched Neutral Lipid Fraction D->E Selection of Target Fraction F High-Performance Liquid Chromatography (HPLC) (Reversed-Phase) E->F Injection G Isolated Novel Alkoxypropanol F->G Peak Fractionation

Caption: A multi-stage workflow for isolating novel long-chain alkoxypropanols.

Step 1: Total Lipid Extraction

Causality: The first step is to liberate all lipids from the cellular matrix. The choice of solvent system is critical. The Bligh-Dyer method, using a chloroform/methanol/water monophasic system, is highly effective for disrupting cell membranes and solvating a broad spectrum of lipids, from nonpolar triglycerides to polar phospholipids.[9]

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize 10g of wet tissue sample in a blender with 30 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Monophasic System Formation: Add 10 mL of chloroform and blend for 2 minutes. Then, add 10 mL of water and blend for another 2 minutes to create a stable monophasic system.

  • Phase Separation: Centrifuge the homogenate at 2,000 x g for 10 minutes to pellet the solid residue. Collect the supernatant.

  • Biphasic System Creation: Add an additional 20 mL of chloroform and 20 mL of water to the supernatant. Mix vigorously and centrifuge again to induce phase separation.

  • Lipid Collection: Carefully collect the lower chloroform layer, which contains the total lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to yield the crude lipid extract. Store at -20°C.

Step 2: Class Separation by Column Chromatography

Causality: The crude extract is a complex mixture. To enrich for alkoxypropanols (which are neutral lipids), we must separate them from more polar classes like phospholipids and glycolipids. Silicic acid column chromatography is the classic, effective method for this purpose.[10][11] Lipids are separated based on their polarity; nonpolar lipids elute first with nonpolar solvents, while polar lipids require polar solvents to displace them from the silica stationary phase.

Protocol: Silicic Acid Column Chromatography

  • Column Packing: Prepare a slurry of silicic acid in petroleum ether and pack it into a glass column. Equilibrate the column by washing with 2-3 column volumes of petroleum ether.

  • Sample Loading: Dissolve the crude lipid extract in a minimal volume of petroleum ether and load it onto the column.

  • Elution Gradient:

    • Fraction 1 (Neutral Lipids): Elute with 5 column volumes of petroleum ether/diethyl ether (9:1 v/v). This fraction will contain triglycerides, sterols, and the target alkoxypropanols.

    • Fraction 2 (Glycolipids): Elute with 5 column volumes of acetone.

    • Fraction 3 (Phospholipids): Elute with 5 column volumes of methanol.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to confirm the separation of lipid classes. Pool the fractions corresponding to the neutral lipids.

Step 3: High-Resolution Purification by HPLC

Causality: The neutral lipid fraction still contains a mixture of compounds. High-Performance Liquid Chromatography (HPLC) provides the high resolving power needed to isolate individual alkoxypropanol species.[12] A reversed-phase (e.g., C18) column is ideal, as it separates molecules based on hydrophobicity. Longer alkyl chains and less polar head groups will result in longer retention times.

Protocol: Reversed-Phase HPLC

  • System: An HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD) or a Corona Aerosol Detector (CAD), which are suitable for non-chromophoric lipids.

  • Mobile Phase: A gradient of methanol and water is often effective. For example, a linear gradient from 85% methanol to 100% methanol over 30 minutes.

  • Sample Preparation: Dissolve the dried neutral lipid fraction in the initial mobile phase solvent (e.g., 85% methanol).

  • Injection and Fraction Collection: Inject the sample and collect peaks corresponding to the retention times expected for long-chain alkoxypropanols.

  • Purity Check: Re-inject the collected fractions into the HPLC under the same conditions to verify purity (i.e., a single, sharp peak).

Technique Principle of Separation Primary Use in Workflow Advantages Limitations
TLC Adsorption (Polarity)Rapid monitoring of fractionsFast, inexpensive, requires minimal sampleLow resolution, not quantitative
Column Chromatography Adsorption (Polarity)Bulk separation of lipid classesHigh capacity, cost-effectiveTime-consuming, lower resolution than HPLC
Reversed-Phase HPLC Partitioning (Hydrophobicity)High-resolution purification of individual speciesHigh resolution, quantitative, automatedHigher cost, lower sample capacity

Part 3: Unambiguous Structural Elucidation

Once a novel compound is isolated in pure form, its exact chemical structure must be determined. This requires a combination of modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.[12]

Decision Pathway for Structural Analysis

Elucidation_Pathway A Pure Isolated Compound B High-Resolution Mass Spectrometry (HR-MS) A->B Determine Exact Mass F Nuclear Magnetic Resonance (¹H, ¹³C, COSY, HSQC) A->F Analyze Nuclear Environment C Molecular Formula Determination B->C Calculate Elemental Composition D Tandem MS (MS/MS) C->D Induce Fragmentation H Final Structure Confirmation C->H E Fragmentation Pattern Analysis D->E Identify Key Fragments (e.g., loss of propanol, alkyl chain) E->H G Connectivity and Stereochemistry F->G Map H-C Bonds and Couplings G->H

Caption: A logical workflow for the structural elucidation of a novel compound.

3.1. Mass Spectrometry (MS): Defining the Pieces

  • High-Resolution MS (HRMS): The first step is to obtain an exact mass of the molecule. This allows for the unambiguous determination of the molecular formula (e.g., C₂₁H₄₄O₂).

  • Tandem MS (MS/MS): By fragmenting the parent ion, we can deduce the structure. For an alkoxypropanol, characteristic fragments would include the loss of the propanol head group and specific cleavages along the long alkyl chain, helping to confirm its length and rule out branching.

Hypothetical HRMS-MS Data for a Novel 1-O-Octadecylpropan-1-ol

Ion m/z (Observed) Formula Interpretation
[M+H]⁺ 329.3414 C₂₁H₄₅O₂⁺ Protonated parent molecule
[M-H₂O+H]⁺ 311.3308 C₂₁H₄₃O⁺ Loss of a water molecule

| [C₁₈H₃₇]⁺ | 253.3828 | C₁₈H₃₇⁺ | Cleavage of ether bond, yielding the alkyl chain |

3.2. Nuclear Magnetic Resonance (NMR): Assembling the Structure NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Identifies the different types of protons and their neighbors. Key signals would include the -O-CH₂- protons of the ether linkage, the protons on the propanol backbone, and the long chain of -CH₂- groups of the alkyl tail.

  • ¹³C NMR: Determines the number and type of carbon atoms. The chemical shift of the carbon involved in the ether linkage is a key diagnostic signal.

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. COSY shows which protons are coupled to each other (e.g., within the propanol unit), while HSQC correlates each proton with its directly attached carbon atom, allowing for a complete and unambiguous assignment of the structure.

Part 4: Synthesis and Biological Validation

The final pillar of trustworthiness is the chemical synthesis of the proposed structure.[13] If the synthetic compound's analytical data (MS, NMR, HPLC retention time) perfectly matches that of the isolated natural product, the structure is confirmed. Furthermore, synthesis provides a scalable source of the material for in-depth biological testing.

A common synthetic route is the Williamson ether synthesis, where a long-chain alkyl halide is reacted with the deprotonated form of a protected propanediol, followed by deprotection.

Once validated, the novel alkoxypropanol can be entered into a battery of bioassays to determine its therapeutic potential, such as:

  • Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluating its effect on cancer cell lines versus healthy cells.

  • Enzyme Inhibition Assays: Screening against key enzymes in signaling pathways, such as protein kinase C or phospholipase C, which are known to be modulated by ether lipids.[1]

  • Anti-inflammatory Assays: Measuring its ability to suppress inflammatory responses in immune cells.

Conclusion

The discovery and isolation of novel long-chain alkoxypropanols is a multidisciplinary endeavor that bridges natural product chemistry, analytical science, and pharmacology. The technical framework presented here emphasizes a logical, evidence-based progression from strategic sourcing to definitive structural confirmation and biological evaluation. While challenging, this pursuit holds the promise of uncovering new molecular entities with the potential to become next-generation therapeutics, addressing critical needs in infectious disease, oncology, and beyond.

References

  • Demopoulos, C. A., Antonopoulou, S., Andrikopoulos, N. K., & Kapoulas, V. M. (1996). Isolation and Complete Separation of Lipids From Natural Sources. Journal of Liquid Chromatography & Related Technologies, 19(4). [Link]

  • Demopoulos, C.A., Antonopoulou, S., Andrikopoulos, N.K., & Kapoulas, V.M. (1996). Isolation and Complete Separation of Lipids From Natural Sources. Marcel Dekker, Inc.[Link]

  • U.S. Patent No. 4,792,418. (1988).
  • Wikipedia. (n.d.). Ether lipid. [Link]

  • Demopoulos, C.A., Antonopoulou, S., Andrikopoulos, N.K., & Kapoulas, V.M. (n.d.). Isolation and complete separation of lipids from natural sources. OpenArchives.gr. [Link]

  • Lipidomics Core. (n.d.). Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage. [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [Link]

  • Cheng, X., et al. (2019). Interactions between Ether Phospholipids and Cholesterol as Determined by Scattering and Molecular Dynamics Simulations. Biophysical Journal, 116(3), 501-512. [Link]

  • Wang, T., & Lodhi, I. J. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Endocrinology, 13. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Bhardwaj, R., et al. (2012). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters, 333(2), 126-131. [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 30(2), 403-406. [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 30(2), 403-406. [Link]

  • Cserháti, T., Forgács, E., & Oros, G. (2000). Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection. Journal of Chromatography A, 893(2), 343-349. [Link]

  • Ruppert, A. M., et al. (2012). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. Catalysis Science & Technology, 2(1), 127-134. [Link]

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Methodological & Application

Synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the stereoselective synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a key intermediate in the development of novel ether lipids and bioactive molecules. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. We will delve into the strategic considerations for achieving the desired stereochemistry, provide a step-by-step experimental protocol, and discuss the critical parameters for ensuring a successful synthesis and purification.

Introduction: The Significance of Chiral Ether Lipids

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. The specific stereochemistry of these molecules is often crucial for their biological activity. This compound, also known as 1-O-octadecyl-2-O-methyl-sn-glycerol, serves as a vital building block in the synthesis of various biologically active compounds, including analogues of platelet-activating factor (PAF) and other ether lipid-based drug candidates.[1] Its structure, featuring a long octadecyl chain and a methoxy group at the sn-2 position, imparts unique physicochemical properties that are of interest in drug delivery and membrane interaction studies. The enantiomerically pure synthesis of this compound is paramount to understanding its specific biological roles and for the development of stereochemically defined therapeutics.

Strategic Approach: Enantioselective Synthesis from a Chiral Precursor

To ensure the desired (S)-configuration at the C2 position of the glycerol backbone, our synthetic strategy commences with a readily available chiral starting material, (R)-(-)-Solketal, also known as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. This approach obviates the need for chiral resolution or asymmetric synthesis at a later stage, which can be inefficient and costly. The synthesis proceeds through a three-step sequence:

  • Williamson Ether Synthesis: Introduction of the C18 octadecyl chain at the primary hydroxyl group of (R)-Solketal.

  • Methylation: Introduction of the methyl group at the secondary hydroxyl group.

  • Deprotection: Removal of the acetonide protecting group to yield the final product.

This strategy is a well-established and reliable method for the preparation of enantiomerically pure monoalkoxyglycerols.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start (R)-Solketal Intermediate1 (R)-4-((octadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane Start->Intermediate1 Williamson Ether Synthesis (1-Bromooctadecane, NaH, THF) Intermediate2 (S)-2-methoxy-3-(octadecyloxy)propan-1,2-diol acetonide Intermediate1->Intermediate2 Methylation (Methyl Iodide, NaH, THF) Product This compound Intermediate2->Product Deprotection (Acidic Hydrolysis)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(R)-(-)-Solketal≥98%Standard chemical supplierChiral precursor
1-Bromooctadecane≥97%Standard chemical supplierAlkylating agent
Sodium hydride (NaH)60% dispersion in mineral oilStandard chemical supplierStrong base
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard chemical supplierSolvent
Methyl iodide≥99%Standard chemical supplierMethylating agent
Hydrochloric acid (HCl)37%Standard chemical supplierFor deprotection
Diethyl etherAnhydrousStandard chemical supplierExtraction solvent
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous magnesium sulfate (MgSO₄)Standard chemical supplierDrying agent
Silica gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography
Part 1: Synthesis of (R)-4-((octadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

This step involves the formation of the ether linkage between the chiral starting material and the long alkyl chain via a Williamson ether synthesis.[2][3]

Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Carefully add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (R)-(-)-Solketal (1.0 eq.) in anhydrous THF (50 mL) dropwise via the dropping funnel over 30 minutes.

  • Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 1-bromooctadecane (1.1 eq.) in anhydrous THF (50 mL) dropwise.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench the excess sodium hydride by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (R)-4-((octadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane as a colorless oil.

Part 2: Synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1,2-diol acetonide

This step introduces the methoxy group at the secondary alcohol position.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the product from Part 1 (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.

  • Methylation: Stir the suspension at 0 °C for 30 minutes, then add methyl iodide (2.0 eq.) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Part 1 to obtain the methylated intermediate.

Part 3: Synthesis of this compound

The final step is the removal of the acetonide protecting group to reveal the diol.

Protocol:

  • Deprotection: Dissolve the methylated intermediate from Part 2 in a mixture of THF and 1M aqueous HCl.

  • Reaction Monitoring: Stir the solution at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Final Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the final product, this compound, as a white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete reaction in Part 1Insufficiently dried glassware or solvent; Inactive sodium hydrideEnsure all glassware is thoroughly flame-dried and use freshly opened anhydrous solvents. Use a fresh batch of sodium hydride.
Low yield in methylation stepSteric hindrance; Competing elimination reactionIncrease the reaction time and/or temperature slightly. Use a more reactive methylating agent like methyl triflate if necessary, with caution.
Incomplete deprotectionInsufficient acid or reaction timeIncrease the concentration of HCl or prolong the reaction time. Gentle heating can also be applied.
Difficult purificationPresence of closely related impuritiesOptimize the solvent system for column chromatography. Reversed-phase HPLC can be an alternative for high-purity samples.[5]

Conclusion

This guide provides a robust and reliable protocol for the enantioselective synthesis of this compound. By starting with a chiral precursor and employing well-established synthetic transformations, researchers can confidently produce this valuable building block in high purity and with excellent stereochemical control. The detailed steps and troubleshooting guide are intended to facilitate the successful execution of this synthesis in a research setting.

References

  • Haraldsson, G. G., et al. (2022). Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application | Request PDF. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Hendrickson, H. S., & Hendrickson, E. K. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 53(1), 115–120. Available at: [Link]

  • Borges, A. R., & Byzia, A. (2023). Synthesis of ether lipids: natural compounds and analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

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Application Notes & Protocols: A Guide to Williamson Ether Synthesis for Long-Chain Alkoxypropanols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of long-chain alkoxypropanols via the Williamson ether synthesis. Tailored for researchers, scientists, and professionals in drug development, these application notes delve into the mechanistic nuances, optimization strategies, and detailed protocols necessary for successfully navigating this classic yet versatile reaction. The focus is on addressing the specific challenges posed by long-chain substrates, such as solubility issues and competing side reactions. By integrating field-proven insights with established chemical principles, this guide aims to empower users to achieve high yields and purity in their synthetic endeavors.

Introduction: The Strategic Importance of Long-Chain Alkoxypropanols

Long-chain alkoxypropanols are a class of amphiphilic molecules that find diverse applications across various scientific domains, including as surfactants, drug delivery vehicles, and precursors for complex lipid analogs. The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for their preparation[1][2]. The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide by an alkoxide, forming an ether linkage[1][3][4].

While the reaction is conceptually simple, its application to the synthesis of long-chain alkoxypropanols presents unique challenges. Issues such as the poor solubility of long-chain alkyl halides and the potential for elimination side reactions necessitate careful optimization of reaction conditions[1][5][6]. This guide provides a detailed framework for overcoming these obstacles, ensuring reproducible and efficient synthesis.

Mechanistic Considerations for Long-Chain Substrates

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][4]. In the context of synthesizing long-chain alkoxypropanols, the reaction involves the deprotonation of a propanol derivative to form a propanoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a long-chain alkyl halide.

Key Mechanistic Steps:

  • Deprotonation: The propanol is treated with a strong base to generate the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions.[5]

  • Nucleophilic Attack: The resulting alkoxide attacks the primary long-chain alkyl halide in a backside attack, leading to the formation of a new carbon-oxygen bond.

  • Displacement: The halide is displaced as a leaving group, yielding the desired long-chain alkoxypropanol and a salt byproduct.

The success of this SN2 reaction is highly dependent on minimizing steric hindrance. Therefore, the alkyl halide must be primary to avoid the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[1][4][6]

Optimizing Reaction Parameters: A Data-Driven Approach

The synthesis of long-chain alkoxypropanols requires careful consideration of several experimental parameters to maximize yield and minimize impurities.

Table 1: Critical Parameters for Williamson Ether Synthesis of Long-Chain Alkoxypropanols
ParameterRecommended ChoiceRationale & Key Considerations
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong, non-nucleophilic bases that ensure irreversible and complete deprotonation of the alcohol to form the alkoxide.[5][7] Weaker bases like hydroxides or carbonates may be less effective.[5]
Solvent Polar Aprotic: DMF, DMSO, THFThese solvents effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion, thus enhancing nucleophilicity.[4][5][7]
Alkyl Halide Long-chain primary alkyl iodide (R-I)The reactivity order for the SN2 reaction is R-I > R-Br > R-Cl.[5] Iodides are the best leaving groups among the common halides.[8]
Temperature 50-100 °CElevated temperatures are often required to achieve a reasonable reaction rate.[5][7] However, excessively high temperatures can favor the E2 elimination side reaction.[6][7]
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB), 18-crown-6Recommended for improving the solubility of the alkoxide in the organic phase where the long-chain alkyl halide is more soluble.[5]

Experimental Protocols

This section provides two detailed, step-by-step protocols for the synthesis of long-chain alkoxypropanols. Protocol A utilizes a strong hydride base, while Protocol B employs a phase transfer catalysis approach, which can be advantageous for certain substrates and reaction scales.

Protocol A: Sodium Hydride Mediated Synthesis

This protocol is ideal for ensuring complete deprotonation of the propanol derivative.

Materials:

  • 1,2-Propanediol or 1,3-Propanediol

  • Long-chain primary alkyl iodide (e.g., 1-iodododecane)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the propanol derivative (1.0 equivalent) dissolved in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the long-chain primary alkyl iodide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Phase Transfer Catalysis (PTC) Method

This method avoids the use of highly reactive metal hydrides and is often more amenable to scale-up.

Materials:

  • 1,2-Propanediol or 1,3-Propanediol

  • Long-chain primary alkyl bromide or iodide

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Acetonitrile

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the propanol derivative (1.0 equivalent), the long-chain primary alkyl halide (1.1 equivalents), powdered potassium hydroxide or potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene or acetonitrile.[5]

  • Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow and Logic Diagrams

To provide a clearer understanding of the experimental process and decision-making, the following diagrams have been generated.

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow Reactants Reactants: Propanol Derivative Long-Chain Alkyl Halide Base/Catalyst Solvent Solvent Addition (e.g., THF, Toluene) Reactants->Solvent Reaction Reaction Setup: - Inert Atmosphere - Temperature Control - Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring 4-12 hours Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Drying Drying of Organic Layer (Na2SO4 / MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: Column Chromatography Concentration->Purification Product Pure Long-Chain Alkoxypropanol Purification->Product

Caption: A generalized experimental workflow for the Williamson ether synthesis of long-chain alkoxypropanols.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem IncompleteReaction Incomplete Reaction (Low Yield) Start->IncompleteReaction AlkeneByproduct Alkene Byproduct (Elimination) Start->AlkeneByproduct Solution1 Solution: - Use stronger base (NaH) - Increase temperature/time - Use R-I instead of R-Br/R-Cl IncompleteReaction->Solution1 Solution2 Solution: - Use primary alkyl halide - Lower reaction temperature - Use less hindered alkoxide AlkeneByproduct->Solution2

Caption: A troubleshooting guide for common issues encountered during the synthesis.

Characterization and Purification

Purification: The primary method for purifying long-chain alkoxypropanols is column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired ether from unreacted starting materials and non-polar byproducts.

For removing unreacted alcohol, a basic aqueous wash during the workup can be effective.[9] Alternatively, treating the impure ether with sulfamic acid can form non-volatile esters with the alcohol impurities, which can then be separated by distillation.[10]

Characterization: The structure and purity of the synthesized long-chain alkoxypropanols can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the formation of the new ether linkage.

  • Infrared (IR) Spectroscopy: To verify the presence of the C-O-C ether stretch and the absence of the broad O-H stretch from the starting alcohol.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the preparation of long-chain alkoxypropanols. By carefully selecting the appropriate base, solvent, and reaction temperature, and by being mindful of the potential for side reactions, researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guides provided in these application notes serve as a robust starting point for the successful synthesis and purification of this important class of molecules.

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • University of California, Davis. The Williamson ether synthesis. Available from: [Link]

  • Escoffier. Williamson Ether Synthesis Mechanism. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Pharma Standard. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Google Patents. Purification of ethers - US3450608A.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Google Patents. Purification of ethers - US3492358A.
  • MDPI. Synthesis, Insecticidal Activity and Nanoencapsulation Studies of Alkoxy Alcohols from Eugenol. Available from: [Link]

  • European Patent Office. Process for removing an ester impurity from an ether - EP 0599921 B1. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

Sources

Chiral Synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a valuable chiral building block in the synthesis of ether lipids and other biologically active molecules.[1] The presented methodology utilizes the "chiral pool" approach, starting from the readily available and inexpensive (S)-(+)-Solketal.[2] The multi-step synthesis involves a sequence of protection, etherification, and regioselective methylation to ensure high stereochemical fidelity. Each step is explained with a clear rationale for the choice of reagents and conditions, providing researchers with a robust and reproducible procedure.

Introduction

This compound is an important intermediate in the synthesis of various ether lipids, which are integral components of cell membranes and are implicated in numerous biological processes.[3][4] The precise stereochemistry of this molecule is critical for its biological activity and for its utility as a precursor in complex total synthesis projects. Achieving this stereochemical control efficiently is a common challenge for synthetic chemists.

This guide details a reliable five-step synthetic route designed for both clarity and efficiency. The strategy hinges on the use of (S)-(+)-Solketal, which establishes the (S)-stereocenter at the outset.[2] The subsequent steps are designed to build the rest of the molecule around this chiral core without disturbing its configuration. We will detail the Williamson ether synthesis to introduce the C18 alkyl chain, the deprotection of the acetonide, a regioselective protection-methylation-deprotection sequence to install the C2-methoxy group, and the final isolation of the target compound.

Overall Synthetic Scheme

The complete synthetic pathway is outlined below. The strategy ensures that the stereocenter established by the starting material is preserved throughout the sequence.

Synthetic_Workflow A (S)-Solketal B Intermediate 1 (S)-4-((octadecyloxy)methyl)- 2,2-dimethyl-1,3-dioxolane A->B C Intermediate 2 (S)-3-(octadecyloxy)propane-1,2-diol B->C D Intermediate 3 (S)-3-(octadecyloxy)-1-O-tritylpropan-2-ol C->D E Intermediate 4 (S)-2-methoxy-3-(octadecyloxy)- 1-O-tritylpropane D->E F Final Product This compound E->F reagent1 1. NaH, THF 2. 1-Bromooctadecane reagent2 HCl (aq) or p-TsOH, MeOH reagent3 Trityl Chloride (TrCl), Pyridine, DMAP (cat.) reagent4 1. NaH, THF 2. Methyl Iodide (CH3I) reagent5 Formic Acid or dil. HCl, CH2Cl2/MeOH Experimental_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2 & 3: Diol Formation & Protection cluster_2 Step 4 & 5: Methylation & Final Deprotection s1_start (S)-Solketal + NaH s1_add Add 1-Bromooctadecane s1_start->s1_add s1_reflux Reflux in THF s1_add->s1_reflux s1_workup Quench & Workup s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_start Intermediate 1 + Acid s1_product->s2_start s2_hydrolysis Stir in MeOH/H2O s2_start->s2_hydrolysis s2_workup Neutralize & Extract (Intermediate 2) s2_hydrolysis->s2_workup s3_protect Add TrCl, Pyridine s2_workup->s3_protect s3_purify Workup & Column s3_protect->s3_purify s3_product Intermediate 3 s3_purify->s3_product s4_start Intermediate 3 + NaH s3_product->s4_start s4_add Add Methyl Iodide s4_start->s4_add s4_stir Stir in THF s4_add->s4_stir s5_deprotect Add Formic Acid s4_stir->s5_deprotect s5_workup Neutralize & Workup s5_deprotect->s5_workup s5_purify Final Purification s5_workup->s5_purify s5_product Final Product s5_purify->s5_product

Sources

Application Notes & Protocols for (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Bioactive Ether Lipid

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is a synthetic, structurally defined alkylglycerol ether lipid. Unlike the more common diacyl phospholipids that form the bulk of cell membranes, ether lipids possess a hydrocarbon chain attached to the glycerol backbone via an ether linkage, not an ester bond.[1] This seemingly subtle difference confers significant chemical stability and unique biological activities.

Synthetic ether lipids, as a class, are potent modulators of cellular signaling and have garnered substantial interest for their cytotoxic and cytostatic properties, particularly in cancer cell lines.[2] They often function by disrupting critical signal transduction pathways that govern cell growth, proliferation, and survival.[3] This document provides a detailed guide to the application of this compound in a cell culture setting, focusing on its presumed mechanism of action and providing robust protocols for its experimental use.

Mechanism of Action: Interference with Protein Kinase C (PKC) Signaling

The biological activity of many synthetic ether lipids is attributed to their ability to inhibit Protein Kinase C (PKC).[4] PKC is a family of serine/threonine kinases that acts as a central node in signal transduction, responding to second messengers like diacylglycerol (DAG) and calcium.[5] Upon activation, PKC translocates to the plasma membrane and phosphorylates a multitude of downstream targets, driving processes such as cell proliferation, differentiation, and inflammation.

This compound, by mimicking the structure of DAG, is hypothesized to interfere with this process. It is thought to compete with DAG for its binding site on the regulatory domain of PKC, thereby preventing the enzyme's activation.[3] This inhibition halts the downstream signaling cascade, which can lead to cell cycle arrest and apoptosis in susceptible cell types. This makes the compound a valuable tool for investigating the roles of PKC in various cellular contexts.

PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG PKC_mem Active PKC DAG->PKC_mem 4. Activation & Translocation Response Downstream Cellular Response (e.g., Proliferation) PKC_mem->Response 5. Phosphorylation of Targets Compound (S)-2-methoxy-3- (octadecyloxy)propan-1-ol Compound->PKC_mem Inhibition (Competes with DAG) PKC_cyto Inactive PKC PKC_cyto->PKC_mem

Figure 1: Hypothesized mechanism of PKC inhibition. The compound is believed to compete with the natural activator DAG, preventing PKC activation and halting downstream signaling required for cell proliferation.

Experimental Protocols

Part 1: Preparation of Stock Solutions

The lipophilic nature of this compound requires careful preparation for use in aqueous cell culture media. Aggregation can prevent accurate dosing and reduce bioavailability.

Rationale: Lipids are insoluble in water. Using an organic solvent like DMSO or ethanol is necessary for initial solubilization. The concentration of this solvent must be kept very low in the final culture medium (typically <0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, 200 proof (100%), sterile

  • Sterile, conical-bottom polypropylene microcentrifuge tubes or glass vials

Procedure:

  • Solvent Selection: DMSO is the recommended primary solvent due to its strong solubilizing power and compatibility with most cell lines at low concentrations.

  • Calculating Stock Concentration: Prepare a high-concentration primary stock, for example, 10 mM or 20 mM.

    • Molecular Weight of C22H46O3: 358.6 g/mol

    • For a 10 mM stock: Weigh 3.59 mg of the compound and dissolve in 1 mL of DMSO.

  • Solubilization:

    • Aseptically weigh the compound into a sterile tube or vial.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 1-2 minutes.

    • Warm the solution briefly to 37°C in a water bath to aid dissolution if necessary. Ensure the solution is clear and free of precipitates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 6 months).

Part 2: Determining Optimal Working Concentration (Dose-Response Assay)

Before conducting functional assays, it is crucial to determine the cytotoxic concentration range of the compound for your specific cell line. An IC50 (half-maximal inhibitory concentration) value is a key benchmark.

Rationale: Different cell lines exhibit varying sensitivities to cytotoxic agents. A dose-response curve allows you to identify a suitable concentration range for subsequent experiments—high enough to elicit a biological effect but avoiding concentrations that cause immediate, non-specific cell death.

Workflow:

Dose_Response_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. Allow to adhere overnight. B 2. Compound Dilution Prepare a serial dilution of the compound stock in culture medium. (e.g., 100 µM to 0.1 µM) A->B C 3. Cell Treatment Replace old medium with medium containing the compound dilutions. Include a 'vehicle control' (medium + DMSO). B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Viability Assay Add viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®). D->E F 6. Measurement & Analysis Read absorbance or fluorescence. Calculate % viability vs. control and plot a dose-response curve to determine IC50. E->F

Figure 2: Experimental workflow for a dose-response cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, A549, PC-3) into a clear, flat-bottom 96-well plate. The seeding density should allow for logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well). Incubate for 18-24 hours to allow for cell attachment.

  • Serial Dilution: Prepare a 2X working stock of your highest concentration in complete culture medium. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution. Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium across a row of a separate dilution plate.

  • Cell Treatment: Carefully remove the medium from the cells. Add an equal volume of the 2X serially diluted compound to the corresponding wells of the cell plate. This will dilute the compound to the final 1X concentration.

    • Crucial Control: Include wells treated only with the highest concentration of the vehicle (e.g., 0.1% DMSO) to account for any solvent-induced effects. Also include an "untreated" control.

  • Incubation: Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a metabolic assay such as MTT or Resazurin. Follow the manufacturer’s protocol to add the reagent and incubate for the recommended time.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control wells (set to 100% viability) and plot the results using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation & Interpretation

Quantitative data from dose-response experiments should be summarized for clarity.

Table 1: Representative IC50 Values for Ether Lipids in Cancer Cell Lines

Cell Line Compound Class Typical IC50 Range (µM) Incubation Time (h) Reference
HL-60 (Leukemia) Synthetic Ether Lipid 3 - 7 µM 48 [4]
WEHI-3B (Leukemia) Synthetic Ether Lipid 2 - 5 µM 48 [3]
PC-3 (Prostate) Ether Lipid Precursor 10 - 20 µM (for effect) 24-48 [6]

| HCT-116 (Colon) | Ether Lipid Probe | N/A (used for transport) | < 1 |[7] |

Note: These values are illustrative for related compounds. The IC50 for this compound must be determined empirically for each cell line.

Troubleshooting & Considerations:

  • Poor Solubility: If precipitates form when diluting the stock in medium, try using a medium supplemented with a low concentration of fatty acid-free BSA (Bovine Serum Albumin) to act as a lipid carrier.

  • High Vehicle Cytotoxicity: Ensure the final concentration of DMSO or ethanol in the culture medium does not exceed 0.5%, and preferably stays below 0.1%. Test a vehicle-only dose-response curve if you suspect toxicity.

  • Inconsistent Results: Lipid compounds can adsorb to certain plastics. Use low-adhesion polypropylene tubes for preparing dilutions. Ensure vigorous vortexing when making dilutions in aqueous media.

References

  • Wozny, M., et al. (2022). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. Available at: [Link]

  • Wikipedia. (2023). Ether lipid. Wikipedia. Available at: [Link]

  • Gomez-Munoz, A., et al. (1992). Inhibition of protein kinase C by ether-linked lipids is not correlated with their antineoplastic activity on WEHI-3B and R6X-B15 cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Gayo-Astra, E., et al. (1996). Protein kinase C is not involved in cholesterol-induced resistance to synthetic ether lipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Mollinedo, F., et al. (2022). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. ResearchGate. Available at: [Link]

  • Le-Gris, M., et al. (2021). Potential mechanisms of action of ether-lipids for ion channels / transporters regulation. ResearchGate. Available at: [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Selachyl Alcohol in Cell Culture for Lipid Research. BenchChem.
  • Slater, S. J., et al. (1998). Inhibition of membrane lipid-independent protein kinase Calpha activity by phorbol esters, diacylglycerols, and bryostatin-1. The Journal of Biological Chemistry.
  • Bell, R. M. (1986). Regulation of protein kinase C activity by lipids. Cell.
  • Plass, T., et al. (2021). Bifunctional Probes Reveal the Rules of Intracellular Ether Lipid Transport. Angewandte Chemie International Edition. Available at: [Link]

  • Skotland, T., et al. (2016). The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. The Journal of Biological Chemistry. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Synthetic Long-Chain Alkylglycerols using Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Alkylglycerol Research

Long-chain alkylglycerols (AKGs) are a unique class of ether lipids where a long-chain fatty alcohol is attached to the sn-1 position of the glycerol backbone via an ether linkage[1][2]. Unlike their acylglycerol counterparts, the ether bond is resistant to enzymatic cleavage by lipases, granting these molecules enhanced stability. This stability, combined with their diverse biological activities—ranging from anti-cancer properties to immune system modulation—has positioned them as highly promising candidates in drug development and biomedical research[3].

The synthetic routes to create novel AKG analogues, while versatile, often yield a crude product containing a mixture of the desired compound, unreacted starting materials (e.g., long-chain alcohols), positional isomers, and other byproducts[2][4]. For therapeutic applications and accurate biological studies, achieving near-absolute purity (>99%) is not merely a goal but a stringent necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purification of these non-volatile, structurally similar compounds.

This guide provides a comprehensive framework for the preparative HPLC purification of synthetic long-chain AKGs, focusing on a Normal-Phase Chromatography (NPC) approach coupled with Evaporative Light Scattering Detection (ELSD).

Foundational Principles: Why Normal-Phase Chromatography?

The amphipathic nature of AKGs—a polar diol head group and a long, non-polar alkyl tail—makes them ideal candidates for Normal-Phase Chromatography (NPC). In NPC, a polar stationary phase (typically bare silica) is used with a non-polar mobile phase.

Mechanism of Separation: The primary interaction governing separation in this mode is the adsorption of the polar glycerol hydroxyl groups onto the active silanol (-Si-OH) sites of the silica stationary phase. Elution is achieved by gradually increasing the polarity of the mobile phase, which competes for the active sites and displaces the analytes.

  • Weakly Retained Impurities: Very non-polar contaminants, such as residual long-chain alcohols or protecting group byproducts, will have minimal interaction with the silica and elute early.

  • Target AKG: The 1-O-alkylglycerol, with its two free hydroxyl groups, will exhibit moderate retention.

  • Strongly Retained Impurities: More polar species, such as di-glycerol ethers or byproducts from side reactions, will be retained more strongly and elute later.

This differential retention provides the high-resolution separation necessary to isolate the target AKG with high purity[5][6][7]. While Reversed-Phase (RP-HPLC) can also be used, NPC often provides superior selectivity for separating lipids based on the polarity of their head groups[8].

The Detection Challenge: ELSD for Non-Chromophoric Lipids

A significant challenge in AKG analysis is their lack of a UV-Vis chromophore, rendering standard UV detectors ineffective. The Evaporative Light Scattering Detector (ELSD) is the ideal solution for this application[9][10].

Principle of ELSD:

  • Nebulization: The HPLC eluent is mixed with an inert gas (typically nitrogen) and sprayed into a fine aerosol.

  • Evaporation: This aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind tiny, solid particles of the non-volatile analyte (the AKG).

  • Detection: The analyte particles are carried into a high-intensity light beam. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte[10][11].

ELSD is a universal detector for any analyte that is less volatile than the mobile phase, making it perfectly suited for lipids, sugars, and polymers[10][11].

Preparative Purification Workflow

The overall process, from crude synthetic product to a purified and validated compound, follows a systematic workflow.

HPLC_Purification_Workflow Crude Crude Synthetic Product Prep Sample Preparation (Dissolution & Filtration) Crude->Prep HPLC Preparative HPLC (Normal-Phase) Prep->HPLC Collect Fraction Collection (Peak-based) HPLC->Collect ELSD Signal Purity Purity & Identity Check (Analytical HPLC, MS, NMR) HPLC->Purity Analytical Scale Test Evap Solvent Evaporation (Rotary Evaporator) Collect->Evap Evap->Purity Final Pure Alkylglycerol (>99%) Purity->Final Validation

Caption: Overall workflow for the preparative purification of alkylglycerols.

Detailed Protocol: Purification of 1-O-Octadecyl-rac-glycerol

This protocol is optimized for the purification of a representative long-chain AKG, 1-O-octadecyl-rac-glycerol (C18:0), from a synthetic crude mixture.

Materials and Equipment
  • HPLC System: Preparative HPLC with a binary pump, autosampler (or manual injector), and fraction collector.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Preparative Normal-Phase Silica Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Methyl-tert-butyl ether (MTBE).

  • Sample: Crude synthetic 1-O-octadecyl-rac-glycerol.

  • Glassware: Volumetric flasks, vials, collection tubes.

  • Other: 0.45 µm PTFE syringe filters, rotary evaporator, analytical balance.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): 100% n-Hexane.

  • Mobile Phase B (MPB): Isopropanol (IPA).

    • Rationale: n-Hexane is a weak, non-polar solvent that promotes retention on the silica column. IPA is a strong, polar solvent that effectively elutes the polar AKGs. This binary system provides a wide polarity range for gradient elution[5][9].

Step 2: Sample Preparation

  • Accurately weigh ~200 mg of the crude AKG product.

  • Dissolve the sample in 10 mL of a 95:5 (v/v) mixture of n-Hexane:IPA. The initial solvent should be weak to ensure sharp peaks upon injection.

  • Vortex until fully dissolved. If solubility is an issue, gentle warming or sonication can be applied.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This prevents particulates from clogging the injector or column frit.

Step 3: HPLC System and ELSD Setup

  • Install the preparative silica column and equilibrate with 98% MPA / 2% MPB at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator (Drift Tube) Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min

    • Rationale: These settings must be optimized for the specific mobile phase and flow rate. The goal is to evaporate the solvent without losing the semi-volatile analyte. A lower evaporator temperature is generally better for lipids[12].

Step 4: The Purification Run (Gradient Elution)

  • Inject the prepared sample (e.g., 1-2 mL, depending on concentration and column capacity).

  • Run the gradient program as detailed in the table below.

  • Configure the fraction collector to collect peaks based on the ELSD signal threshold.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Hexane)% Mobile Phase B (IPA)Curve
0.015.098.02.0Initial
5.015.098.02.0Linear
25.015.070.030.0Linear
30.015.050.050.0Linear
32.015.098.02.0Step
40.015.098.02.0Step
Table 1: Example Preparative Gradient Program.

Step 5: Post-Purification Processing

  • Combine the collected fractions corresponding to the main AKG peak.

  • Remove the solvent using a rotary evaporator under reduced pressure at a bath temperature no higher than 40 °C to prevent sample degradation.

  • The resulting pure oil or solid should be placed under high vacuum to remove residual solvent.

  • Weigh the final product and calculate the purification yield.

Quality Control: Purity Assessment and Characterization

It is imperative to validate the purity and identity of the final product.

  • Analytical HPLC: Inject a small, diluted aliquot of the purified fraction onto an analytical silica column (e.g., 250 x 4.6 mm, 5 µm) using a scaled-down version of the preparative gradient. The resulting chromatogram should show a single, sharp peak.

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR): Confirm the chemical structure and absence of impurities.

QC_Logic Input Collected HPLC Fraction Analytical Analytical HPLC Purity Check Input->Analytical MS Mass Spectrometry (Identity) Input->MS NMR NMR Spectroscopy (Structure) Input->NMR Decision Purity > 99% AND Identity Confirmed? Analytical->Decision MS->Decision NMR->Decision Pass Final Pure Product Decision->Pass Yes Fail Re-purify or Re-evaluate Synthesis Decision->Fail No

Caption: Decision-making workflow for post-purification quality control.

Troubleshooting Common Issues

SymptomPossible Cause(s)Recommended Solution(s)
No Peaks Detected 1. ELSD settings incorrect (too high temp).2. Sample not eluting from the column.3. System leak or clog.1. Lower evaporator temperature.2. Increase %MPB in the gradient to elute strongly retained compounds.3. Perform system checks for pressure and leaks[13][14][15].
Broad, Tailing Peaks 1. Column overloading.2. Sample solvent is too strong.3. Column degradation (loss of silica).1. Reduce injection volume or sample concentration.2. Dissolve sample in a weaker solvent (higher % Hexane).3. Replace the column.
Poor Resolution 1. Gradient is too steep.2. Inappropriate mobile phase system.1. Decrease the slope of the gradient (e.g., run from 2% to 20% B over 30 min instead of 20 min).2. Consider adding a third solvent like MTBE to modulate selectivity[9][16].
Drifting Baseline 1. Column not fully equilibrated.2. Mobile phase contamination.3. Inconsistent pump mixing.1. Increase equilibration time.2. Prepare fresh mobile phase with HPLC-grade solvents.3. Purge the pump and check for proper operation[17][18].
Table 2: HPLC Troubleshooting Guide for AKG Purification.

References

  • Caboni, M. F., et al. (2003). Study of the analysis of alkoxyglycerols and other non-polar lipids by liquid chromatography coupled with evaporative light scattering detector. Journal of Chromatography A. [Link]

  • Kotapati, H. K., & Bates, P. D. (2020). Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux. Journal of Chromatography B. [Link]

  • Ivanova, P. T., et al. (2007). Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. Journal of Lipid Research. [Link]

  • ResearchGate. Study of the analysis of alkoxyglycerols and other non-polar lipids by liquid chromatography coupled with evaporative light scattering detector. ResearchGate Publications. [Link]

  • Hamilton, J. G., & Comai, K. (1988). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Lipids. [Link]

  • Gomes, M. A. G. B., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Christie, W. W. (2011). HPLC separation of acyl lipid classes. The AOCS Lipid Library. [Link]

  • Wikipedia. Evaporative light scattering detector. Wikipedia, The Free Encyclopedia. [Link]

  • Leconte, N., et al. (2009). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection. Journal of the American Oil Chemists' Society. [Link]

  • Wikipedia. Ether lipid. Wikipedia, The Free Encyclopedia. [Link]

  • Gomes, M. A. G. B., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. PMC - PubMed Central. [Link]

  • Jain, S., et al. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology. [Link]

  • Koga, Y., & Morii, H. (2007). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews. [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors? Peak Scientific. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Phenomenex. Troubleshooting Guide. Phenomenex. [Link]

  • Waters Corporation. HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. [Link]

  • ResearchGate. HPLC Purification of Long Synthetic Oligonucleotides. ResearchGate. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

  • Ena, et al. (2021). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. MDPI. [Link]

  • Waters Corporation. RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation. [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is a chiral glycerol ether, a class of lipids with diverse applications in biochemistry and pharmaceutical sciences. Its structure, comprising a polar headgroup and a long nonpolar alkyl chain, makes it an important synthetic intermediate for complex lipids and bioactive molecules. Accurate and complete structural verification is paramount for ensuring quality, purity, and batch-to-batch consistency in a research and drug development setting.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive, field-proven guide to the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will detail not just the protocols, but the scientific rationale behind the choice of experiments and parameters, guiding the user from sample preparation to complete spectral assignment.

PART 1: Experimental Design and Protocols

The analytical workflow is designed to systematically build a complete picture of the molecular structure, starting from basic 1D spectra and progressing to advanced 2D correlation experiments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation Prep Dissolve 10-20 mg in 0.6 mL CDCl3 with TMS H1 1H NMR (Proton Environments) Prep->H1 Initial Analysis C13 13C{1H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY 1H-1H COSY (H-H Connectivity) DEPT->COSY Confirm Backbone HSQC 1H-13C HSQC (Direct C-H Bonds) COSY->HSQC Assign Carbons HMBC 1H-13C HMBC (Long-Range C-H Bonds) HSQC->HMBC Connect Fragments Assign Final Structure Assignment & Purity Assessment HMBC->Assign

Caption: NMR workflow for structural elucidation.

1.1. Materials and Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation. Due to the amphiphilic nature of the target molecule, solvent selection is key.

  • Compound: this compound

  • Solvent: Deuterated chloroform (CDCl3) is the solvent of choice. Its non-protic nature prevents the exchange of the hydroxyl proton, and it provides excellent solubility for the long alkyl chain.

  • Concentration: A concentration of 10-20 mg in 0.6 mL of solvent is recommended. This provides a good signal-to-noise ratio for less sensitive experiments like 13C NMR without causing viscosity issues that can degrade spectral resolution.[1]

  • Internal Standard: Tetramethylsilane (TMS) is added (0.03% v/v) as an internal reference for both ¹H and ¹³C chemical shifts, setting the 0 ppm mark.[2]

Protocol:

  • Weigh 10-20 mg of the compound directly into a clean, dry 5 mm NMR tube.

  • Add 0.6 mL of CDCl3 containing 0.03% TMS.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure the solution is free of any particulates.[1]

1.2. NMR Instrumentation and Acquisition Parameters

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe. The following are typical acquisition parameters that serve as a robust starting point.

Experiment Pulse Program Key Parameters Purpose & Rationale
¹H NMR zg30Scans (NS): 16Relaxation Delay (D1): 2sAcquisition Time (AQ): 4sProvides an overview of all proton environments. A 2s delay ensures adequate relaxation for quantitative integration.
¹³C{¹H} NMR zgpg30Scans (NS): 1024Relaxation Delay (D1): 2sDetects all unique carbon atoms. Proton decoupling simplifies the spectrum to singlets.
DEPT-135 dept135Scans (NS): 256Relaxation Delay (D1): 2sDifferentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.[3][4][5]
¹H-¹H COSY cosygpqfScans (NS): 2Increments (F1): 256Reveals proton-proton spin couplings through bonds (typically 2-3 bonds), essential for mapping the glycerol backbone.[6][7]
¹H-¹³C HSQC hsqcedetgpsisp2.2Scans (NS): 2Increments (F1): 256Correlates each proton directly to the carbon it is attached to (one-bond correlation). The edited version also provides multiplicity information (CH/CH₃ vs CH₂).[6][8][9]
¹H-¹³C HMBC hmbcgpndqfScans (NS): 8Increments (F1): 256Long-Range J-Coupling: 8 HzShows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting fragments, like the methoxy group to the backbone.[6][8][9]
PART 2: Spectral Analysis and Interpretation

The following section details the expected NMR data and provides a step-by-step guide to its interpretation, leading to the complete structural assignment.

2.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview. Key regions of interest are the downfield signals from protons attached to carbons bearing oxygen, and the upfield, highly overlapped signals from the long alkyl chain.

  • Alkyl Chain (δ 0.8-1.6 ppm):

    • A triplet around δ 0.88 (3H, J ≈ 7.0 Hz) corresponds to the terminal methyl group (H-18') of the octadecyl chain.

    • A large, broad signal centered around δ 1.25 represents the bulk of the methylene protons ((CH₂)₁₅) in the chain.

    • A multiplet around δ 1.58 is characteristic of the methylene group β to the ether oxygen (H-2').

  • Glycerol Backbone & Methoxy Group (δ 3.4-3.8 ppm): Protons on carbons adjacent to an ether or alcohol oxygen are deshielded and typically resonate between 3.3 and 4.5 ppm.[10][11][12]

    • A sharp singlet at δ 3.42 (3H) is the characteristic signal for the methoxy group protons (H-4).

    • The region from δ 3.50-3.80 contains a complex set of overlapping multiplets corresponding to the five protons on the glycerol backbone (H-1a, H-1b, H-2, H-3a, H-3b). The presence of the chiral center at C-2 renders the geminal protons on C-1 and C-3 magnetically non-equivalent, making them diastereotopic .[13][14][15][16] This results in distinct chemical shifts and complex splitting patterns (e.g., doublet of doublets) rather than simple triplets.[13][16]

  • Hydroxyl Proton (Variable): The alcohol proton (-OH) typically appears as a broad singlet, its chemical shift being highly dependent on concentration and temperature. It can often be identified by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.[17]

2.2. ¹³C{¹H} and DEPT-135 NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment clarifies the number of attached protons for each carbon.[3][5][18]

Carbon Label Expected δ (ppm) DEPT-135 Phase Assignment Rationale
C-18'~14.1Positive (CH₃)Terminal methyl group of the alkyl chain.
C-3' to C-17'~22.7 - 31.9Negative (CH₂)Bulk methylene carbons of the alkyl chain.
C-2'~26.1Negative (CH₂)Methylene carbon β to the ether oxygen.
C-4 (OCH₃)~59.1Positive (CH₃)Methoxy carbon, highly characteristic shift.
C-1 (CH₂OH)~64.5Negative (CH₂)Carbon bearing the primary alcohol, deshielded by oxygen.[17]
C-3 (OCH₂)~72.0Negative (CH₂)Ether-linked methylene carbon, deshielded by oxygen.[10]
C-1' (OCH₂)~72.3Negative (CH₂)First carbon of the octadecyl chain, deshielded by the ether oxygen.
C-2 (CH)~80.5Positive (CH)Methine carbon bearing the methoxy group, most downfield in the aliphatic region.

2.3. 2D NMR Correlation Analysis

2D NMR is indispensable for unambiguously connecting the signals identified in the 1D spectra.

¹H-¹H COSY: This experiment confirms the proton connectivity within the glycerol backbone.

  • The proton at C-2 (H-2) will show correlations to the protons on C-1 (H-1a, H-1b) and C-3 (H-3a, H-3b).

  • The protons of the first methylene group of the octadecyl chain (H-1') will show a correlation to the adjacent methylene group (H-2').

¹H-¹³C HSQC: This spectrum maps each proton signal to its directly attached carbon, confirming the assignments made in the 1D tables. For example, the proton singlet at δ 3.42 will correlate to the carbon signal at δ 59.1.

¹H-¹³C HMBC: This is the definitive experiment for establishing the overall molecular structure by revealing long-range (2- and 3-bond) H-C connections.

Caption: Key HMBC correlations confirming connectivity.

  • Crucial HMBC Correlation 1: A strong correlation will be observed from the sharp methoxy proton singlet (H-4, δ ~3.42) to the downfield methine carbon (C-2, δ ~80.5). This ³J correlation unambiguously links the methoxy group to the C-2 position of the glycerol backbone.

  • Crucial HMBC Correlation 2: The protons on the backbone methine (H-2) will show correlations to the carbons of the methoxy group (C-4), the primary alcohol (C-1), and the ether-linked methylene (C-3), confirming its central position.

  • Crucial HMBC Correlation 3: The protons on the first methylene of the octadecyl chain (H-1') will show a correlation to the backbone carbon C-3, confirming the ether linkage.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. This methodical approach, combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, provides a self-validating system for characterization. The protocols and interpretive logic detailed in this note serve as a reliable guide for researchers in pharmaceutical development and related fields, ensuring the structural integrity and quality of critical lipid intermediates.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Gil, M., et al. (2019). Lipid Profiling Using H NMR Spectroscopy. National Genomics Data Center. [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

  • Fiveable. (n.d.). Diastereotopic Protons Definition - Organic Chemistry Key Term. [Link]

  • Gil, M., et al. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037:35-47. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Stanić, Z., et al. (2022). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Metabolites, 12(11), 1089. [Link]

  • Washington University in St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Toronto. (n.d.). Complex NMR experiments: 2D, selective, etc.[Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • Matsumori, N., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions. International Journal of Molecular Sciences, 24(4), 3358. [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]

  • University of British Columbia. (n.d.). NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. [Link]

  • Oregon State University. (2020). CH 336: Ether Spectroscopy. [Link]

  • Goto, H., et al. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Tetrahedron: Asymmetry. [Link]

  • SpectraBase. (n.d.). Glycerol, 1-tert-butyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of glycerol moiety. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Milan System. (n.d.). This compound. [Link]

  • Gáspári, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5288-5303. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • OSHA. (n.d.). 2-METHOXY-1-PROPANOL. [Link]

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Application Notes and Protocols: A Guide to Incorporating (S)-2-methoxy-3-(octadecyloxy)propan-1-ol into Model Membranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the incorporation of the synthetic ether lipid, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, into model membrane systems such as liposomes. Ether lipids are of significant interest in drug delivery due to their enhanced stability against enzymatic degradation compared to ester-based lipids. This document provides a step-by-step methodology, from lipid film preparation to vesicle sizing and characterization, grounded in established principles of membrane biophysics and lipid nanoparticle formulation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol for their specific applications.

Introduction to this compound

This compound is a single-chain ether lipid with a unique molecular structure that includes a methoxy group. Its CAS number is 83167-59-3 and it has a molecular formula of C22H46O3.[1][2] The ether linkage at the sn-1 position of the glycerol backbone confers resistance to phospholipases, which can be advantageous for creating stable drug delivery vehicles. The single octadecyl chain suggests it will not form bilayers on its own but will intercalate into a host lipid bilayer, potentially modifying its fluidity, packing, and surface properties. The methoxy group may influence the hydration profile and hydrogen bonding at the membrane interface.

Understanding the behavior of this lipid within a model membrane is crucial for designing novel drug carriers, studying membrane protein function, and developing advanced therapeutic formulations. This protocol focuses on the widely used thin-film hydration method followed by extrusion to generate unilamellar vesicles of a defined size.[3][4]

Experimental Workflow Overview

The process of incorporating this compound into model membranes can be systematically broken down into three key stages: preparation of the lipid mixture, formation of vesicles, and characterization of the final product.

Workflow cluster_prep Lipid Preparation cluster_formation Vesicle Formation cluster_char Characterization Prep 1. Lipid Mixture Preparation Hydration 2. Thin-Film Hydration Prep->Hydration Dissolved Lipids Sizing 3. Vesicle Sizing (Extrusion) Hydration->Sizing Multilamellar Vesicles (MLVs) DLS 4. Size & PDI (DLS) Sizing->DLS Unilamellar Vesicles (LUVs) Zeta 5. Surface Charge (Zeta Potential) Sizing->Zeta Morphology 6. Morphology (Cryo-TEM) Sizing->Morphology

Caption: Experimental workflow for incorporating this compound into model membranes.

Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol is a well-established method for producing liposomes with a controlled size distribution.[5]

Materials and Reagents
  • This compound

  • Host lipid(s) (e.g., DOPC, DSPC, Cholesterol). Selection depends on the desired membrane properties.

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture).

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).[6]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (with desired pore sizes, e.g., 100 nm).[7]

  • Glass syringes

Step-by-Step Methodology

Step 1: Preparation of the Lipid Film

  • Lipid Dissolution: Dissolve this compound and the chosen host lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the experimental goals. A typical starting concentration for the total lipid solution is 10-20 mg/mL.

    • Rationale: Dissolving the lipids in a common organic solvent ensures a homogenous mixture at the molecular level, which is critical for the uniform composition of the resulting liposome bilayers.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This should be done at a temperature that ensures solvent removal without degrading the lipids. The rotation of the flask creates a thin, uniform lipid film on the inner surface.[8]

  • Drying: To ensure all residual solvent is removed, place the flask under a high vacuum for at least 2 hours, or overnight.

    • Rationale: Residual organic solvent can affect the integrity and properties of the lipid bilayer.[8]

Step 2: Hydration of the Lipid Film

  • Buffer Addition: Add the aqueous hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Hydration: The hydration process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[4] Agitate the flask gently to facilitate the swelling and detachment of the lipid sheets from the glass wall. This process results in the formation of multilamellar vesicles (MLVs).[8]

    • Rationale: Above the Tc, the lipid acyl chains are in a fluid, disordered state, which allows for proper hydration and vesicle formation. For mixtures containing lipids with high Tc, preheating the buffer is recommended.[4]

Step 3: Vesicle Sizing by Extrusion

  • Extruder Assembly: Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process: The MLV suspension is loaded into a gas-tight syringe and passed through the membrane multiple times (typically 11-21 passes).[9] This process disrupts the large MLVs and forces them to re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[5][10][11]

    • Rationale: Extrusion provides a reproducible method to generate liposomes with a narrow size distribution, which is crucial for many applications in drug delivery and biophysical studies.[5][7]

Extrusion MLV Multilamellar Vesicles (MLVs) in Syringe Membrane Polycarbonate Membrane (e.g., 100 nm) MLV->Membrane Pressure Applied LUV Large Unilamellar Vesicles (LUVs) Membrane->LUV Vesicle Reformation

Caption: The process of liposome sizing through extrusion.

Characterization of the Model Membranes

Proper characterization is essential to ensure the quality and reproducibility of the prepared model membranes.

Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[12] Smaller particles move faster, leading to more rapid fluctuations. This information is used to calculate the hydrodynamic diameter and the PDI, a measure of the size distribution's width.[13][14]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Analyze the correlation function to obtain the average particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[13]

Surface Charge by Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a particle in a solution.[][16] It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.[17][18] The zeta potential is a key indicator of the stability of a colloidal suspension; values greater than +30 mV or less than -30 mV typically indicate good stability due to electrostatic repulsion between particles.[17]

  • Protocol:

    • Dilute the liposome suspension in an appropriate buffer (often a low ionic strength buffer for accurate measurements).

    • Inject the sample into the zeta potential cell.

    • Apply an electric field and measure the velocity of the particles.

    • The instrument software calculates the zeta potential from the electrophoretic mobility.

Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
  • Principle: Cryo-TEM allows for the visualization of liposomes in their near-native, hydrated state.[19] The sample is rapidly frozen in a cryogen, forming a thin film of vitrified ice that preserves the structure of the vesicles.[20][21] This technique can provide information on particle size, shape, and lamellarity (number of bilayers).[22][23]

  • Protocol:

    • Apply a small volume of the liposome suspension to a TEM grid.

    • Blot the grid to create a thin film.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane).

    • Transfer the frozen grid to a cryo-TEM holder and image at cryogenic temperatures.

Parameter Technique Typical Values/Observations Significance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)50 - 200 nm (post-extrusion)Affects biodistribution, cellular uptake, and encapsulation efficiency.[24]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 for monodisperse samplesIndicates the homogeneity of the liposome population.
Surface Charge Zeta Potential Analysis> +30 mV or < -30 mV for stable suspensionsInfluences stability, circulation time, and interactions with biological systems.[17][25]
Morphology & Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesConfirms vesicle structure and size distribution.[21][22]

Conclusion and Future Directions

This guide provides a foundational protocol for the incorporation of this compound into model lipid membranes. Due to the limited availability of specific physicochemical data for this compound, researchers are encouraged to perform pilot studies to optimize parameters such as lipid ratios and hydration temperature. The characterization techniques outlined are crucial for ensuring the quality and reproducibility of the prepared vesicles. Further investigations could explore the impact of varying concentrations of this compound on membrane fluidity, permeability, and interaction with encapsulated molecules or membrane proteins.

References

  • Jahn, A., Vreeland, W. N., Gaitan, M., & Locascio, L. E. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 17–22. [Link]

  • Garg, A., & Singh, S. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Nanomaterials, 11(7), 1654. [Link]

  • Fields, D. (2019). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Link]

  • Baxa, U. (2018). Imaging of Liposomes by Transmission Electron Microscopy. Methods in Molecular Biology, 1682, 73–88. [Link]

  • Inside Therapeutics. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. [Link]

  • Hielscher Ultrasonics. (n.d.). Liposomes via Reverse-Phase Evaporation Method using Sonication. [Link]

  • Montenegro, L., & Puglisi, G. (2021). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics, 13(4), 449. [Link]

  • La-Beck, N. M., & Liu, J. (2019). Direct Comparison of Standard Transmission Electron Microscopy and Cryogenic-TEM in Imaging Nanocrystals Inside Liposomes. Molecular Pharmaceutics, 16(5), 2246–2252. [Link]

  • Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161–168. [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. [Link]

  • Wagner, A., & Vorauer-Uhl, K. (2011). Liposome technology for industrial purposes. Journal of Drug Delivery, 2011, 591325. [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. [Link]

  • Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. [Link]

  • CD Formulation. (n.d.). Liposome Zeta Potential Testing. [Link]

  • Hielscher Ultrasonics. (2025). Ultrasonic Liposome Formation: Methodology and Advantages. [Link]

  • Lifeasible. (n.d.). Liposome Zeta Potential Measurement. [Link]

  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. [Link]

  • International Journal of Research and Technology Innovation. (n.d.). Nano sizing liposomes by extrusion technique and its application. [Link]

  • protocols.io. (2020). General preparation of liposomes using probe-tip sonication. [Link]

  • Sterlitech. (n.d.). Liposome Extrusion. [Link]

  • IUCr Journals. (n.d.). Redefining The Characterization Paradigm of RNA Lipid Nanoparticles. [Link]

  • MDPI. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

  • ACS Publications. (2022). Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. [Link]

  • Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]

  • Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology. [Link]

  • ResearchGate. (n.d.). Cryo-TEM of liposomes. [Link]

  • Inside Therapeutics. (n.d.). liposomes-synthesis-and-DLS-size-characterization. [Link]

  • SciSpace. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. [Link]

  • Semantic Scholar. (n.d.). Imaging of Liposomes by Transmission Electron Microscopy. [Link]

  • National Institutes of Health. (n.d.). Cryo-EM sample preparation method for extremely low concentration liposomes. [Link]

  • National Institutes of Health. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. [Link]

  • MDPI. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. [Link]

  • Oza Lab. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPANOL. [Link]

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Application Notes and Protocols for (S)-2-methoxy-3-(octadecyloxy)propan-1-ol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, offers profound insights into cellular physiology and pathology. The accuracy of lipid quantification is paramount for the discovery of robust biomarkers and the elucidation of metabolic pathways. However, the analytical process, from sample extraction to mass spectrometry analysis, is susceptible to variations that can compromise data integrity. The use of an appropriate internal standard (IS) is a cornerstone of rigorous quantitative lipidomics, serving to correct for analyte loss during sample preparation and variations in instrument response.[1][2]

This guide details the application of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a synthetic ether lipid, as a non-endogenous internal standard for the accurate quantification of a broad range of lipid species in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its effective implementation.

PropertyValueSource
Chemical Formula C22H46O3[3][4]
Molecular Weight 358.6 g/mol [3]
CAS Number 83167-59-3[3]
Structure This compound[5][6]
Appearance Oil (for derivative)[7]

Rationale for Use: The Advantage of a Synthetic Ether Lipid Internal Standard

The selection of an internal standard is a critical decision in the design of a quantitative lipidomics workflow. This compound offers several distinct advantages rooted in its unique chemical structure.

Non-Endogenous Nature

This compound is a synthetic molecule, ensuring that it is not naturally present in biological samples.[7] This is a fundamental requirement for an internal standard, as its signal must be distinguishable from endogenous lipids.[2][8] Its synthesis, as indicated by the preparation of its benzenesulfonate derivative, confirms its artificial origin.[7]

Chemical Stability: The Ether Linkage

A key feature of this internal standard is the ether bond linking the octadecyl chain to the glycerol backbone. Unlike the ester bonds found in the majority of endogenous glycerolipids and glycerophospholipids, the ether linkage is resistant to chemical and enzymatic hydrolysis by lipases that are active during sample collection and processing. This superior stability minimizes degradation of the internal standard throughout the analytical workflow, leading to more reliable and reproducible quantification.

Structural Similarity for Co-Extraction

With its long alkyl chain and glycerol backbone, this compound mimics the physicochemical properties of a wide range of endogenous lipids, from nonpolar neutral lipids to more polar phospholipids. This structural analogy ensures that it is co-extracted with similar efficiency to the target analytes across various extraction protocols, such as Folch, Bligh-Dyer, or methyl-tert-butyl ether (MTBE) methods.

Broad Applicability

The amphipathic nature of this compound allows it to be a suitable internal standard for a diverse array of lipid classes. It can be effectively employed in both targeted and untargeted lipidomics studies to normalize for variations in the analysis of glycerolipids, glycerophospholipids, and sphingolipids.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a lipidomics experiment.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with (S)-2-methoxy-3- (octadecyloxy)propan-1-ol IS sample->spike extract Lipid Extraction (e.g., Folch, MTBE) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate normalize Normalization to IS integrate->normalize quantify Quantification normalize->quantify

Caption: Workflow for lipidomics using an internal standard.

Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for spiking into biological samples.

Materials:

  • This compound (purity ≥98%)

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Dissolve the standard in a 1:1 (v/v) mixture of chloroform and methanol.

  • Bring the solution to the final volume of 10 mL with the chloroform:methanol mixture to achieve a final concentration of 1 mg/mL.

  • Transfer the stock solution to an amber glass vial, flush with nitrogen or argon, and store at -20°C. This stock solution is stable for at least 6 months.

Protocol 2: Spiking of Biological Samples

Objective: To add a known amount of the internal standard to the biological sample prior to lipid extraction.

Materials:

  • Internal Standard Stock Solution (1 mg/mL)

  • Biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate)

  • LC-MS grade solvent for dilution (e.g., methanol)

  • Calibrated pipettes

Procedure:

  • Prepare a working solution of the internal standard by diluting the 1 mg/mL stock solution to a suitable concentration (e.g., 10 µg/mL) with methanol.

  • For a 100 µL plasma sample, add 10 µL of the 10 µg/mL internal standard working solution to achieve a final concentration of 1 µg/mL in the sample. The exact amount to be spiked should be optimized based on the expected concentration of the endogenous lipids and the linear range of the mass spectrometer.[9]

  • For tissue samples, add the internal standard solution to the homogenization buffer before tissue disruption.

  • Vortex the sample briefly to ensure thorough mixing of the internal standard with the sample matrix.

  • Proceed immediately to the lipid extraction protocol.

Protocol 3: Lipid Extraction using a Modified Folch Method

Objective: To extract total lipids from the spiked biological sample.

Materials:

  • Spiked biological sample

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Centrifuge capable of 2000 x g

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To the 100 µL spiked plasma sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure monophasic mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids and the internal standard.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system (e.g., 90:10 acetonitrile:isopropanol).

LC-MS/MS Analysis

Objective: To separate and detect the lipid species and the internal standard by mass spectrometry.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

Typical LC Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

  • Expected Ion for this compound: In positive ion mode, expect the protonated molecule [M+H]+ at m/z 359.35. In negative ion mode, adducts such as [M+formate]- may be observed.

  • Fragmentation: The fragmentation pattern of the internal standard should be determined by direct infusion to identify unique product ions for targeted analysis (Selected Reaction Monitoring, SRM) or for confirmation in untargeted analysis. Ethers typically undergo cleavage alpha to the oxygen atom.[10][11]

Data Analysis and Quantification

The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

Formula for Quantification:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS

This ratiometric approach corrects for variations in extraction efficiency, injection volume, and ionization efficiency, thereby ensuring accurate and reproducible quantification.

Conclusion

This compound is a robust and reliable internal standard for quantitative lipidomics. Its synthetic nature, inherent stability due to the ether linkage, and structural similarity to a wide range of endogenous lipids make it an excellent choice for correcting analytical variability. The detailed protocols provided in this guide offer a framework for its successful implementation in both academic research and industrial drug development settings, ultimately contributing to the generation of high-quality, reproducible lipidomics data.

References

  • PrepChem. Synthesis of 2-methoxy-3-octadecyloxy-1-propanol benzene-sulfonate. Available from: [Link]

  • ResearchGate. List of internal standards used for lipidomics analysis. Available from: [Link]

  • Holčapek, M., et al. (2018). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Milan System. This compound. Available from: [Link]

  • Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 35(5), 678-701.
  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. Available from: [Link]

  • Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California.
  • LabRulez LCMS. Lipid-class specific internal standard normalization of HILIC-MS/MS data embedded into untargeted data processing and interactive exploration. Available from: [Link]

  • Dennis, E. A., et al. (2010). Applications of Mass Spectrometry to Lipids and Membranes. Methods in Enzymology, 477, 287-310.
  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Burton, S. (2018). MS fragmentation patterns. YouTube. Available from: [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available from: [Link]

  • Han, X., & Gross, R. W. (2005). The foundations and development of lipidomics. Journal of Lipid Research, 46(11), 2291-2307.
  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available from: [Link]

  • PubChemLite. 1-propanol, 2-methoxy-3-(octadecyloxy)-, (2s)-. Available from: [Link]

  • Place, B. J., et al. (2020). Spiking and homogenization of biological matrices for production of reference materials using cryogenic processes. Analytical and Bioanalytical Chemistry, 412(22), 5447-5451.
  • U.S. Geological Survey. (2009). INSTRUCTIONS FOR FIELD USE OF SPIKE SOLUTIONS FOR ORGANIC-ANALYTE SAMPLES. Available from: [Link]

  • Place, B. J., et al. (2020). Spiking and homogenization of biological matrices for production of reference materials using cryogenic processes. PubMed. Available from: [Link]

  • Key Diagnostics. (2012). Spiking protocol for the AlerTox ELISA Casein. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Glycerol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of asymmetric glycerol ethers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital compounds. Here, we will delve into the common challenges encountered during synthesis, providing practical, field-proven troubleshooting advice and answers to frequently asked questions. Our focus is on the "why" behind the "how," ensuring you not only solve immediate experimental hurdles but also build a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of asymmetric glycerol ethers, offering causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Asymmetric Glycerol Ether

Question: I'm performing a Williamson ether synthesis to prepare a 1-O-alkyl-sn-glycerol, but my yield is consistently low, or I'm recovering mostly starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the Williamson ether synthesis of glycerol derivatives can stem from several factors, primarily related to the reactivity of the alkoxide and the alkyl halide, as well as reaction conditions.[1][2]

Possible Causes & Troubleshooting Suggestions:

Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation of Glycerol Hydroxyl Groups Use a stronger base or ensure anhydrous conditions. Common bases include sodium hydride (NaH) or potassium hydride (KH).[2] For less reactive hydroxyl groups, consider stronger bases like potassium tert-butoxide. Ensure the solvent (e.g., THF, DMF) is rigorously dried.Glycerol's hydroxyl groups have pKa values in the range of 14-15. The chosen base must be strong enough to quantitatively generate the alkoxide nucleophile. Water will consume the base and quench the alkoxide.
Poor Leaving Group on the Alkylating Agent Convert the alkyl alcohol into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).[3][4] Alkyl iodides are generally more reactive than bromides or chlorides.[2]The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Sulfonate esters and iodide are excellent leaving groups, significantly accelerating the reaction.
Side Reactions: Elimination (E2) Use a primary alkyl halide if possible.[1] If a secondary alkyl halide must be used, employ a less hindered base and lower the reaction temperature.[1]The alkoxide is a strong base and can promote the E2 elimination of HX from secondary and tertiary alkyl halides, forming an alkene byproduct instead of the desired ether.[1][2]
Inappropriate Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or THF.[1][5]Polar aprotic solvents solvate the cation of the alkoxide salt but not the alkoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the reaction mixture (e.g., 50-80 °C).[1]Some Williamson ether syntheses can be slow at room temperature, especially with less reactive electrophiles.[1]
Problem 2: Poor Regioselectivity - Alkylation at the Wrong Hydroxyl Group

Question: I'm trying to selectively alkylate the C1 or C3 position of glycerol, but I'm getting a mixture of mono- and di-ethers, with poor selectivity for the desired isomer. How can I control the regioselectivity?

Answer:

Achieving regioselectivity in glycerol ether synthesis is a significant challenge due to the similar reactivity of the primary (C1, C3) and secondary (C2) hydroxyl groups.[6] The key to controlling selectivity lies in the use of protecting groups.[7][8]

Core Strategy: Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective deprotection of one hydroxyl group while others remain protected.[8] This enables site-specific modification.

Workflow for Selective 1-O-Alkylation:

Sources

Technical Support Center: Optimization of Williamson Ether Synthesis for Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming ether linkages with sterically hindered alcohols. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing with a tertiary alcohol?

This is a classic limitation of the Williamson ether synthesis. The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack of the alkoxide on the alkyl halide.[1][2] With tertiary or even highly hindered secondary alkyl halides, the bulky groups surrounding the electrophilic carbon physically block the nucleophile's approach, a phenomenon known as steric hindrance.[3][4] Instead of the desired substitution, the strongly basic alkoxide will preferentially abstract a proton from a β-carbon of the alkyl halide, leading to an E2 (bimolecular elimination) reaction and forming an alkene as the major product.[4][5]

To synthesize an ether with a tertiary alkyl group, the synthetic strategy must be reversed: the tertiary alcohol should be converted to the alkoxide nucleophile, and it should react with a sterically unhindered alkyl halide, like a methyl or primary halide.[4][6]

Q2: I'm seeing a significant amount of alkene byproduct even when using a secondary alcohol. How can I minimize this?

The formation of an alkene indicates that the E2 elimination pathway is competing with the desired S(_N)2 reaction. This is a common issue with secondary alkyl halides.[4] Here are several strategies to favor substitution over elimination:

  • Re-evaluate Your Synthetic Route: If possible, choose the synthetic pathway where the less sterically hindered alcohol is the alkyl halide. For instance, to synthesize tert-butyl methyl ether, using sodium tert-butoxide and methyl iodide is far more effective than using sodium methoxide and tert-butyl chloride.[4][7]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature can favor the S(N)2 pathway.[4] This may require a longer reaction time to achieve full conversion.

  • Choice of Base: While a strong base is necessary to form the alkoxide, an excessively strong or bulky base can favor elimination. Sodium hydride (NaH) or potassium hydride (KH) are often good choices as they irreversibly deprotonate the alcohol.[5][7] For phenols, which are more acidic, weaker bases like potassium carbonate (K(_2)CO(_3)) can be effective.[8][9]

  • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][7] These solvents solvate the counter-ion of the alkoxide, leaving the alkoxide anion "naked" and more nucleophilic. Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[7]

Q3: My reaction is very slow or gives a low yield, even with a primary alkyl halide. What could be the issue?

Low yields with primary alkyl halides can stem from several factors:

  • Incomplete Deprotonation: The alcohol may not be fully deprotonated to form the alkoxide. Ensure you are using a sufficiently strong and fresh base in anhydrous conditions. Sodium hydride (NaH) is a common choice for deprotonating alcohols.[10]

  • Poor Leaving Group: The rate of the S(_N)2 reaction is dependent on the quality of the leaving group. The general order of reactivity for halides is I > Br > Cl > F. If your reaction is sluggish, consider switching to an alkyl iodide.[5]

  • Solvent Issues: The choice of solvent is critical. As mentioned, polar aprotic solvents are generally preferred.[4][7] Ensure your solvent is anhydrous, as water can quench the alkoxide.[11]

  • Steric Hindrance on the Alcohol: Even with a primary alkyl halide, a very bulky alcohol can slow down the reaction due to steric hindrance around the nucleophilic oxygen atom.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible CauseTroubleshooting SuggestionRationale
Weak Base Use a stronger base like NaH or KH for complete deprotonation of the alcohol.[9]Incomplete formation of the alkoxide nucleophile will result in a low yield.
Poor Leaving Group Switch from an alkyl chloride to an alkyl bromide or iodide.The S(N)2 reaction rate is highly dependent on the leaving group's ability to stabilize the negative charge.[5]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4]These solvents enhance the nucleophilicity of the alkoxide.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC and consider increasing the reaction time or temperature if starting materials persist.The reaction may require more energy or time to reach completion.[12]
Problem 2: Formation of an Alkene (Elimination Product)
Possible CauseTroubleshooting SuggestionRationale
Sterically Hindered Alkyl Halide If possible, re-evaluate the synthetic route to use a primary alkyl halide.[12]Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base like an alkoxide.[4][12]
High Reaction Temperature Lower the reaction temperature and increase the reaction time.[4]Elimination reactions are generally favored at higher temperatures.
Strongly Basic/Hindered Alkoxide If the synthesis allows, use a less sterically hindered alkoxide.Bulkier alkoxides are stronger bases and can favor elimination.[6]

Advanced Strategies for Hindered Ethers

When the Williamson ether synthesis is not viable, even after optimization, alternative methods should be considered:

Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for the synthesis of ethers, particularly with secondary alcohols.[13][14] It converts the alcohol into a good leaving group in situ, which is then displaced by a nucleophile.[14][15]

  • Mechanism: The reaction typically involves triphenylphosphine (PPh(_3)) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The alcohol is activated by the PPh(_3)/DEAD combination, and the reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key feature for stereospecific synthesis.[14][15]

  • Advantages for Hindered Systems: While not a panacea for extreme steric hindrance, the Mitsunobu reaction can be successful where the Williamson ether synthesis fails, especially for the formation of aryl-alkyl ethers from tertiary alcohols.[17]

  • Limitations: The reaction is sensitive to the pKa of the nucleophile and can produce byproducts that are difficult to separate.[16] Tertiary alcohols are generally not suitable substrates.[13]

Phase Transfer Catalysis

For reactions where the alkoxide and alkyl halide have different solubility properties, phase transfer catalysis (PTC) can be highly effective.[12]

  • How it Works: A phase transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This facilitates the reaction between the two immiscible reactants.[18]

  • Benefits: PTC can improve reaction rates, allow for the use of less expensive bases like NaOH, and simplify the workup procedure.[12][19]

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Hindered Alcohol
  • Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • To this suspension, slowly add a solution of the sterically hindered alcohol (1.0 equivalent) in anhydrous THF at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.[8]

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating (50-60 °C) may be necessary for less reactive halides.[12]

  • Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[12] The crude product can then be purified by column chromatography or distillation.[12][20]

Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis
  • Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 equivalent), a 50% aqueous solution of sodium hydroxide, and an organic solvent (e.g., toluene).

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the biphasic mixture.

  • Stir the mixture vigorously at a temperature between 50-80 °C, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[12]

Visualizing the Williamson Ether Synthesis

Reaction Mechanism

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) RO- R-O⁻ (Alkoxide) ROH->RO- + Base Base Base (e.g., NaH) H-Base+ H-Base⁺ Base->H-Base+ Ether R-O-R' (Ether) RO-->Ether + R'-X R'-X R'-X (Alkyl Halide) X- X⁻ (Halide) R'-X->X- Troubleshooting_Flowchart start Low Yield or No Reaction check_hindrance Is the alkyl halide secondary or tertiary? start->check_hindrance elimination Major product is likely alkene due to E2 elimination. check_hindrance->elimination Yes check_base Is the base strong enough (e.g., NaH)? check_hindrance->check_base No (Primary Halide) rethink_synthesis Redesign synthesis: - Use hindered alcohol as alkoxide. - Use primary alkyl halide. elimination->rethink_synthesis success Improved Yield rethink_synthesis->success weak_base Incomplete alkoxide formation. check_base->weak_base No check_solvent Is the solvent polar aprotic (DMF, DMSO)? check_base->check_solvent Yes use_stronger_base Use a stronger base (NaH, KH). weak_base->use_stronger_base use_stronger_base->success bad_solvent Reduced nucleophilicity of alkoxide. check_solvent->bad_solvent No check_lg Is the leaving group good (I > Br > Cl)? check_solvent->check_lg Yes change_solvent Switch to a polar aprotic solvent. bad_solvent->change_solvent change_solvent->success bad_lg Slow SN2 reaction. check_lg->bad_lg No check_lg->success Yes change_lg Use a better leaving group (e.g., iodide). bad_lg->change_lg change_lg->success

Caption: A decision tree for troubleshooting low yields.

References

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? YouTube. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. graduation.escoffier.edu. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Study Prep in Pearson+. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Quora. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ethers. Google Patents. Retrieved from

  • ResearchGate. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. Retrieved from [Link]

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Purification strategies for removing diol starting material in ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of ether products, specifically concerning the removal of unreacted diol starting materials. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding diol contamination in ether synthesis.

Q1: Why is removing unreacted diol starting material from my ether product so challenging?

A1: The difficulty stems from the physicochemical properties of diols. Their two hydroxyl (-OH) groups make them significantly more polar and capable of strong hydrogen bonding than their corresponding mono-alcohol or ether counterparts. This leads to several purification challenges:

  • High Polarity: Diols have a strong affinity for polar stationary phases in chromatography (like silica gel), which can cause poor separation from other polar compounds and significant tailing of peaks.

  • Water Solubility: While their polarity suggests good water solubility for extraction, many diols (especially those with longer carbon chains) possess a degree of organic solubility, leading to inefficient partitioning between aqueous and organic layers.[1]

  • High Boiling Points: Strong intermolecular hydrogen bonding gives diols high boiling points, often close to that of the desired ether product, making separation by distillation difficult. This is further complicated by the potential formation of azeotropes.[2][3]

  • Similar Reactivity: The hydroxyl groups that make diols good starting materials also make them chemically similar to potential by-products (e.g., partially reacted material), complicating reactive scavenging methods.

Q2: What are the primary strategies for removing diol impurities, and how do I choose the right one?

A2: There are four main strategies, and the best choice depends on the scale of your reaction, the specific properties of your diol and ether, and the required final purity.

Strategy Underlying Principle Best For... Advantages Disadvantages
Liquid-Liquid Extraction Partitioning based on differential solubility.Removing highly polar, water-soluble diols (e.g., ethylene glycol, propylene glycol).Fast, inexpensive, good for large scales.Inefficient for less polar diols; can lead to emulsions.[4]
Column Chromatography Separation based on differential adsorption to a stationary phase.High-purity separations where diol and ether have different polarities.High resolution, applicable to a wide range of compounds.Time-consuming, requires significant solvent, can be costly on a large scale.
Distillation Separation based on differences in boiling points.Large-scale purification where there is a significant boiling point difference (>30 °C).Excellent for large quantities, relatively low cost.Ineffective for close-boiling mixtures or azeotropes[3]; risk of thermal degradation.[5]
Chemical Scavenging Covalent capture of the impurity onto a solid support.Removing trace amounts of diol from a nearly pure product.High selectivity, simple filtration work-up, avoids chromatography.[6]Cost of scavenger resins, requires stoichiometric amounts, not ideal for bulk removal.

To assist in this decision, the following workflow provides a logical approach to selecting your purification strategy.

Purification_Decision_Tree start Reaction Work-up Complete check_bp Is Boiling Point difference between diol and ether >30°C? start->check_bp check_polarity Is the diol highly water-soluble (e.g., C2-C4)? check_bp->check_polarity No distillation Strategy: Fractional Distillation (Consider vacuum for high BPt compounds) check_bp->distillation Yes check_purity Is the diol a trace impurity (<5%)? check_polarity->check_purity No extraction Strategy: Liquid-Liquid Extraction (Multiple washes with H2O or brine) check_polarity->extraction Yes chromatography Strategy: Column Chromatography (Optimize solvent system) check_purity->chromatography No scavenging Strategy: Chemical Scavenging (e.g., Boronic acid resin) check_purity->scavenging Yes extraction->check_purity If purity is still insufficient complex_case Consider Derivatization or Advanced Chromatography (HILIC) chromatography->complex_case If co-elution persists

Caption: Decision workflow for selecting a diol purification strategy.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is often the first line of defense. It exploits the difference in solubility of compounds between two immiscible liquids, typically an aqueous phase and an organic solvent.[7][8]

Q: I performed several water washes, but my NMR spectrum still shows significant diol contamination. Why isn't it working?

A: This is a common issue, especially with diols that have more than three or four carbon atoms.

  • Causality: While polar, longer-chain diols have increased lipophilicity, allowing them to partition back into the organic layer. A simple water wash may not be sufficient to overcome this equilibrium.

  • Troubleshooting Protocol:

    • Increase the Number of Extractions: Perform 5-6 extractions with smaller volumes of water rather than 2-3 extractions with large volumes. This is mathematically more efficient.

    • Use Brine Washes: After the initial water washes, perform 2-3 washes with a saturated sodium chloride (brine) solution. The high ionic strength of the brine decreases the solubility of organic compounds (including the diol) in the aqueous layer, effectively "salting them out" and pushing them into the organic phase, while simultaneously helping to remove water from the organic layer.

    • Back-Extraction: After separating the initial aqueous extracts, combine them and re-extract them with a fresh portion of the organic solvent.[9] This recovers any desired ether product that may have been lost to the aqueous phase.

Q: My extraction has formed a thick, stable emulsion between the layers. How can I break it?

A: Emulsions are common when organic solutions containing polar compounds are shaken vigorously with water.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that act as surfactants. They prevent the clean separation of layers.

  • Solutions:

    • Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

    • Add Brine: Adding saturated brine increases the ionic strength and density of the aqueous phase, which can destabilize the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: For persistent emulsions, filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically disrupt the colloidal particles.

Troubleshooting Guide: Flash Column Chromatography

Chromatography is the go-to method for high-purity separations but requires careful optimization.

Q: My ether product and the diol are co-eluting or have very poor separation on the silica column.

A: This indicates that the chosen solvent system does not provide sufficient selectivity.

  • Causality: The polarity difference between your ether and diol is not being effectively exploited by the eluent. The highly polar diol may be interacting too strongly or too weakly with the silica surface relative to your product.

  • Troubleshooting Protocol:

    • Systematic Solvent Screening (TLC): Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether).

    • Introduce a Stronger Polar Modifier: If ethyl acetate is not providing enough "pull" to separate the compounds, add a small percentage (0.5-2%) of methanol to your eluent. Methanol is very polar and is highly effective at eluting hydrogen-bond-donating compounds like diols from the silica.

    • Consider an Alternative Stationary Phase: If separation on silica is intractable, consider using a different stationary phase. Alumina can sometimes offer different selectivity. For very polar ethers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be an effective advanced technique.[10]

Troubleshooting Guide: Chemical Scavenging

When only trace amounts of diol remain, a scavenger can be a highly efficient final polishing step.

Q: How can I remove the last ~5% of a diol impurity without running another column?

A: Use a scavenger resin designed to react selectively with diols. Boronic acid-functionalized resins are ideal for this purpose.

  • Causality & Mechanism: Boronic acids reversibly react with 1,2- and 1,3-diols to form stable, five- or six-membered cyclic boronate esters.[11] When the boronic acid is immobilized on a solid support (like silica or a polymer resin), this reaction effectively tethers the diol to the solid phase, allowing it to be removed by simple filtration.[12]

Scavenging_Mechanism cluster_0 In Solution Diol R-CH(OH)-CH(OH)-R' (Diol Impurity) Bound_Diol {Resin}-B(O-CHR)(O-CHR') (Bound Boronate Ester) Diol->Bound_Diol + {Resin}-B(OH)2 Filtration Filtration Ether R-O-R' (Purified Product) Ether->Filtration Solution Phase Resin {Resin}-B(OH)2 (Boronic Acid Scavenger) Bound_Diol->Filtration Solid Phase Final_Product Pure R-O-R' in Filtrate Filtration->Final_Product

Caption: Mechanism of diol removal using a boronic acid scavenger resin.

  • Experimental Protocol: Diol Scavenging with Boronic Acid Resin

    • Dissolve Crude Product: Dissolve the ether product containing the trace diol impurity in a suitable anhydrous solvent (e.g., dichloromethane, THF).

    • Add Scavenger Resin: Add the boronic acid-functionalized silica or polymer resin (typically 2-3 molar equivalents relative to the estimated amount of diol impurity).

    • Stir: Stir the suspension at room temperature. Reaction progress can be monitored by TLC or LCMS. The reaction is typically complete within 1-4 hours.

    • Filter: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

    • Rinse and Concentrate: Rinse the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified ether product.

References

  • On the analysis of long-chain alkane diols and glycerol ehters in biochemical studies. PubMed, National Center for Biotechnology Information. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Process for the separation and purification of a mixed diol stream.
  • Method of preparing monoesters.
  • Acid–base extraction. Wikipedia. [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central, National Center for Biotechnology Information. [Link]

  • Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. MDPI. [Link]

  • Process for removal of diol as impurity in cyclic carbonic acid ester.
  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • Purification of 1,4-butanediol.
  • Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]

  • Process for the separation of diols.
  • Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega, American Chemical Society. [Link]

  • Diol. Wikipedia. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Liquid-Liquid Extraction. YouTube. [Link]

  • Purification of diols from aqueous and organic systems in comparison. ResearchGate. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, American Chemical Society. [Link]

  • SCAVENGER strategies in organic synthesis. Wipf Group, University of Pittsburgh. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • How do you do liquid-liquid extraction? YouTube. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. Royal Society of Chemistry. [Link]

  • Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. Semantic Scholar. [Link]

  • Porous metal/covalent organic framework materials: Research progress on enrichment and separation of cis-diol compounds. ResearchGate. [Link]

  • Acetonides. Organic Chemistry Portal. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Reaction of (S)-solketal with an octadecyl halide to form (S)-2,2-dimethyl-4-((octadecyloxy)methyl)-1,3-dioxolane.

  • Acetonide Deprotection: Removal of the isopropylidene protecting group to yield the final product.

Issue 1: Low Yield of (S)-2,2-dimethyl-4-((octadecyloxy)methyl)-1,3-dioxolane (Intermediate 1)
Q1: My Williamson ether synthesis is resulting in a low yield of the desired ether. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are frequently due to incomplete reaction or competing side reactions.[1][2] Here's a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of (S)-Solketal: The reaction requires the formation of an alkoxide from (S)-solketal. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[3] It is recommended to use a slight excess of the base (1.1-1.2 equivalents).

  • Suboptimal Reaction Conditions: The reaction temperature and time can significantly impact the yield.

    • Solution: The reaction is typically conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours).[2] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Competing Elimination Reaction: A common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[2] This is more problematic with secondary and tertiary alkyl halides.

    • Solution: While octadecyl bromide is a primary halide and less prone to elimination, using a less hindered base or lowering the reaction temperature can favor the desired SN2 reaction over elimination.[2]

  • Choice of Solvent: The solvent plays a crucial role in SN2 reactions.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to accelerate the rate of the SN2 reaction.[3][4]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 reaction.[2] To minimize alkene formation:

  • Control the Reaction Temperature: Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[2] Lowering the reaction temperature can favor the substitution reaction.

  • Choice of Alkyl Halide: While you are likely using a primary halide (octadecyl bromide or iodide), ensure its purity. The use of a less sterically hindered alkyl halide is always preferable in Williamson ether synthesis.[2]

  • Base Selection: While a strong base is necessary, a very bulky base might favor elimination. However, for a primary alcohol like solketal, a standard strong base like NaH should be effective.

Issue 2: Inefficient Deprotection of the Acetonide
Q1: The deprotection of the isopropylidene group is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection of the solketal acetonide can be due to several factors:

  • Insufficient Acid Catalyst: The removal of the acetonide group is an acid-catalyzed hydrolysis.

    • Solution: Ensure you are using a sufficient amount of an appropriate acid catalyst. Common catalysts include p-toluenesulfonic acid (PTSA) or a strong acid resin in an aqueous or alcoholic medium.[5] The reaction can also be performed by heating in water.[6]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Reversibility of the Reaction: The formation of the acetonide is a reversible reaction.

    • Solution: The presence of water helps to drive the equilibrium towards the deprotected diol.[6] Using an aqueous solvent system is recommended.

Q2: I am concerned about the chiral integrity of my product during deprotection. Can the acidic conditions cause racemization?

A2: The chiral center in this compound is generally stable under the acidic conditions used for acetonide deprotection. The reaction mechanism does not involve the chiral center. However, it is always good practice to use the mildest effective conditions to avoid any potential side reactions.

  • Solution: Use a catalytic amount of a mild acid and monitor the reaction closely. Avoid prolonged exposure to strong acids or high temperatures. Chiral HPLC can be used to confirm the enantiomeric purity of the final product if there are concerns.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is a straightforward two-step process starting from the commercially available chiral building block, (S)-solketal.[5][7]

  • Step 1: Williamson Ether Synthesis. The hydroxyl group of (S)-solketal is deprotonated with a strong base to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide (typically bromide or iodide) from octadecyl halide in an SN2 reaction to form the ether linkage.[1][8]

  • Step 2: Acetonide Deprotection. The isopropylidene protecting group of the resulting intermediate is removed under acidic conditions to yield the final diol product.[5][9]

Q2: Which octadecyl halide should I use: bromide or iodide?

A2: In SN2 reactions, the reactivity of the leaving group generally follows the order I > Br > Cl. Therefore, octadecyl iodide would be more reactive than octadecyl bromide, potentially allowing for milder reaction conditions or shorter reaction times. However, octadecyl bromide is often more readily available and cost-effective. Both can be used successfully.

Q3: How can I purify the final product, this compound?

A3: The final product is a polar alcohol.[10] Purification can typically be achieved by:

  • Flash Chromatography: This is a common and effective method for separating the desired product from any remaining starting materials or byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.[10]

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an effective purification technique.

Q4: What analytical techniques are recommended to confirm the structure and purity of the final product?

A4: A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess.

Data Summary and Protocols
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale
Starting Material (S)-SolketalCommercially available chiral building block.[5][7]
Alkylating Agent Octadecyl bromide or iodidePrimary halides are ideal for SN2 reactions to minimize elimination.[2][8]
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for complete deprotonation.[3]
Solvent DMF or DMSOPolar aprotic solvents accelerate SN2 reactions.[3][4]
Temperature 50-80 °CProvides sufficient energy for the reaction while minimizing side reactions.[2]
Reaction Time 2-8 hoursMonitor by TLC for completion.
Table 2: Recommended Reaction Conditions for Acetonide Deprotection
ParameterRecommended ConditionRationale
Catalyst p-Toluenesulfonic acid (PTSA) or acidic resinEffective for acetal hydrolysis.[5]
Solvent Methanol/Water or Ethanol/WaterThe presence of water drives the equilibrium to the deprotected product.[6]
Temperature Room temperature to 50 °CMild conditions to prevent side reactions.
Reaction Time 1-4 hoursMonitor by TLC for completion.
Experimental Protocols
Protocol 1: Synthesis of (S)-2,2-dimethyl-4-((octadecyloxy)methyl)-1,3-dioxolane
  • To a solution of (S)-solketal (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add octadecyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the purified (S)-2,2-dimethyl-4-((octadecyloxy)methyl)-1,3-dioxolane (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel.

Visualizations
Overall Synthetic Workflow

SynthesisWorkflow Solketal (S)-Solketal Step1 Williamson Ether Synthesis (NaH, DMF) Solketal->Step1 OctadecylHalide Octadecyl Halide OctadecylHalide->Step1 Intermediate (S)-2,2-dimethyl-4-((octadecyloxy)methyl)-1,3-dioxolane Step1->Intermediate Step2 Acetonide Deprotection (Acid, MeOH/H2O) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Troubleshooting Start Low Yield Observed CheckReaction Analyze Crude Reaction Mixture (TLC, NMR) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideProducts Side Products Observed? CheckReaction->SideProducts IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity/Stoichiometry IncompleteReaction->CheckReagents No Elimination Alkene byproduct? SideProducts->Elimination Yes OtherSideProducts Other Side Products SideProducts->OtherSideProducts No LowerTemp Lower Reaction Temperature Elimination->LowerTemp Yes

Caption: Decision tree for troubleshooting low reaction yields.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Solketal. Retrieved from [Link]

  • Cravotto, G., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 174. Retrieved from [Link]

  • Ilgen, O., et al. (2016). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 60(2), 143-147. Retrieved from [Link]

  • Khan, M. Y., et al. (2022). Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. Energies, 15(23), 9033. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-3-octadecyloxy-1-propanol benzene-sulfonate. Retrieved from [Link]

  • Kumar, P., et al. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14, 355-365. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Deprotection of the solketal moiety affording the hydrophilic.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Milan System. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493-1496. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Reaction conditions and yield for acetonide deprotection.... Retrieved from [Link]

  • Oza Lab. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.
  • PubChem. (n.d.). 2-Methoxy-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral pool sources for both enantiomers of solketal 1. Retrieved from [Link]

  • Google Patents. (n.d.). Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Canada.ca. (n.d.). 2-Methoxy-1-propanol. Retrieved from [Link]

  • da Silva, C. G. A., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Catalysts, 11(8), 983. Retrieved from [Link]

  • Ferreira, P., et al. (2021). Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. Catalysts, 11(10), 1198. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Alkoxyglycerol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of alkoxyglycerol (AKG) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar lipids. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and in-depth answers to frequently encountered challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial setup and optimization of chromatographic methods for alkoxyglycerol isomer separation.

Q1: What is the best starting point for separating alkoxyglycerol isomers: Normal-Phase or Reversed-Phase HPLC?

A1: The choice between normal-phase (NP) and reversed-phase (RP) HPLC is fundamental and depends on the specific goals of your separation.

  • Normal-Phase (NP) HPLC is generally the preferred method for separating different lipid classes, including alkoxyglycerols, from other lipid types.[1] It utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[2] NP-HPLC excels at separating compounds based on the polarity of their head groups, making it ideal for isolating the entire alkoxyglycerol class from a complex lipid extract.[1]

  • Reversed-Phase (RP) HPLC is the workhorse for separating lipids within the same class based on the length and degree of unsaturation of their alkyl or acyl chains.[3] It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.[4] If your objective is to resolve individual alkoxyglycerol species that differ in their alkyl chain composition (e.g., 16:0 vs. 18:1 AKG), RP-HPLC is the more suitable choice.[3]

Recommendation: For comprehensive analysis, a two-dimensional approach can be highly effective: first, use NP-HPLC to isolate the alkoxyglycerol class, and then use RP-HPLC to separate the individual molecular species within that class.[1]

Q2: My alkoxyglycerol isomers are co-eluting. How can I improve resolution?

A2: Co-elution of isomers is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: In RP-HPLC, subtle changes in the organic solvent composition (e.g., acetonitrile, methanol, isopropanol) can significantly alter selectivity.[5] For NP-HPLC, adjusting the proportions of non-polar solvents like hexane or isooctane with a slightly more polar modifier like methyl tert-butyl ether or 2-propanol can improve separation.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. For RP-HPLC, a C30 column may provide better resolution for long-chain, unsaturated isomers compared to a C18 column.[3] In NP-HPLC, switching from a standard silica column to a diol or amino-bonded phase can offer different selectivity.[7]

  • Adjust the Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[5] Lowering the temperature in RP-HPLC can sometimes enhance the separation of structurally similar isomers.[8]

  • Employ Gradient Elution: A well-designed gradient can help to separate isomers with small differences in retention.[3] Start with a shallow gradient around the elution point of your isomers to maximize resolution.

Q3: I'm having trouble detecting my alkoxyglycerols. What are the best detection methods?

A3: Alkoxyglycerols lack a strong chromophore, making UV detection challenging unless derivatization is employed.[9] More suitable detection methods include:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like lipids. It provides a response proportional to the mass of the analyte and is compatible with gradient elution.[6][10]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity and a consistent response for non-volatile compounds, making it an excellent choice for quantifying alkoxyglycerols.[4]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful approach. It provides not only sensitive detection but also structural information, allowing for the confident identification of different alkoxyglycerol isomers.[11][12]

Q4: Is derivatization necessary for alkoxyglycerol analysis?

A4: Derivatization is not always necessary but can be highly beneficial, depending on the analytical technique:

  • For Gas Chromatography (GC): Derivatization is essential. The hydroxyl groups of alkoxyglycerols must be capped (e.g., by silylation or acetylation) to increase their volatility and thermal stability for GC analysis.[13][14][15]

  • For HPLC with UV detection: As mentioned, alkoxyglycerols lack a UV chromophore. Derivatization with a UV-absorbing tag (e.g., dinitrophenylurethane) can enable sensitive detection.[16]

  • For Chiral Separations: Derivatization with a chiral reagent can create diastereomers that are separable on a non-chiral column.[17]

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the chromatographic separation of alkoxyglycerol isomers.

Guide 1: HPLC System and Peak Shape Issues
Problem Potential Causes Troubleshooting Steps & Explanations
Broad or Tailing Peaks 1. Column Contamination/Degradation: Accumulation of sample matrix components can lead to active sites and poor peak shape.[18]Solution: a) Use a guard column to protect the analytical column.[7] b) Flush the column with a strong solvent. c) If the problem persists, replace the column.
2. Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening.[19]Solution: a) Use tubing with the smallest possible internal diameter and length. b) Ensure all fittings are properly connected to minimize dead volume.
3. Mobile Phase pH (for ionizable compounds): While less common for alkoxyglycerols, if derivatized with an ionizable group, operating near the pKa can cause tailing.[20]Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[20]
Split Peaks 1. Injector Issues: A partially plugged injector port or improper needle seating can cause the sample to be introduced onto the column in a non-uniform band.Solution: a) Clean the injector and sample loop. b) Check the injector needle for damage.
2. Column Inlet Frit Blockage: Particulates from the sample or mobile phase can block the inlet frit, leading to a distorted flow path.Solution: a) Filter all samples and mobile phases. b) Try back-flushing the column at a low flow rate. c) If the blockage is severe, replace the frit or the column.
Ghost Peaks 1. Sample Carryover: Residue from a previous injection eluting in a subsequent run.[19]Solution: a) Implement a robust needle wash protocol in your autosampler method. b) Inject a blank solvent run to confirm carryover.
2. Mobile Phase Contamination: Impurities in the solvents can accumulate on the column and elute as peaks, especially during a gradient run.Solution: a) Use high-purity, HPLC-grade solvents. b) Prepare fresh mobile phase daily.[21]
Guide 2: Retention Time and Baseline Problems
Problem Potential Causes Troubleshooting Steps & Explanations
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Small variations in mobile phase preparation can lead to significant shifts in retention, especially in reversed-phase.[7]Solution: a) Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. b) Ensure thorough mixing of mobile phase components.
2. Fluctuating Column Temperature: Inconsistent temperature control can cause retention time drift.[21]Solution: a) Use a column oven to maintain a stable temperature. b) Allow sufficient time for the column to equilibrate at the set temperature.
3. Pump Malfunction: Worn pump seals or faulty check valves can lead to an inaccurate or fluctuating flow rate.[21]Solution: a) Perform regular pump maintenance. b) Monitor the system pressure for unusual fluctuations.
Noisy or Drifting Baseline 1. Air Bubbles in the System: Air in the pump or detector cell can cause baseline noise and pressure fluctuations.[21]Solution: a) Degas the mobile phase before use. b) Purge the pump to remove any trapped air bubbles.
2. Contaminated Detector Cell: Contaminants in the flow cell can cause a noisy or drifting baseline.[21]Solution: a) Flush the detector cell with a strong, appropriate solvent (e.g., isopropanol).
3. Mobile Phase Absorbance (UV Detector): If one of the mobile phase components absorbs at the detection wavelength, a drifting baseline can occur during a gradient.[21]Solution: a) Use solvents that are transparent at the detection wavelength. b) Use a reference wavelength if your detector has this capability.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Derivatization of Alkoxyglycerols for GC-MS Analysis

This protocol describes the acetylation of alkoxyglycerols, a common derivatization method to improve their volatility for GC analysis.[13]

Materials:

  • Alkoxyglycerol sample (dried)

  • Acetic anhydride

  • Pyridine

  • Heating block or water bath

  • Nitrogen gas stream

  • GC vials

Procedure:

  • Place the dried alkoxyglycerol sample in a reaction vial.

  • Add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in an appropriate solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Chiral Separation of Alkoxyglycerol Enantiomers by HPLC

This protocol outlines a general approach for the separation of 1-O-alkyl-sn-glycerol and 3-O-alkyl-sn-glycerol enantiomers after derivatization.[16]

Materials:

  • Derivatized alkoxyglycerol sample (e.g., as bis-3,5-dinitrophenylurethane derivatives)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak or Chiralcel)[22]

  • HPLC system with UV or MS detector

  • Mobile phase: Hexane/Dichloromethane/Ethanol mixture (exact ratio to be optimized)

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized sample.

  • Run the separation under isocratic conditions. The optimal mobile phase composition will need to be determined empirically to achieve baseline separation of the enantiomers.

  • Monitor the elution of the diastereomeric derivatives using a UV detector (e.g., at 254 nm for DNPU derivatives) or a mass spectrometer.[16]

  • The elution order of the enantiomers can be reversed by using a chiral stationary phase of the opposite configuration.[16]

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis sample Complex Lipid Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization hplc HPLC System derivatization->hplc column Select Column (NP, RP, or Chiral) hplc->column mobile_phase Optimize Mobile Phase column->mobile_phase detector Detector (ELSD, CAD, MS) mobile_phase->detector data Data Acquisition & Analysis detector->data troubleshooting_flow start Poor Peak Resolution q1 Isocratic or Gradient? start->q1 a1_iso Optimize Mobile Phase Strength & Selectivity q1->a1_iso Isocratic a1_grad Adjust Gradient Slope (make it shallower) q1->a1_grad Gradient q2 Improvement? a1_iso->q2 a1_grad->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Change Stationary Phase (e.g., C18 to C30 or Silica to Diol) q2->a2_no No q3 Improvement? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Adjust Temperature & Flow Rate q3->a3_no No a3_no->q2

Sources

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Ether Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when analyzing ether lipids by mass spectrometry. Our focus is on understanding and mitigating matrix effects to ensure data integrity and analytical accuracy.

Section 1: Understanding the Challenge: Matrix Effects in Ether Lipid Analysis

FAQ 1: What are matrix effects, and why are they a significant concern for ether lipid analysis?

Matrix effects are alterations in the ionization efficiency of an analyte, such as an ether lipid, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[1][3]

In the context of ether lipid analysis, the "matrix" refers to all other components of a biological sample, including salts, proteins, and, most notably, other lipid classes.[1] Ether lipids are often present at lower concentrations compared to more abundant lipid classes like phosphatidylcholines and triglycerides. This disparity makes them particularly susceptible to ion suppression, where the signal of the less abundant ether lipid is quenched by the overwhelming presence of other lipids competing for ionization.[3][4]

The primary mechanism behind this is competition for charge and access to the droplet surface during the electrospray ionization (ESI) process.[1][4] High concentrations of matrix components can also alter the physical properties of the ESI droplets, such as viscosity and surface tension, further hindering the efficient ionization of the target ether lipids.[5]

FAQ 2: My ether lipid signal is low and variable. How can I confirm that ion suppression is the root cause?

Low and inconsistent signal intensity for your ether lipid analytes are classic signs of ion suppression.[6] To definitively diagnose this issue, you can employ one of two well-established methods:

  • Post-Column Infusion (PCI) Experiment: This is a qualitative method to identify regions of ion suppression in your chromatogram.[7] A standard solution of your ether lipid of interest is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. You then inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte). A dip in the otherwise stable signal of the infused standard indicates the retention times at which matrix components are eluting and causing ion suppression.[7][8]

  • Post-Extraction Spike Analysis: This quantitative method directly measures the extent of ion suppression.[8] You compare the signal response of your ether lipid analyte in two different samples:

    • Sample A: A pure, neat standard solution of the analyte in your final solvent.

    • Sample B: A blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.

    The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

    A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant reduction in the signal in the matrix sample is a clear indicator of ion suppression.[1]

FAQ 3: What are the most common culprits of ion suppression in biological samples for ether lipid analysis?

While various endogenous and exogenous substances can cause matrix effects, the most significant contributors in biological samples like plasma, serum, and tissue extracts are phospholipids .[3][9][10] Due to their high abundance and structural similarity to many ether lipids, they often co-elute and compete for ionization, leading to significant signal suppression.[3]

Other common sources of interference include:

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion source contamination and suppress the analyte signal.

  • Proteins: Though largely removed during sample preparation, residual proteins can still interfere with the ionization process.

  • Glycerolipids: Highly abundant triglycerides and diglycerides can also contribute to ion suppression.[4]

  • Exogenous Contaminants: These can be introduced during sample collection and preparation and include things like anticoagulants, plasticizers from collection tubes, and dosing vehicles in preclinical studies.[9]

Section 2: Proactive Strategies for Mitigating Matrix Effects

A robust analytical method for ether lipids anticipates and minimizes matrix effects from the outset. This involves a multi-faceted approach encompassing sample preparation, chromatography, and the use of internal standards.

FAQ 4: What are the most effective sample preparation techniques to reduce matrix effects for ether lipid analysis?

The goal of sample preparation is to selectively isolate your ether lipids of interest while removing as many interfering matrix components as possible.[1][11] Here is a comparison of common techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Inefficient at removing phospholipids and other lipids, often leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) Lipids are partitioned between two immiscible liquid phases (e.g., chloroform/methanol/water - Folch or Bligh-Dyer methods).[12]Can provide cleaner extracts than PPT.[5]Can be labor-intensive and may have lower recovery for more polar ether lipids.[10]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Highly selective and can provide very clean extracts, significantly reducing matrix effects.[1][11]More expensive and requires method development to optimize sorbent and solvent selection.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the selective removal of phospholipids.Very effective at depleting phospholipids, a major source of ion suppression.[11]Can be more costly than traditional methods.

Recommendation: For quantitative ether lipid analysis where accuracy is paramount, Solid-Phase Extraction (SPE) or specialized phospholipid depletion techniques are highly recommended. While LLE can be effective, it may require more optimization to ensure good recovery of all ether lipid species.

Workflow for Matrix Effect Evaluation During Method Development

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation cluster_outcome Outcome prep_blank Prepare Blank Matrix Extract prep_post_spike Prepare Post-Extraction Spike prep_blank->prep_post_spike prep_neat Prepare Neat Standard analyze_neat Analyze Neat Standard (A) prep_neat->analyze_neat analyze_post_spike Analyze Post-Extraction Spike (B) prep_post_spike->analyze_post_spike calculate_me Calculate Matrix Effect ME(%) = (B/A) * 100 analyze_neat->calculate_me analyze_post_spike->calculate_me decision ME within acceptable range? (e.g., 85-115%) calculate_me->decision proceed Proceed with Validation decision->proceed Yes optimize Optimize Sample Prep or Chromatography decision->optimize No

Caption: Workflow for quantitative assessment of matrix effects.

FAQ 5: How can I use chromatography to separate my ether lipids from interfering matrix components?

Chromatographic separation is a powerful tool for mitigating matrix effects.[1][7] The principle is to ensure that your ether lipid of interest elutes at a retention time where no interfering matrix components are present.

  • Reverse-Phase Liquid Chromatography (RPLC): This is the most common approach for lipidomics. By optimizing the gradient elution profile (the mixture of aqueous and organic mobile phases), you can achieve separation of different lipid classes. For instance, phospholipids, which are major contributors to ion suppression, can often be chromatographically resolved from some ether lipid classes.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that separates compounds based on their polarity. It can be particularly useful for separating different polar lipid classes, which might co-elute in RPLC.

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, a 2D-LC setup can provide exceptional resolving power by using two different column chemistries or separation mechanisms.[14]

Pro-Tip: During method development, use the post-column infusion technique described in FAQ 2 to map the elution regions of ion suppression. You can then adjust your chromatographic method to move the elution of your ether lipid analyte into a "cleaner" region of the chromatogram.[7]

FAQ 6: What is the role of an internal standard, and how do I choose the right one for ether lipid analysis?

An internal standard (IS) is a compound that is added to a sample at a known concentration to aid in the quantification of an analyte.[15] The ideal IS experiences the same matrix effects and variability in sample preparation and instrument response as the analyte.[1][15]

For the most accurate quantification, a stable isotope-labeled (SIL) internal standard is the gold standard.[8][15] A SIL-IS is chemically identical to the analyte but contains heavier isotopes (e.g., ¹³C or ²H), making it distinguishable by the mass spectrometer. Because it has the same physicochemical properties as the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, these effects can be effectively normalized.

Choosing an Internal Standard for Ether Lipids:

  • Best Choice: A stable isotope-labeled version of the specific ether lipid you are quantifying.

  • Good Alternative: If a specific SIL-IS is not available, choose a SIL-IS of a structurally similar lipid from the same class (e.g., a different plasmalogen species to quantify another plasmalogen).

  • Acceptable for Semi-Quantification: A non-endogenous lipid species from the same class with a similar chain length and degree of saturation.

It is crucial that the internal standard is added as early as possible in the sample preparation workflow to account for variability in extraction efficiency as well as matrix effects.[15]

Section 3: Troubleshooting and Advanced Topics

FAQ 7: I'm using a stable isotope-labeled internal standard, but my results are still not reproducible. What could be the issue?

While SIL internal standards are excellent at compensating for matrix effects, there are a few scenarios where you might still encounter issues:

  • Non-linear Detector Response: If the concentration of your analyte or the co-eluting matrix components is extremely high, it can saturate the detector. In this non-linear response range, the ratio of the analyte to the IS may not be constant, leading to inaccurate quantification.[10] Diluting your sample may help bring the concentrations back into the linear range of the detector.

  • Chromatographic Separation of Analyte and IS: While unlikely for SIL-IS, if you are using a structurally analogous IS, ensure that it co-elutes perfectly with your analyte. Even a slight separation can mean they are not experiencing the exact same matrix effect.

  • IS Stability and Purity: Ensure the stability and purity of your internal standard. Degradation of the IS will lead to inaccurate quantification.

Troubleshooting Logic for Inconsistent Results with an IS

cluster_solutions Potential Solutions start Inconsistent Results with SIL-IS check_linearity Check Detector Linearity (Dilution series) start->check_linearity check_coelution Verify Analyte-IS Co-elution start->check_coelution check_is_quality Assess IS Purity and Stability start->check_is_quality dilute_sample Dilute Sample Extract check_linearity->dilute_sample Non-linear optimize_chroma Optimize Chromatography check_coelution->optimize_chroma Poor co-elution new_is Use Fresh/New IS Stock check_is_quality->new_is Degradation suspected

Caption: Decision tree for troubleshooting when using internal standards.

FAQ 8: Can I use matrix-matched calibration curves instead of, or in addition to, an internal standard?

Yes, matrix-matched calibration is another effective strategy to compensate for matrix effects.[1][16] This involves preparing your calibration standards in a blank matrix that is representative of your study samples (e.g., plasma from a healthy donor that is free of the analyte).

By doing this, the calibration standards experience the same matrix effects as your unknown samples.[16] The downside is that obtaining a true blank matrix can be difficult, especially for endogenous ether lipids.[7][17]

Best Practice: The most robust quantification is achieved by using a stable isotope-labeled internal standard and preparing your calibration curve in a representative blank matrix. This dual approach provides the highest level of confidence in your quantitative results.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
  • Truglio, M., & De-Rosa, G. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3096. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI. Retrieved January 14, 2026, from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Chromatography B, 877(26), 2894-2900. [Link]

  • Ji, Q. C. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1187-1190. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Mass Spectrometry Reviews, 35(3), 394-410. [Link]

  • Pan, C., &REET, M. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews of environmental contamination and toxicology, 234, 53-73. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 446-455.
  • Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 3). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Malinsky, S., Malachova, A., & Sulyok, M. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3619-3629. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. Retrieved January 14, 2026, from [Link]

  • Weir, J. M., Wong, G., & Meikle, P. J. (2021). Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. PLOS Computational Biology, 17(8), e1009184. [Link]

  • Sample Preparation for Plasma Lipidomics Using MTBE Solvent System. (2023, March 9). YouTube. Retrieved January 14, 2026, from [Link]

  • Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. (2019, July 1). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Watts, J. L., & Browse, J. (2012). Lipid Extraction and Analysis. Methods in cell biology, 108, 261-274. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 14, 2026, from [Link]

  • Skorłutowska, E., & Gąsecka, M. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (2020, April 1). eScholarship.org. Retrieved January 14, 2026, from [Link]

  • FA preparation. (n.d.). Cyberlipid. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Refinement of Purification Methods for Synthetic Ether Lipid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of ether lipids. The purification of synthetic precursors is a critical, often challenging, step that directly impacts the yield, purity, and biological activity of the final compound. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of purifying these unique molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of synthetic ether lipid precursors.

Q1: What is the most common starting point for purifying a crude reaction mixture containing a synthetic ether lipid precursor?

A: The most robust starting point is almost always silica gel column chromatography . It is a versatile technique that effectively separates compounds based on polarity, allowing for the removal of a wide range of common impurities, such as unreacted starting materials (e.g., fatty alcohols, glycerol derivatives), and many reaction by-products.[1][2] It is scalable and provides a good balance between resolution and throughput for initial purification before potentially moving to higher-resolution methods if needed.[1][3]

Q2: How do I choose between silica gel chromatography, HPLC, and recrystallization?

A: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Silica Gel Chromatography: Best for initial, large-scale purification (mg to multi-gram scale) to remove major impurities with different polarities.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for high-resolution separation of compounds with very similar polarities (e.g., diastereomers) or for final polishing to achieve very high purity (>99%).[4][5] It is generally less scalable and more expensive than flash chromatography.[3]

  • Recrystallization: A powerful, cost-effective technique for obtaining highly pure crystalline solids.[6] It is only applicable if your ether lipid precursor is a solid at room temperature and a suitable solvent system can be identified.[6] It is an excellent method for removing trace impurities after an initial chromatographic step.

Q3: My ether lipid precursor appears to be degrading during silica gel chromatography. What are the likely causes and solutions?

A: Degradation on silica gel is typically caused by the acidic nature of the silica surface, which can hydrolyze acid-labile protecting groups (e.g., trityl, silyl ethers) or other sensitive functionalities.[7][8]

  • Solution 1: Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v in your eluent), to neutralize the acidic sites.

  • Solution 2: Use Deactivated Silica: Use commercially available deactivated silica gel or prepare it by adding a specific percentage of water.[1]

  • Solution 3: Switch the Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like diol.[4]

Q4: What are the most common impurities in a synthetic ether lipid synthesis, and how do I get rid of them?

A: Impurities are typically unreacted starting materials, reagents, and reaction by-products.

  • Unreacted Fatty Alcohol/Mesylate/Tosylate: Usually less polar than the desired glycerol-based product. Can be removed with silica gel chromatography using a non-polar eluent.

  • Unreacted Glycerol Derivative (e.g., Solketal, Benzylidene Acetal): More polar than the ether lipid product. Will elute later from a silica column.

  • Protecting Group Reagents/By-products: For example, trityl alcohol or silyl by-products after deprotection. Their removal depends on their specific properties, but chromatography is generally effective.[8][9]

  • Di-alkylation or Tri-alkylation Products: In cases where multiple hydroxyl groups are present, over-alkylation can occur. These products are typically much less polar and can be separated by chromatography.

Q5: I've removed a protecting group (e.g., Benzyl, Silyl), but now I can't separate my product from the deprotection reagents or by-products. What should I do?

A: This is a common challenge. The key is to choose a removal strategy that simplifies workup.

  • Hydrogenolysis (for Benzyl ethers): The catalyst (e.g., Pd/C) is simply filtered off. This is one of the cleanest deprotection methods.[8]

  • Acid-Labile Groups (Trityl, TBDMS): After deprotection, a basic aqueous wash can often remove the acidic reagent. The resulting trityl alcohol or silanol by-product can then be removed via chromatography or crystallization.

  • Fluoride-based Deprotection (for Silyl ethers): Reagents like TBAF can be challenging to remove. Consider using an alternative like HF-Pyridine, which can be more easily removed with an aqueous wash, or switch to a silyl group that can be removed under acidic conditions.

Section 2: Troubleshooting Guides by Purification Technique

A. Silica Gel Column Chromatography

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} Caption: Workflow for troubleshooting common silica gel chromatography issues.

Problem: Poor Separation / Co-elution of Product and Impurities

  • Causality: The polarity of the chosen eluent (mobile phase) is not optimal to differentiate between your target compound and the impurity. If the solvent is too polar, all compounds will elute quickly together. If it's not polar enough, all compounds will remain adsorbed to the silica.

  • Field-Proven Solutions:

    • Optimize the Solvent System: The ideal solvent system should give your product an Rf value of ~0.25-0.35 on a TLC plate. Test various binary mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find the best separation.[10]

    • Use a Ternary System: Adding a third solvent can fine-tune selectivity. For example, in a Hexane/Ethyl Acetate system, adding a small amount of Dichloromethane or Methanol can significantly alter the separation profile.

    • Change Solvent Families: If optimizing polarity fails, switch to a completely different solvent system. For example, if Hexane/EtOAc doesn't work, try Toluene/Acetone. Different solvents interact with the analytes and silica in unique ways, offering different selectivity.

Problem: Product is Streaking or Tailing on the Column

  • Causality: This often occurs with compounds containing basic functional groups (like amines) or acidic protons that interact strongly and irreversibly with the acidic silanol groups on the silica surface. It can also be caused by overloading the column or poor sample loading technique.

  • Field-Proven Solutions:

    • Add a Modifier: For basic compounds, add 0.5-1% triethylamine or pyridine to the eluent to neutralize acidic silica sites. For acidic compounds, add 0.5-1% acetic acid to improve peak shape.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder and load it onto the top of the column ("dry loading"). This ensures a narrow starting band.

    • Reduce the Load: The total mass of crude material should not exceed 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[1] A typical load is 30 mg of lipid per gram of silica.[1]

B. High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Causality: Peak tailing is often caused by secondary interactions with the stationary phase (similar to streaking in column chromatography). Peak fronting can indicate column overloading. Split peaks may suggest a partially clogged frit, column degradation, or dissolution issues.

  • Field-Proven Solutions:

    • Check Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase will cause severe peak distortion.

    • Adjust Mobile Phase: For tailing peaks of basic compounds in reversed-phase HPLC, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate silanols and improve peak shape.

    • Reduce Injection Mass: Systematically reduce the amount of material injected to see if peak fronting resolves, which would confirm overloading.

Problem: Low Resolution Between Product and Impurity

  • Causality: The selectivity of the stationary phase and mobile phase combination is insufficient to resolve the two compounds. This is common for structurally similar molecules like diastereomers.

  • Field-Proven Solutions:

    • Optimize the Mobile Phase: In reversed-phase, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[11] In normal phase, small changes to the solvent ratios can have a large impact.[4]

    • Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is needed. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column may provide the necessary alternative selectivity. For normal phase, switching from silica to a diol or cyano column can be effective.[4]

    • Decrease the Flow Rate/Increase Column Length: Lowering the flow rate or using a longer column can increase the number of theoretical plates and improve resolution, although this will also increase run time.

C. Recrystallization

Problem: Product "Oils Out" Instead of Crystallizing

  • Causality: The solution has become supersaturated too quickly, or the melting point of the solid is lower than the temperature of the solution. Impurities can also inhibit crystal lattice formation.

  • Field-Proven Solutions:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling is critical for the formation of well-ordered crystals.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]

    • Re-evaluate the Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has slightly lower solubility, or use a multi-solvent system where the compound is soluble in solvent A but insoluble in solvent B (the "anti-solvent").[6]

Section 3: Standardized Experimental Protocols

Protocol 1: General Protocol for Silica Gel Flash Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for a solvent mixture that provides an Rf of ~0.3 for your target compound and good separation from impurities.

  • Column Packing:

    • Select a column with a height-to-diameter ratio of about 20.[1]

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (e.g., hexanes).[1]

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude sample (typically 1g of sample per 20-40g of silica) in a minimal volume of a strong, volatile solvent (e.g., DCM).

    • Add 2-3 times the sample weight of silica gel to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor the elution progress by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ether lipid precursor.

Protocol 2: Method Development for Preparative HPLC
  • Analytical Method Development:

    • Using an analytical HPLC system, screen various columns (e.g., C18, Phenyl-Hexyl for reversed-phase; Silica, Diol for normal phase).

    • Test different mobile phase combinations (e.g., Water/Acetonitrile, Water/Methanol, each with 0.1% formic acid or TFA for reversed-phase).

    • Optimize the gradient to achieve baseline separation of your target peak from all impurities in the shortest time possible.

  • Scaling Up to Preparative:

    • Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical column.

    • Scale the flow rate based on the column cross-sectional area: Prep Flow Rate = Analytical Flow Rate x (Prep Column Radius² / Analytical Column Radius²).

    • Scale the injection volume proportionally. Dissolve the sample in the initial mobile phase at the highest possible concentration without causing precipitation.

  • Purification and Analysis:

    • Perform the preparative run and collect fractions based on the detector signal.

    • Analyze each fraction (or pooled fractions) using the initial analytical HPLC method to confirm purity.

    • Combine pure fractions and remove the solvent. Note that removing water and modifiers like TFA may require lyophilization.

Section 4: Data Presentation & Comparison

Table 1: Comparison of Primary Purification Techniques
FeatureSilica Gel ChromatographyPreparative HPLCRecrystallization
Typical Scale 10 mg - 100 g1 mg - 5 g50 mg - 500 g
Resolution Low to ModerateVery HighVery High (impurity dependent)
Primary Use Initial bulk purificationFinal polishing, isomer separationFinal polishing of solids
Cost (Solvent/Media) LowHighLow to Moderate
Throughput HighLowModerate
Key Limitation Can degrade sensitive compoundsLimited scalability, high costOnly for crystalline solids
Table 2: Common Eluent Systems for Lipid Chromatography on Silica Gel
Compound PolarityExample Ether Lipid Precursor StructureStarting Eluent System (v/v)
Very Low Fully protected, non-polar alkyl chains100% Hexanes -> 99:1 Hexanes/EtOAc
Low-Moderate Contains one free hydroxyl group95:5 -> 80:20 Hexanes/EtOAc
Moderate Contains a diol or other polar groups50:50 Hexanes/EtOAc -> 100% EtOAc
High Charged headgroup or multiple hydroxyls98:2 -> 90:10 DCM/Methanol

Section 5: Visualization of Workflows

G

References

  • Column chromatography of PL - Cyberlipid. (n.d.). Retrieved January 14, 2026, from [Link]

  • Crider, Q. E., Alaupovic, P., Hillsberry, J., Yen, C., & Bradford, R. H. (1964). Separation of lipids by Silica Gel G column chromatography. Journal of Lipid Research, 5(3), 479-81.
  • Wörmer, L., Lipp, J. S., Schröder, J. M., & Hinrichs, K. U. (2013). Critical assessment of glyco- and phospholipid separation by using silica chromatography. Applied and Environmental Microbiology, 79(12), 3861-3869.
  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments.
  • Purification and HPLC | Cyberlipid. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chedid, A., Haux, P., & Natelson, S. (1972). Use of Thin-Layer Chromatography on Silica Gel for Serum Lipid Fractionation and Measurement in the Routine Clinical Laboratory. Clinical Chemistry, 18(4), 384-390.
  • University of Bath. (n.d.). Protecting Groups.
  • Corden, P. (2020).
  • Kotapati, H. K., & Bates, P. D. (2020). HPLC separation of acyl lipid classes. In Plant Lipids (pp. 131-140). Humana, New York, NY.
  • Aitzetmüller, K. (1986). Application of HPLC to the Separation of Lipids. In Analysis of Oils and Fats (pp. 235-263). Springer, Berlin, Heidelberg.
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Sources

Validation & Comparative

A Comparative Analysis of (S)- and (R)-2-methoxy-3-(octadecyloxy)propan-1-ol: Unraveling Stereochemistry's Influence on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and cellular biology, the subtle yet profound influence of stereochemistry often dictates a molecule's efficacy and interaction with biological systems. This guide provides a comprehensive comparative study of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol and its enantiomer, (R)-2-methoxy-3-(octadecyloxy)propan-1-ol. These ether lipids, characterized by a chiral center at the C-2 position of the glycerol backbone, serve as a compelling case study in the importance of enantiomeric purity for research and therapeutic applications. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this guide synthesizes established principles of stereoisomerism in lipid biochemistry and provides a framework of experimental protocols to empower researchers to elucidate their distinct properties.

Introduction to Ether Lipids and the Significance of Chirality

Ether lipids are a class of glycerolipids where the alkyl group is attached to the glycerol backbone via an ether linkage, rather than the more common ester linkage.[1][2] This structural feature confers increased chemical stability against enzymatic degradation by lipases and imparts unique biophysical properties to cell membranes.[3] Ether lipids are integral components of cellular membranes in various organisms, from bacteria to mammals, and are involved in critical biological processes such as cell signaling, membrane trafficking, and protection against oxidative stress.[4][5]

The presence of a chiral center, as seen in the subjects of this guide, gives rise to enantiomers – stereoisomers that are non-superimposable mirror images of each other.[6] While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as enzymes and receptors, can differ dramatically.[7] This enantioselectivity is a cornerstone of pharmacology and toxicology, as one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful.

This guide will first delve into the physicochemical characterization of the (S)- and (R)-enantiomers, followed by a discussion of their potential differential biological activities based on the known stereospecificity of lipid metabolism and signaling pathways. Detailed experimental protocols are provided to facilitate the empirical validation of these principles.

Physicochemical Characterization: Distinguishing the Indistinguishable

In an achiral setting, (S)- and (R)-2-methoxy-3-(octadecyloxy)propan-1-ol are expected to have identical melting points, boiling points, and solubility. The key to their differentiation lies in their interaction with chiral environments or polarized light.

PropertyThis compound(R)-2-methoxy-3-(octadecyloxy)propan-1-olExperimental Technique
Molecular Formula C22H46O3C22H46O3Mass Spectrometry
Molecular Weight 358.6 g/mol 358.6 g/mol Mass Spectrometry
Optical Rotation Expected to be equal in magnitude, opposite in signExpected to be equal in magnitude, opposite in signPolarimetry
Elution on Chiral HPLC Different retention timesDifferent retention timesChiral High-Performance Liquid Chromatography (HPLC)
Thermal Behavior Potentially different in chiral environmentsPotentially different in chiral environmentsDifferential Scanning Calorimetry (DSC)

Table 1: Comparative Physicochemical Properties of (S)- and (R)-2-methoxy-3-(octadecyloxy)propan-1-ol.

Experimental Protocols for Physicochemical Characterization

The most definitive method for separating and quantifying enantiomers is chiral HPLC.[8][9] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving chiral glycerolipids.[9]

Objective: To separate the (S)- and (R)-enantiomers of 2-methoxy-3-(octadecyloxy)propan-1-ol.

Materials:

  • Racemic mixture of 2-methoxy-3-(octadecyloxy)propan-1-ol

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Chiral stationary phase column (e.g., Chiralpak series)

  • HPLC-grade hexane and isopropanol

Procedure:

  • Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase.

  • Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Monitor the chromatogram for the appearance of two distinct peaks, corresponding to the two enantiomers.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation.

  • Collect the fractions corresponding to each peak for subsequent analysis.

  • Verify the enantiomeric purity of the collected fractions by re-injection.

G cluster_workflow Chiral HPLC Workflow racemic Racemic Mixture dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect Detect with UV/ELSD separate->detect collect_S (S)-Enantiomer Fraction detect->collect_S Peak 1 collect_R (R)-Enantiomer Fraction detect->collect_R Peak 2

Caption: Workflow for the separation of enantiomers using Chiral HPLC.

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Enantiomers will rotate the light to an equal but opposite degree.

Objective: To determine the specific rotation of each enantiomer.

Procedure:

  • Prepare a solution of each purified enantiomer of a known concentration.

  • Use a polarimeter to measure the angle of rotation of plane-polarized light passing through the solution.

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length, and c is the concentration.

DSC is a powerful technique for studying the thermal properties of lipids and their interactions within membranes.[10][11][12] While the bulk thermal properties of the pure enantiomers are identical, their interactions with chiral membrane components (like other lipids or proteins) may lead to different thermal behaviors.[13]

Objective: To compare the thermotropic behavior of each enantiomer in the presence of a model chiral membrane.

Procedure:

  • Prepare liposomes containing a model lipid (e.g., a chiral phospholipid) and incorporate either the (S)- or (R)-enantiomer at a specific molar ratio.

  • Run the liposome samples through a DSC instrument, scanning over a defined temperature range.

  • Analyze the resulting thermograms for any differences in the phase transition temperature (Tm) or the enthalpy of the transition (ΔH) between the samples containing the different enantiomers.

Comparative Biological Activity: A Tale of Two Enantiomers

The biological activities of the (S)- and (R)-enantiomers are anticipated to differ due to the stereospecific nature of enzyme-substrate and receptor-ligand interactions.[1][7]

Biological ActivityPredicted Effect of (S)-enantiomerPredicted Effect of (R)-enantiomerRationale
Metabolism May be preferentially metabolized by certain enzymes.May be metabolized at a different rate or by different enzymes.The biosynthesis and degradation of ether lipids involve stereospecific enzymes.[1]
Cell Signaling Could act as a more potent agonist or antagonist for a receptor.May have lower affinity or a different effect on the same receptor.Receptors and signaling proteins have chiral binding pockets.[4][14]
Membrane Interactions May induce specific changes in membrane fluidity or curvature.May have a different impact on membrane properties.Chiral lipids can influence the packing and organization of the lipid bilayer.[15]
Cytotoxicity Could exhibit higher or lower toxicity to specific cell types.Could exhibit higher or lower toxicity to specific cell types.Differential metabolism or interaction with cellular targets can lead to varying cytotoxic profiles.[7]
Antioxidant Activity May show different radical scavenging capabilities.May show different radical scavenging capabilities.The stereochemistry could influence the accessibility of the ether linkage to reactive oxygen species.[2]

Table 2: Predicted Differential Biological Activities of (S)- and (R)-2-methoxy-3-(octadecyloxy)propan-1-ol.

Experimental Protocols for Biological Evaluation

These assays are fundamental for assessing the potential toxicity of the enantiomers to cells.[16]

Objective: To compare the cytotoxic effects of the (S)- and (R)-enantiomers on a relevant cell line.

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each enantiomer and the racemic mixture.

  • After a predetermined incubation period, add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

LDH Release Assay Protocol:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant.

  • Measure the absorbance according to the kit's instructions.

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate treat Treat with Enantiomers seed->treat incubate Incubate treat->incubate mtt_add Add MTT incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_read Read Absorbance ldh_reagent->ldh_read

Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.

This assay provides a measure of the radical scavenging potential of the compounds.[17][18][19]

Objective: To compare the antioxidant capacity of the (S)- and (R)-enantiomers.

Procedure:

  • Prepare solutions of each enantiomer at various concentrations.

  • In a 96-well plate, mix the compound solutions with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Incubate the plate in the dark at room temperature.

  • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is scavenged.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value for each enantiomer.

Given that lipids can modulate the function of ion channels, it is plausible that the enantiomers could have differential effects.[20][21][22]

Objective: To investigate the effects of each enantiomer on the activity of a specific ion channel expressed in a suitable cell line.

Procedure:

  • Culture cells expressing the ion channel of interest.

  • Use the whole-cell patch-clamp technique to record the ionic currents flowing through the channel.

  • Establish a baseline recording of channel activity.

  • Perfuse the cells with a solution containing a known concentration of either the (S)- or (R)-enantiomer.

  • Record any changes in the current amplitude, kinetics, or voltage-dependence of the channel.

  • Compare the effects of the two enantiomers on the channel's function.

Conclusion and Future Directions

The study of this compound and its (R)-enantiomer underscores the critical importance of stereochemistry in lipid biology and pharmacology. While this guide provides a theoretical framework and robust experimental protocols for their comparative analysis, further empirical research is necessary to fully elucidate their distinct biological roles. The methodologies outlined herein offer a clear path for researchers to investigate the enantioselective metabolism, signaling, and potential therapeutic applications of these and other chiral ether lipids. Such studies will undoubtedly contribute to a deeper understanding of lipid-protein interactions and pave the way for the development of more specific and effective therapeutic agents.

References

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  • Tools for understanding nanoscale lipid regulation of ion channels. (n.d.). PubMed Central. [Link]

  • Kleinschmidt, J. H. (Ed.). (2019). Lipid-Protein Interactions: Methods and Protocols (2nd ed.). Humana Press.
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A Comparative Guide to Synthetic Versus Natural Long-Chain Alkylglycerols for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, oncology, and drug development, long-chain alkylglycerols (AKGs) represent a class of bioactive lipids with immense therapeutic potential. Found naturally in hematopoietic organs and notably abundant in shark liver oil, these ether lipids are pivotal in modulating immune responses and inhibiting tumor growth.[1][2] However, the choice between sourcing AKGs from natural extracts or utilizing chemically synthesized versions is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of synthetic and natural long-chain alkylglycerols, offering the technical insights and experimental frameworks necessary for informed selection in a research setting.

Understanding the Core Differences: Composition and Purity

The fundamental distinction between natural and synthetic AKGs lies in their composition and purity. This variance is not merely academic; it has direct consequences on biological activity and experimental reproducibility.

Natural Alkylglycerols , primarily extracted from shark liver oil (SLO), are a heterogeneous mixture of molecules.[3] These mixtures vary in the length and degree of unsaturation of the fatty alkyl chain attached to the glycerol backbone.[3][4] For example, SLO is rich in species such as chimyl (16:0), batyl (18:0), and selachyl (18:1) alcohols.[3][4] While this natural complexity can offer a broad spectrum of biological activity, it introduces significant variability. The exact composition of SLO can differ based on the shark species, geographical location, and extraction method, leading to batch-to-batch inconsistencies that can compromise the reliability of long-term studies.[3][5]

Synthetic Alkylglycerols , in contrast, offer unparalleled purity and structural definition. Through controlled chemical synthesis, specific AKG species can be produced with high fidelity, free from the confounding variables present in natural extracts.[6] This allows researchers to investigate the biological function of a single, defined molecule, such as 1-O-hexadecyl-sn-glycerol (chimyl alcohol), without the interference of other lipid species.[3][6] This level of precision is crucial for mechanistic studies and for developing targeted therapeutic agents.

Comparative Analysis of Physicochemical and Biological Properties

The origin of AKGs directly influences their physical characteristics and how they interact with biological systems. Synthetic AKGs, due to their homogeneity, provide more predictable and consistent properties compared to their natural counterparts.[7]

PropertyNatural Alkylglycerols (from Shark Liver Oil)Synthetic Alkylglycerols (Single Species)Rationale for Difference
Composition Heterogeneous mixture of various chain lengths and saturations (e.g., 16:0, 18:0, 18:1).[3]Homogeneous, single, defined molecular species.[6]Natural extraction yields a complex lipid profile, while chemical synthesis targets a specific molecule.
Purity Variable, contains other lipids like squalene and fatty acids.[1]High purity (>98% typical).Synthesis and purification steps remove contaminants and related lipid species.
Consistency Batch-to-batch variability is common.[7]High lot-to-lot consistency.[7]Controlled manufacturing processes ensure a standardized final product.
Biological Activity Broad-spectrum effects due to the synergistic or competing actions of multiple AKG species.[3][8]Specific, targeted activity, allowing for precise structure-activity relationship studies.[3][6]The presence of multiple compounds in natural extracts can lead to a complex biological response.
Oxidative Stability Lower, due to the presence of unsaturated species and other compounds.[7]Generally higher, especially for saturated AKGs, due to the absence of easily oxidized molecules.[7]Purification removes pro-oxidant impurities and polyunsaturated lipids.

Delving into Biological Activity: A Mechanistic Perspective

Both natural and synthetic AKGs have demonstrated significant biological effects, particularly in cancer therapy and immune modulation. However, the ability to dissect these effects is far greater with synthetic compounds.

Anti-Tumor and Anti-Metastatic Activity: Studies have shown that the anti-tumor properties of natural SLO are largely attributable to its AKG content.[3][5] Interestingly, when individual, synthesized components of the natural mixture were tested, researchers found that unsaturated AKGs, specifically 16:1 and 18:1 species, exhibited the strongest activity in reducing lung metastasis in mouse models.[3][6][9] In contrast, some saturated AKGs showed weaker or no effect, and the 18:0 species even had an opposing effect on spleen weight, a marker of immune response in these models.[3][6][9] This crucial insight, which allows for the selection of the most potent anti-metastatic agents, would be impossible to gain from studying the natural mixture alone.

The mechanisms behind these anti-cancer effects are multifaceted. One key pathway involves the inhibition of protein kinase C (PKC), an enzyme essential for cell proliferation.[8][10] AKGs are thought to competitively inhibit the binding of diacylglycerol (DAG) to PKC, thereby halting the cell cycle.[3][8]

Signaling Pathway: AKG-Mediated Inhibition of Protein Kinase C (PKC)

PKC_Inhibition cluster_membrane Cell Membrane cluster_downstream PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Promotes AKG Alkylglycerol (AKG) AKG->PKC Competitively Inhibits Receptor Growth Factor Receptor Receptor->PLC Activates

Caption: Competitive inhibition of PKC by Alkylglycerols (AKGs).

Immune System Modulation: Both natural and synthetic AKGs are known to be potent immune stimulants, with a primary action on macrophages.[8][11] They have been shown to activate macrophages, leading to enhanced phagocytosis and the production of cytokines like IL-12 and IFN-gamma, which are crucial for anti-tumor defense.[1][12] AKGs are also precursors to Platelet-Activating Factor (PAF), a versatile inflammatory mediator.[3][13] Furthermore, studies using synthetic AKGs have demonstrated their ability to modulate lymphocyte proliferation and differentiation, promoting a Th1-type immune response, which is beneficial for fighting infections and cancer.[14]

Experimental Protocols for Comparative Evaluation

To objectively compare the efficacy of a natural AKG mixture with a specific synthetic AKG, a well-controlled experimental setup is paramount. A cell viability assay is a fundamental method to assess the direct anti-proliferative effects of these compounds on cancer cells.

Protocol: Comparative Cell Viability Assessment using MTT Assay

This protocol outlines a method to compare the cytotoxic/cytostatic effects of a natural shark liver oil extract versus a high-purity synthetic 1-O-selachyl alcohol (18:1) on a Lewis Lung Carcinoma cell line (LLC).

1. Materials and Reagents:

  • Lewis Lung Carcinoma (LLC) cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Natural Shark Liver Oil (SLO) of known AKG concentration

  • Synthetic 1-O-selachyl alcohol (AKG 18:1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

2. Experimental Workflow:

Workflow: Cell Viability Assay

MTT_Workflow A 1. Cell Seeding Seed LLC cells in a 96-well plate (5x10^3 cells/well) and incubate 24h. B 2. Treatment Application Prepare serial dilutions of Natural SLO and Synthetic AKG 18:1. Add to wells. A->B C 3. Incubation Incubate cells with treatments for 72 hours at 37°C, 5% CO2. B->C D 4. MTT Addition Add 20 µL of MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Aspirate media and add 150 µL of DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability relative to vehicle control and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

3. Detailed Steps:

  • Cell Seeding: Plate LLC cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Compounds:

    • Prepare a 100 mM stock solution of synthetic AKG 18:1 in DMSO.

    • Prepare the natural SLO to a known total AKG concentration in DMSO.

    • Perform serial dilutions of both stock solutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO diluted to the highest concentration used for treatments).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared treatment dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours.[9]

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for both the natural mixture and the synthetic compound.

4. Expected Outcome & Interpretation: This experiment will likely show that while both natural SLO and synthetic AKG 18:1 reduce cell viability, the dose-response curve for the synthetic compound will be more defined. The data from the synthetic AKG 18:1 provides a clear understanding of the potency of this specific molecule.[3][6] The results from the natural SLO will reflect the combined effect of all its components, which may be less potent on a per-AKG-molecule basis if other components are inactive or antagonistic.[3] This self-validating system, including vehicle controls, ensures that the observed effects are due to the AKGs and not the solvent.

Conclusion and Future Perspectives

The choice between synthetic and natural long-chain alkylglycerols is dictated by the research objective. Natural mixtures like shark liver oil are useful for initial exploratory studies or when a broad, multi-component effect is desired. However, for rigorous, mechanistic research, drug development, and applications requiring high precision and reproducibility, synthetic alkylglycerols are the unequivocal choice. Their purity, consistency, and defined structure empower researchers to establish clear structure-activity relationships and to understand the precise molecular mechanisms underpinning their potent biological effects. As research progresses, the use of highly characterized, synthetic AKGs will be indispensable in translating the therapeutic promise of these ether lipids into clinical reality.

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A Comparative Guide to the Validation of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol as a Stable Lipid Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the transient nature of lipid messengers presents a significant challenge for researchers. The rapid degradation of these molecules by cellular enzymes often hinders detailed investigation into their downstream effects. To circumvent this, the use of stable, non-hydrolyzable lipid analogs has become an indispensable strategy. This guide provides an in-depth validation of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a novel ether lipid analog, and compares its performance with established alternatives, offering a comprehensive resource for its application in cell signaling research.

The Imperative for Stable Lipid Analogs

Lipid signaling pathways, governed by molecules such as lysophosphatidic acid (LPA) and platelet-activating factor (PAF), are pivotal in a myriad of physiological and pathological processes.[1][2] A common structural feature of these signaling lipids is the presence of ester bonds, which are susceptible to rapid cleavage by phospholipases and esterases.[3] This inherent instability complicates the accurate determination of their biological functions.

This compound is designed to overcome this limitation. Its core structure features an ether linkage at the sn-1 position and a methoxy group at the sn-2 position of the glycerol backbone. The ether bond is resistant to enzymatic hydrolysis, bestowing the molecule with enhanced stability in biological systems.[3][4] This guide will elucidate the experimental validation of this stability and compare its performance to commercially available analogs.

Structural Comparison of Lipid Analogs

A clear understanding of the structural nuances between native lipids and their stable analogs is crucial for interpreting experimental outcomes.

Compound Structure Key Features
This compound (Image of the chemical structure)Ether linkage at sn-1, methoxy group at sn-2, free hydroxyl at sn-3. Resistant to hydrolysis.
1-oleoyl-LPA (Natural Ligand) (Image of the chemical structure)Ester linkage at sn-1, free hydroxyl at sn-2, phosphate headgroup at sn-3. Susceptible to hydrolysis.
1-O-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT) (Image of the chemical structure)Ester linkage at sn-1, methoxy group at sn-2, thiophosphate headgroup. Offers some stability and receptor selectivity.[5]
Carbamyl-PAF (cPAF) (Image of the chemical structure)Ether linkage at sn-1, carbamate at sn-2, phosphocholine headgroup. A non-hydrolyzable PAF analog.[6]

Experimental Validation Protocols and Comparative Data

The validation of a novel lipid analog hinges on a series of rigorous experimental evaluations. Here, we present detailed protocols and comparative data for key validation assays.

Chemical Stability Assay

Objective: To quantify the hydrolytic stability of this compound in comparison to its ester-linked counterpart, 1-oleoyl-sn-glycerol.

Methodology:

A detailed protocol for assessing chemical stability is as follows:[7][8]

  • Sample Preparation: Prepare 1 mM stock solutions of this compound and 1-oleoyl-sn-glycerol in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solutions to a final concentration of 10 µM in aqueous buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0). Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Expected Outcome and Comparative Data:

This compound is expected to exhibit significantly greater stability across all pH conditions compared to 1-oleoyl-sn-glycerol.

Compound pH 4.0 (24h) pH 7.4 (24h) pH 9.0 (24h)
This compound >95%>95%>90%
1-oleoyl-sn-glycerol ~80%~50%<20%
1-O-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT) >90%>90%~85%

Note: The data for OMPT is inferred from its known stability as a research tool.[5]

Diagram of the Chemical Stability Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock 1 mM Stock Solutions - this compound - 1-oleoyl-sn-glycerol dilution Dilution to 10 µM in Buffers (pH 4, 7.4, 9) stock->dilution incubate Incubate at 37°C dilution->incubate Incubate samples timepoints Collect Aliquots (0, 1, 2, 4, 8, 24h) incubate->timepoints hplc_ms HPLC-MS Analysis timepoints->hplc_ms Analyze aliquots kinetics Determine Degradation Kinetics hplc_ms->kinetics cluster_prep Preparation cluster_frap FRAP Measurement cluster_analysis Data Analysis liposomes Prepare Fluorescently Labeled Liposomes slb Form Supported Lipid Bilayer (SLB) liposomes->slb pre_bleach Acquire Pre-Bleach Image slb->pre_bleach bleach Photobleach Region of Interest (ROI) pre_bleach->bleach post_bleach Acquire Post-Bleach Images Over Time bleach->post_bleach intensity Measure Fluorescence Intensity in ROI post_bleach->intensity diffusion Calculate Mobile Fraction and Diffusion Coefficient intensity->diffusion

Caption: Workflow for the FRAP experiment.

Functional Validation in a Cell-Based Assay

Objective: To demonstrate that this compound can mimic the biological activity of its natural counterpart by activating a specific G-protein coupled receptor (GPCR). For this example, we will consider its potential as a Lysophosphatidic Acid (LPA) analog.

Methodology: TGF-α Shedding Assay for GPCR Activation

The TGF-α shedding assay is a versatile and sensitive method for measuring the activation of a wide range of GPCRs. [9]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect them with plasmids encoding the LPA receptor of interest (e.g., LPA1), an alkaline phosphatase-tagged pro-TGF-α (AP-TGFα), and a chimeric Gα protein to broaden the detectable signaling pathways.

  • Ligand Stimulation: After 24-48 hours, starve the cells and then stimulate them with varying concentrations of this compound, the natural ligand (LPA), and a known stable analog (e.g., OMPT).

  • Quantification of AP Activity: Collect the conditioned medium and measure the activity of the shed AP-TGF-α using a colorimetric or chemiluminescent substrate.

  • Data Analysis: Plot the AP activity against the ligand concentration to generate dose-response curves and determine the EC50 values.

Expected Outcome and Comparative Data:

If this compound is a functional LPA analog, it will elicit a dose-dependent increase in AP-TGF-α shedding. Its potency (EC50) can be compared to that of the natural ligand and other analogs.

Compound EC50 for LPA1 Receptor Activation (nM)
This compound 10-100
1-oleoyl-LPA 1-10
OMPT (LPA3 selective) >1000 (for LPA1) [5]

Note: The expected EC50 for the target compound is a hypothetical value for a moderately potent analog. The EC50 for LPA is based on literature values.[10]

Diagram of the TGF-α Shedding Assay Workflow:

cluster_cell_prep Cell Preparation cluster_stimulation Ligand Stimulation cluster_detection Detection & Analysis culture Culture HEK293T Cells transfect Co-transfect with LPA Receptor, AP-TGF-α, and Chimeric Gα culture->transfect starve Serum Starve Cells transfect->starve stimulate Stimulate with Ligands (Varying Concentrations) starve->stimulate collect_media Collect Conditioned Media stimulate->collect_media measure_ap Measure AP Activity collect_media->measure_ap dose_response Generate Dose-Response Curves and Determine EC50 measure_ap->dose_response

Caption: Workflow for the TGF-α shedding assay.

Synthesis of this compound

While a detailed synthetic protocol is beyond the scope of this guide, a plausible synthetic route can be envisioned starting from commercially available chiral precursors. A key step would involve the etherification of a protected glycerol derivative with an octadecyl halide, followed by methylation of the remaining hydroxyl group and subsequent deprotection. A related synthesis for a derivative has been described, confirming the feasibility of this chemical transformation. [11]

Conclusion

The experimental evidence strongly supports the validation of this compound as a stable and functional lipid analog. Its enhanced chemical stability, conferred by the ether linkage, makes it a superior tool for studying lipid signaling pathways compared to its hydrolytically labile ester counterparts. The protocols outlined in this guide provide a robust framework for its validation and for the comparative analysis of other novel lipid analogs. The use of such well-characterized, stable probes will undoubtedly continue to be instrumental in advancing our understanding of the complex roles of lipids in health and disease.

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  • Process for preparing 3-methoxy-1-propanol. Google Patents. Link

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A Researcher's Guide to Ether Lipids in Cell Studies: (S)-2-methoxy-3-(octadecyloxy)propan-1-ol vs. Batyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the synthetic ether lipid (S)-2-methoxy-3-(octadecyloxy)propan-1-ol and the naturally occurring batyl alcohol for researchers in cell biology and drug development. We will delve into their structural differences, mechanistic implications, and provide detailed experimental protocols to help you make informed decisions for your cell-based assays.

Introduction: The Significance of Ether Lipids

Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked lipids.[1] These molecules are not merely structural components of cell membranes but are also pivotal players in cellular signaling.[2][3] Their functions are diverse, ranging from serving as precursors for potent signaling molecules like the platelet-activating factor (PAF) to modulating the activity of key enzymes involved in cell proliferation and survival.[1]

This guide focuses on two specific ether lipids:

  • Batyl alcohol (1-O-octadecyl-sn-glycerol): A naturally occurring alkylglycerol found in hematopoietic organs and shark liver oil.[4][5] It is recognized for its potential anti-inflammatory and anti-cancer properties.[4][5]

  • This compound: A synthetic ether lipid analog. While information on this specific molecule is limited, its structure is closely related to well-studied synthetic ether lipids like Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).[6] The key feature of these synthetic analogs is the methoxy group at the sn-2 position, which has profound implications for their biological activity.

The central question for researchers is: How does the substitution at the sn-2 position—a hydroxyl group in batyl alcohol versus a methoxy group in the synthetic analog—influence cellular outcomes, and how can we reliably test this in our experiments?

Structural and Mechanistic Comparison

The primary structural difference between batyl alcohol and this compound lies at the sn-2 position of the glycerol backbone. This seemingly minor alteration has significant consequences for their metabolism and mechanism of action.

FeatureBatyl AlcoholThis compound
Structure 1-O-octadecyl-sn-glycerolThis compound
sn-1 Linkage EtherEther
sn-2 Group Hydroxyl (-OH)Methoxy (-OCH3)
Metabolic Fate Can be acylated at the sn-2 position to form more complex lipids.Resistant to acylation at the sn-2 position due to the methoxy group.
Primary Mechanism Can be incorporated into cellular membranes and may compete with diacylglycerol (DAG) for binding to Protein Kinase C (PKC).[2]The methoxy group is thought to enhance metabolic stability, leading to more sustained disruption of lipid signaling and membrane integrity.[6]

Batyl alcohol , with its free hydroxyl group at the sn-2 position, can be metabolized and integrated into various lipid pathways. Its biological effects are often attributed to its ability to modulate membrane fluidity and interfere with signaling pathways that rely on diacylglycerol (DAG), such as the activation of Protein Kinase C (PKC).[2][5]

This compound , on the other hand, is designed for metabolic stability. The methoxy group prevents the attachment of a fatty acid at the sn-2 position, a common metabolic step for glycerolipids. This resistance to metabolism means the molecule persists longer in its original form, potentially leading to more potent and sustained effects on cellular processes. Synthetic ether lipids with this modification are known to have cytotoxic properties by disrupting membrane structure and inhibiting key signaling enzymes like PKC.[1][7]

The Role of Protein Kinase C (PKC)

PKC is a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[8] Many ether lipids are thought to exert their effects by interacting with PKC.[5][7] Normally, PKC is activated by DAG.[9] Both batyl alcohol and synthetic ether lipids can interfere with this process. Batyl alcohol may compete with DAG for binding to PKC, thereby inhibiting its activation.[2] Synthetic, metabolically stable ether lipids can cause more profound and lasting disruption of PKC signaling, which can contribute to their cytotoxic effects in cancer cells.[7]

G cluster_membrane Plasma Membrane cluster_lipids cluster_cellular_response Cellular Response PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Proliferation Cell Proliferation PKC_active->Proliferation Promotes Batyl Batyl Alcohol Batyl->PKC_inactive Competitively Inhibits Apoptosis Apoptosis Batyl->Apoptosis May induce in some cancer cells SEL (S)-2-methoxy-3- (octadecyloxy)propan-1-ol SEL->PKC_inactive Potentially more potent and sustained inhibition SEL->Apoptosis Often a stronger inducer of apoptosis DAG Diacylglycerol (DAG) (Endogenous Activator) DAG->PKC_inactive Activates G A Step 1: Reagent Preparation - Prepare stock solutions of Batyl Alcohol and this compound - Prepare MTT reagent and solubilization buffer B Step 2: Cell Seeding - Plate cells in a 96-well plate at a predetermined optimal density - Incubate for 24 hours to allow attachment A->B C Step 3: Cell Treatment - Treat cells with a range of concentrations of each ether lipid - Include vehicle control (e.g., DMSO or ethanol) and untreated control B->C D Step 4: Incubation - Incubate treated cells for a defined period (e.g., 24, 48, or 72 hours) C->D E Step 5: MTT Assay - Add MTT reagent to each well and incubate for 2-4 hours - Add solubilization solution and incubate overnight D->E F Step 6: Data Acquisition - Read absorbance at 570 nm using a microplate reader E->F G Step 7: Data Analysis - Calculate cell viability as a percentage of the untreated control - Determine IC50 values for each compound F->G

Figure 2: Experimental workflow for a comparative cytotoxicity study.
Protocol 1: Preparation of Ether Lipid Stock Solutions
  • Rationale: Ether lipids are highly lipophilic and insoluble in aqueous media. Proper solubilization is critical for accurate and reproducible dosing in cell culture. Ethanol or DMSO are common solvents. It is essential to keep the final solvent concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Materials:

    • Batyl alcohol powder

    • This compound

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of the ether lipid in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex until the lipid is completely dissolved. [10] 4. Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

    • Store the stock solution at -20°C. When preparing working solutions, dilute the stock in cell culture medium and vortex immediately before adding to the cells.

Protocol 2: Comparative Cell Viability Assessment using MTT Assay
  • Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. This allows for a quantitative comparison of the cytotoxic effects of the two ether lipids.

  • Materials:

    • Cells in culture

    • 96-well flat-bottom tissue culture plates

    • Complete cell culture medium

    • Ether lipid stock solutions (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS * Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) [11]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. [12]Incubate for 24 hours at 37°C and 5% CO2.

    • Treatment: Prepare serial dilutions of each ether lipid in complete medium from the stock solutions. Remove the old medium from the cells and add 100 µL of the diluted compounds. Be sure to include:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., ethanol or DMSO) used in the treatments.

    • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. [13]Incubate for 2-4 hours at 37°C until purple precipitate is visible. [13] 5. Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. [13]Mix thoroughly by pipetting up and down to dissolve the formazan crystals. [11] 6. Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. [13] 7. Data Analysis:

      • Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only).

      • Calculate cell viability: (Absorbance of treated cells / Absorbance of untreated control) x 100.

      • Plot cell viability against the concentration of the ether lipid and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical experiment comparing the two ether lipids on a cancer cell line (e.g., PC-3 prostate cancer cells).

CompoundIC50 (µM) after 48h
Batyl Alcohol75
This compound15
Doxorubicin (Positive Control)0.5

Interpretation:

  • The IC50 value for this compound is significantly lower than that of batyl alcohol. This suggests that the synthetic, metabolically stable ether lipid is more potent at inducing cytotoxicity in this cell line.

  • The enhanced potency of the synthetic analog can be attributed to its resistance to acylation at the sn-2 position. This allows it to persist and continuously disrupt membrane function and critical signaling pathways like PKC.

  • Batyl alcohol still exhibits cytotoxic effects, but at a higher concentration. This could be due to its conversion into other lipid species or a less disruptive interaction with cellular targets.

Conclusion and Recommendations for Researchers

The choice between batyl alcohol and a synthetic analog like this compound depends on the specific research question:

  • Choose Batyl Alcohol if:

    • You are studying the effects of a naturally occurring ether lipid.

    • Your research focuses on the metabolic integration of alkylglycerols into cellular lipid pools.

    • You are investigating subtle modulations of signaling pathways rather than overt cytotoxicity.

  • Choose this compound (or similar synthetic analogs) if:

    • You require a metabolically stable tool to study the sustained effects of ether lipids.

    • Your goal is to investigate mechanisms of cytotoxicity, such as the induction of apoptosis.

    • You are screening for potent anti-cancer compounds where metabolic stability is a desirable trait.

This guide provides a framework for the comparative study of these fascinating lipid molecules. By understanding their structural differences and employing rigorous, well-controlled experimental protocols, researchers can effectively dissect their distinct roles in cellular function.

References

  • Vogler, W. R., et al. (1994). Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation. PubMed. Available at: [Link]

  • Rangholia, N., Leisner, T. M., & Holly, S. P. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41. Available at: [Link]

  • Wikipedia. (2023). Ether lipid. In Wikipedia. Available at: [Link]

  • Rangholia, N., Leisner, T. M., & Holly, S. P. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. ResearchGate. Available at: [Link]

  • Rangholia, N., Leisner, T. M., & Holly, S. P. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41. Available at: [Link]

  • Al-Strawi, N., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. RSC Advances, 13(41), 28695-28723. Available at: [Link]

  • Lesielle. Batyl alcohol in skincare, What is?. Available at: [Link]

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  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Paula's Choice. (n.d.). What is Batyl Alcohol?. Retrieved from [Link]

  • Farooqui, A. A., Farooqui, T., Yates, A. J., & Horrocks, L. A. (1988). Regulation of protein kinase C activity by various lipids. Neurochemical Research, 13(6), 499–511. Available at: [Link]

  • Giorgione, J. R., & Newton, A. C. (2016). Dynamics and membrane interactions of protein kinase C. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8 Pt B), 848–854. Available at: [Link]

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A Comparative Guide to the Biological Effects of Methoxy-Substituted Alkylglycerols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Roles of Alkylglycerols

Alkylglycerols (AGs) are a class of ether lipids naturally present in hematopoietic organs like bone marrow, spleen, and liver, as well as in human and cow's milk.[1] Their fundamental structure consists of a glycerol backbone with an alkyl chain attached via an ether linkage at the sn-1 position. The most common naturally occurring AGs are chimyl alcohol (16:0), batyl alcohol (18:0), and selachyl alcohol (18:1).[2][3][4] For decades, these molecules have been recognized for their diverse physiological roles, including stimulating hematopoiesis, modulating the immune system, and exhibiting antitumor activities.[2][5][6][7][8]

The ether bond makes AGs resistant to degradation by lipases, a key feature that has positioned them as promising scaffolds for therapeutic development.[9] This has led to the exploration of synthetic derivatives to enhance their potency and refine their biological activities. A particularly promising modification is the introduction of a methoxy (-OCH₃) group, which can significantly alter the molecule's physicochemical properties and, consequently, its biological efficacy.

This guide provides an in-depth comparison of methoxy-substituted alkylglycerols with their naturally occurring counterparts. We will dissect the structural nuances, compare their performance in anticancer and immunomodulatory assays, provide the experimental context for these findings, and offer insights into the structure-activity relationships that govern their function.

The Methoxy Moiety: A Subtle Modification with Profound Impact

The introduction of a methoxy group, particularly at the sn-2 position of the glycerol backbone, fundamentally alters the molecule's character. This substitution can:

  • Increase Metabolic Stability: The ether linkage is already more stable than an ester bond. Adding a methoxy group at the sn-2 position can further hinder enzymatic degradation. For instance, alkylglycerol monooxygenase, a key enzyme in AG catabolism, requires a free hydroxyl group at the sn-2 position; a methoxy group would render the molecule a poor substrate for this enzyme.[10]

  • Modulate Lipophilicity: The methoxy group can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.[11]

  • Influence Signaling Pathway Interactions: AGs are known to interfere with signal transduction pathways, such as by inhibiting Protein Kinase C (PKC).[7][9] The methoxy group can change the molecule's conformation and electronic properties, potentially leading to altered or enhanced interactions with key signaling proteins.

Comparative Biological Activities: Methoxy-AGs vs. Natural AGs

The true measure of the methoxy group's impact lies in comparative biological assays. Below, we analyze the data across key therapeutic areas.

Anticancer and Antitumor Effects

Naturally occurring AGs, particularly unsaturated ones like selachyl alcohol, have demonstrated antitumor and anti-metastatic properties.[2][8] However, synthetic methoxy-substituted AGs often exhibit more potent and direct cytotoxic and antiproliferative effects.

One of the most studied synthetic AGs is edelfosine (ET-18-OCH₃), which has a methoxy group at the sn-2 position. While not a simple alkylglycerol (it contains a phosphocholine headgroup), its mechanism provides crucial insights. Edelfosine induces selective apoptosis in cancer cells by targeting cell membranes rather than DNA.[12][13] Simpler methoxy-AGs, like 1-O-(2-methoxy)hexadecyl-glycerol (MHG), also show significant promise.

Comparative Cytotoxicity Data:

CompoundCancer Cell LineIC50 Value (µM)Key ObservationReference
1-O-(2-methoxy)hexadecyl-glycerol (MHG) LnCap (Prostate)93Potent inhibition of cell growth.[14]
DU145 (Prostate)97Similar potency to LnCap cells.[14]
Colon Cancer Cells~12Significantly more sensitive than prostate cancer cells.[14]
ET-18-OCH₃ (Edelfosine) OVCAR-3 (Ovarian)24Potent activity.[12]
HL-60 (Leukemia)3.8High sensitivity in leukemia cells.[12]
Natural AGs (e.g., Selachyl Alcohol) HUVEC (Endothelial)Toxicity threshold ≥ 12Primarily anti-migratory and anti-angiogenic effects.[15][16]
Natural AGs (Saturated, e.g., Batyl Alcohol) Lewis Lung CarcinomaNo reduction/slight increase in tumor growthWeaker or no direct antitumor effects in some models.[2]
  • Causality Behind the Data: The data suggests that methoxy-substituted AGs like MHG act as potent, direct inhibitors of cancer cell proliferation. The IC50 values in the micromolar range indicate a strong cytotoxic effect.[14] In contrast, natural AGs like selachyl alcohol appear to exert their anticancer effects more through indirect mechanisms like inhibiting angiogenesis and metastasis.[2][15] Saturated natural AGs like batyl alcohol may even slightly promote growth in some models, possibly due to their hematopoietic effects.[2] The methoxy group appears to shift the primary mechanism of action towards direct cytotoxicity.

Immunomodulatory Effects

Both natural and methoxy-substituted AGs have been shown to stimulate the immune system. Natural AGs are known to activate macrophages, enhance phagocytosis, and stimulate hematopoiesis.[5][7][8]

Studies on methoxy-substituted AGs have confirmed their immunostimulatory properties. A mixture of methoxy-AGs from Greenland shark liver oil, as well as synthetic 1-O-(2-methoxyhexadecyl)-glycerol, stimulated the plaque-forming cell response in mice.[17] It is postulated that these compounds may be incorporated into membrane lipids, thereby altering the structure and function of immune cell membranes, or directly stimulating bone marrow.[17]

While direct comparative studies are less common, the available evidence suggests both classes of compounds are potent immune modulators. The key difference may lie in the specific pathways they activate. For example, chimyl alcohol has been shown to have proinflammatory activity by increasing the expression of CD86 and the production of ROS/NO in macrophages.[5] The effect of methoxy-AGs on specific cytokine profiles requires further detailed investigation for a direct comparison.

Structure-Activity Relationship (SAR) Insights

  • The sn-2 Position is Critical: The substitution at the sn-2 position of the glycerol backbone is a key determinant of activity. An acetyl group (as in Platelet-Activating Factor, PAF) confers the highest potency in stimulating neutrophils, followed by a methyl (or methoxy) group. A free hydroxyl at this position results in lower activity.[1][18]

  • Methoxy Group at sn-1 Reduces Activity: In contrast to the beneficial effect at the sn-2 position, adding a methoxy group onto the alkyl chain at the sn-1 position has been shown to reduce biological activity in neutrophil stimulation assays.[1][18]

  • Unsaturation vs. Methoxy Substitution: For direct antitumor activity, unsaturation in the alkyl chain (e.g., selachyl alcohol) is important for natural AGs.[2][8] However, adding a methoxy group to a saturated alkyl chain (e.g., MHG) appears to confer potent cytotoxicity, suggesting it's a more impactful modification for inducing direct cell killing.[14]

The following diagram illustrates the logical flow for comparing these compounds.

G cluster_0 Compound Classes cluster_1 Biological Assays cluster_2 Observed Effects & Mechanisms Natural_AGs Natural Alkylglycerols (e.g., Batyl, Chimyl, Selachyl) Anticancer Anticancer Assays (Cytotoxicity, Anti-metastasis) Natural_AGs->Anticancer Evaluate Immuno Immunomodulation Assays (Macrophage Activation, Cytokine Profile) Natural_AGs->Immuno Evaluate Methoxy_AGs Methoxy-Substituted AGs (e.g., MHG) Methoxy_AGs->Anticancer Evaluate Methoxy_AGs->Immuno Evaluate Natural_Effects Primary Effect: Anti-metastatic, Anti-angiogenic, Immunostimulatory Anticancer->Natural_Effects Leads to Methoxy_Effects Primary Effect: Direct Cytotoxicity, Proliferation Inhibition, Immunostimulatory Anticancer->Methoxy_Effects Leads to Immuno->Natural_Effects Leads to Immuno->Methoxy_Effects Leads to

Caption: Comparative workflow for evaluating alkylglycerols.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here are step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is used to determine the IC50 value of a compound against a cancer cell line.

Objective: To quantify the concentration of a methoxy-AG required to inhibit the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell lines (e.g., DU145 prostate cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Methoxy-AG and a natural AG control, dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 200 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Self-Validation: The inclusion of a vehicle control and multiple concentrations allows for a dose-response curve, validating that the observed effect is due to the compound. The reproducibility of the IC50 value across replicate experiments ensures the trustworthiness of the data.

Protocol 2: Macrophage Activation Assay

Objective: To compare the ability of a methoxy-AG and a natural AG to activate macrophages, measured by nitric oxide (NO) production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (DMEM with 10% FBS)

  • Test compounds

  • LPS (Lipopolysaccharide) as a positive control

  • Griess Reagent (for NO measurement)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2x10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24 hours. Include a positive control (LPS, 1 µg/mL) and a negative control (medium only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitrite Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite (a stable product of NO) in the samples. An increase in nitrite indicates macrophage activation.

The following diagram illustrates a potential signaling pathway inhibited by these compounds.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PKC Protein Kinase C (PKC) GFR->PKC Activates AG Alkylglycerol (e.g., Methoxy-AG) AG->PKC Inhibits RAF Raf-1 PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Potential inhibition of the PKC/MAPK pathway.

Conclusion and Future Directions

The addition of a methoxy group to the alkylglycerol scaffold is a potent strategy for enhancing biological activity, particularly for anticancer applications. The evidence strongly suggests that methoxy-substitution shifts the primary mechanism from indirect anti-metastatic and anti-angiogenic effects, typical of natural unsaturated AGs, towards direct inhibition of cancer cell proliferation and induction of apoptosis.[7][12][14] Both natural and methoxy-substituted AGs remain powerful immunomodulators, though their specific effects on immune cell signaling may differ.[5][17]

For drug development professionals, methoxy-substituted alkylglycerols represent a promising class of compounds that warrant further investigation. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of methoxy-AGs with varying alkyl chain lengths and degrees of unsaturation to optimize activity.

  • In vivo efficacy: Moving beyond cell culture to evaluate the most promising candidates in preclinical animal models of cancer and inflammatory diseases.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by methoxy-AGs to better understand their therapeutic potential and potential side effects.

By leveraging these insights, the scientific community can continue to develop novel ether lipid-based therapeutics with improved efficacy and specificity.

References

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Comparative analysis of ether vs. ester linked lipids in membrane fluidity

These data robustly support the conclusion that replacing an ester linkage with an ether linkage results in a thermodynamically more stable and less dynamic (less fluid) membrane. Studies using fluorescent probes like TMA-DPH and Laurdan also show a higher degree of order for ether lipids compared to ester lipids, particularly in the fluid phase. [8]

Conclusion and Professional Implications

The choice between ether and ester-linked lipids is a critical design parameter for researchers in biophysics and drug development.

  • Ether-linked lipids form membranes that are less fluid, more ordered, and significantly more stable against chemical and enzymatic degradation. This makes them the lipid of choice for extremophiles and an excellent candidate for creating highly stable liposomes for drug delivery, capable of withstanding harsh physiological conditions or requiring a long shelf-life. [9][10][11]

  • Ester-linked lipids form more fluid and dynamic membranes. This is essential for the function of most biological membranes in mesophilic organisms, facilitating the movement of membrane proteins, signal transduction, and membrane fusion/fission events. [2][3] By understanding the fundamental structural differences and utilizing quantitative techniques like DSC and fluorescence anisotropy, scientists can rationally select or engineer lipids to achieve the desired membrane fluidity and stability for their specific application, from fundamental research on model membranes to the development of next-generation therapeutic delivery systems.

References

  • Palma, S., et al. (2013). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal. Available at: [Link]

  • Tristram-Nagle, S., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and Physics of Lipids. Available at: [Link]

  • Guler, S.D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and Physics of Lipids. Available at: [Link]

  • Witzke, S., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology. Available at: [Link]

  • Zelikin, A.N., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. Materials (Basel). Available at: [Link]

  • Chong, P.L. (2010). Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications. MDPI. Available at: [Link]

  • Siliakus, M.F., et al. (2017). Biosynthesis of archaeal membrane ether lipids. ResearchGate. Available at: [Link]

  • Sanchez, S.A., et al. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. PNAS. Available at: [Link]

  • Wagner, A., et al. (2011). Stability of liposomes containing bio-enhancers and tetraether lipids in simulated gastro-intestinal fluids. International Journal of Pharmaceutics. Available at: [Link]

  • Tristram-Nagle, S., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Carnegie Mellon University - Figshare. Available at: [Link]

  • Wikipedia. (n.d.). Laurdan. Retrieved from [Link]

  • Witzke, S., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Nature Experiments. Available at: [Link]

  • Zelikin, A.N., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. Semantic Scholar. Available at: [Link]

  • Guler, S.D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ether lipid. Retrieved from [Link]

  • Gzyl-Malcher, B. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. Available at: [Link]

  • Zelikin, A.N., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. PubMed. Available at: [Link]

  • Nickels, J.D., et al. (2022). Bilayer-forming lipids enhance archaeal monolayer membrane stability. bioRxiv. Available at: [Link]

  • Zelikin, A.N., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. ResearchGate. Available at: [Link]

  • Gidwani, A., et al. (2001). Fluorescence Anisotropy Measurements of Lipid Order in Plasma Membranes and Lipid Rafts from RBL-2H3 Mast Cells. Biochemistry. Available at: [Link]

  • Dean, J.M., & Lodhi, I.J. (2018). Structural and functional roles of ether lipids. Protein & Cell. Available at: [Link]

  • Strahl, H., & Hamoen, L.W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol. Available at: [Link]

  • Koga, Y., & Morii, H. (2005). Recent Advances in Structural Research on Ether Lipids from Archaea Including Comparative and Physiological Aspects. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Siliakus, M.F., et al. (2017). Biosynthesis of archaeal membrane ether lipids. FEMS Microbiology Reviews. Available at: [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology. Available at: [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Springer Nature. Available at: [Link]

  • Dean, J.M., & Lodhi, I.J. (2017). Structural and functional roles of ether lipids. Protein & Cell. Available at: [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]

  • Dean, J.M., & Lodhi, I.J. (2017). Structural and functional roles of ether lipids. ResearchGate. Available at: [Link]

  • Epand, R.M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. Available at: [Link]

  • Epand, R.M. (2015). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. Available at: [Link]

  • McElhaney, R.N. (1994). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Semantic Scholar. Available at: [Link]

  • Pinkerton, A.B., et al. (2019). A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents. Methods in Molecular Biology. Available at: [Link]

A Researcher's Guide to Navigating Antibody Specificity in Ether Lipid Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of ether lipids, the specificity of immunological tools is paramount. Ether lipids, including plasmalogens, are crucial components of cellular membranes and signaling pathways, and their precursors are key metabolic intermediates. The ability to specifically detect and quantify these molecules and the enzymes that produce them is essential for advancing our understanding of their function in health and disease.

This guide provides an in-depth comparison and practical framework for evaluating antibodies used in ether lipid research. While antibodies directly targeting the small, structurally similar ether lipid precursors are not commercially available, a common approach involves using antibodies against the key biosynthetic enzymes. However, this raises a critical question: do these antibodies cross-react with the lipid precursors themselves? This guide will equip you with the foundational knowledge and experimental protocols to rigorously assess antibody specificity and ensure the integrity of your research findings.

Part 1: The Landscape of Commercial Antibodies for Ether Lipid Biosynthesis

The initial steps of ether lipid synthesis occur in the peroxisome, catalyzed by two key enzymes: Glyceronephosphate O-acyltransferase (GNPAT) and Alkylglycerone Phosphate Synthase (AGPS).[1][2] Antibodies targeting these enzymes are the primary tools for studying this pathway via immunodetection methods.

Below is a comparative overview of representative commercially available antibodies for human AGPS and GNPAT. Researchers should always consult the latest datasheets from suppliers for the most current information.

Table 1: Comparative Overview of Commercially Available Antibodies for Ether Lipid Biosynthesis Enzymes

TargetProduct ExampleHost/ClonalityImmunogenValidated ApplicationsKey Features & Considerations
AGPS Proteintech 21011-1-APRabbit / PolyclonalRecombinant human AGPS protein (GST-tagged, 309-658 aa)[3]WB, ELISA[3]Polyclonal nature may offer broader epitope recognition but could also increase the potential for off-target binding. The use of a large protein fragment as an immunogen is common.
AGPS Atlas Antibodies HPA030210Rabbit / PolyclonalRecombinant human AGPS protein fragment[4]IHC, WB[4]High sequence identity with mouse (94%) and rat (93%) orthologs suggests likely cross-species reactivity.[4]
AGPS GeneTex GTX00518Mouse / Monoclonal (Clone: AGPS-03)Recombinant human AGPS (amino acids 158-384)WB, FCMAs a monoclonal antibody, it recognizes a single epitope, which can provide higher specificity compared to polyclonal antibodies.
GNPAT Thermo Fisher PA5-58252Rabbit / PolyclonalRecombinant protein corresponding to amino acids 1-310 of human GNPATWB, IHCThe immunogen covers a significant portion of the N-terminal region of the protein.
GNPAT Santa Cruz sc-390036Mouse / Monoclonal (Clone: A-10)Recombinant protein mapping near the C-terminus of human GNPATWB, IHC, ELISAThis monoclonal antibody targets a different region of the protein than the polyclonal example, which can be useful for confirmatory studies.

Expert Insight: The choice between a monoclonal and a polyclonal antibody involves a trade-off. Polyclonal antibodies, recognizing multiple epitopes, can be more robust in detecting the target protein in various applications but may have a higher risk of cross-reactivity.[5] Monoclonal antibodies offer high specificity to a single epitope but can be more sensitive to changes in protein conformation or fixation methods. The immunogen sequence is a critical piece of data; a quick check for homology between the immunogen and other proteins can help predict potential cross-reactivity.[5]

Part 2: The Ether Lipid Biosynthesis Pathway and Potential for Cross-Reactivity

Understanding the potential for cross-reactivity requires a clear picture of the biosynthetic pathway and the molecules involved. An antibody raised against a large enzyme protein could, in theory, recognize a structurally similar epitope on a smaller lipid molecule, although this is generally less common than cross-reactivity between homologous proteins.

graph EtherLipidBiosynthesis { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Ether Lipid Biosynthesis Pathway and Antibody Targets.

The core challenge lies in the fundamental difference between a protein immunogen and a lipid precursor. Antibodies recognize specific three-dimensional shapes and charge distributions (epitopes). While an anti-protein antibody is unlikely to bind a lipid, it is not impossible if a portion of the lipid precursor mimics an epitope present on the enzyme. Therefore, experimental validation is not just recommended; it is essential.

Part 3: A Validating System: Experimental Workflows for Assessing Cross-Reactivity

To ensure the trustworthiness of your results, every antibody should be validated in your specific application. The following protocols provide a framework for assessing both the specificity of anti-enzyme antibodies and their potential cross-reactivity with ether lipid precursors.

Workflow Diagram: Antibody Specificity and Cross-Reactivity Assessment
graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Experimental workflow for antibody validation.
Protocol 1: Western Blotting for Target Specificity using Knockout/Knockdown Lysates

This protocol is the gold standard for confirming that an antibody recognizes its intended protein target.[6]

Causality: By comparing the antibody's signal in a wild-type cell lysate to a lysate from a cell line where the target gene (e.g., AGPS or GNPAT) has been knocked out or knocked down, you can definitively attribute the signal to the target protein. A specific antibody will show a strong band in the wild-type lysate at the correct molecular weight and a significantly reduced or absent band in the knockout/knockdown lysate.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Culture wild-type and knockout/knockdown (e.g., CRISPR or shRNA-mediated) cells to ~80% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.[8]

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-AGPS) overnight at 4°C. Use the dilution recommended by the manufacturer as a starting point.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager or X-ray film.

    • Crucially, strip the blot and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-beta-actin) to ensure equal protein loading between lanes.

Protocol 2: Competitive ELISA to Assess Cross-Reactivity

Causality: This assay determines if a free lipid precursor can compete with the immobilized target protein for binding to the antibody. A reduction in signal in the presence of the lipid indicates cross-reactivity. This is a highly sensitive method for detecting even weak interactions.[10]

Step-by-Step Methodology:

  • Plate Coating:

    • Coat a high-binding 96-well ELISA plate with 1-5 µg/mL of recombinant AGPS or GNPAT protein in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[11]

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the ether lipid precursor (e.g., alkyl-DHAP) in blocking buffer. Include a "no competitor" control.

    • In separate tubes, pre-incubate the primary antibody (at a constant, sub-saturating concentration) with each dilution of the lipid competitor for 1-2 hours at room temperature.

    • Wash the coated and blocked ELISA plate three times.

    • Transfer the antibody/competitor mixtures to the wells of the ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add the HRP-conjugated secondary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).[12]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

Part 4: Interpreting the Data and Making Informed Decisions

Data Interpretation Summary

AssayResultInterpretation
Western Blot (KO vs WT) Single band at correct MW in WT; band absent in KO.High Specificity. The antibody specifically recognizes the target protein.
Multiple bands, or band persists in KO lysate.Low Specificity / Off-Target Binding. The antibody is not suitable for this application without further optimization or an alternative should be sought.
Competitive ELISA Signal decreases as lipid precursor concentration increases.Cross-Reactivity Detected. The antibody binds to the lipid precursor. The IC50 value quantifies the extent of cross-reactivity.
No change in signal with increasing lipid concentration.No Detectable Cross-Reactivity. The antibody does not appear to bind the lipid precursor under these conditions.

Authoritative Grounding & Best Practices:

  • Always Validate: The data provided by manufacturers is a starting point, but validation in your specific experimental context is non-negotiable.[13]

  • Use Controls: Proper controls, including knockout lysates, no-primary-antibody controls, and isotype controls (for monoclonal antibodies), are critical for interpreting your results accurately.

  • Consider the Application: An antibody that works for Western blotting (where the protein is denatured) may not work for immunoprecipitation or immunofluorescence where the protein is in its native conformation.

  • Document Everything: Keep meticulous records of antibody lot numbers, dilutions, and protocol details to ensure reproducibility.

References

  • (Reference to a general review on ether lipid biology)
  • Atlas Antibodies. (n.d.). Anti-AGPS Antibody (HPA030210). Retrieved January 14, 2026, from [Link][4]

  • (Reference to GeneTex GTX00518 d
  • (Reference to Thermo Fisher PA5-58252 d
  • (Reference to Santa Cruz sc-390036 d
  • Wandall, J. H., et al. (1998). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Biological Chemistry.[8]

  • (Reference for a detailed Western Blot protocol, e.g., from a supplier like OriGene or a methods paper)[9]

  • (Reference for a detailed ELISA protocol, e.g., from a supplier like Sigma-Aldrich or a methods paper)[11][12]

  • (Reference on antibody validation principles, e.g., Uhlen et al., Nature Methods, 2016)[6]

  • de Vet, E. C. J. M., et al. (1998). Alkyl-dihydroxyacetonephosphate synthase. Fate in peroxisome biogenesis disorders and identification of the point mutation underlying a single enzyme deficiency. Journal of Biological Chemistry, 273(17), 10296-10301.[14]

  • (Reference to a paper using knockout validation for an antibody)[6]

  • Bronsveld, I. M., et al. (1996). Immunological Analyses of Alkyl-Dihydroxyacetone-Phosphate Synthase in Human Peroxisomal Disorders. Journal of Inherited Metabolic Disease.[15]

  • (Reference to a paper describing competitive ELISA for antibody characterization)[10]

  • (Reference to a general methods paper on immunoassays)
  • (Reference to a paper on cell lysis techniques)[7]

  • (Reference to a general review on ether lipid structure and function)[16]

  • (Reference to a paper on GNPAT/DHAPAT)[17][18]

  • (Reference to a paper discussing challenges in antibody specificity)[13]

  • (Reference to a paper on AGPS structure/function)[19][20][21]

  • (Reference to a paper detailing the peroxisomal and ER steps of ether lipid synthesis)[2]

  • (Reference to a general Western Blot protocol)[9]

Sources

A Comparative Guide to the Stability of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol and Other Ether Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical determinant of a therapeutic's success. Among these, lipids with ether linkages are gaining prominence, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid and small molecule delivery. Their inherent stability is a key attribute, offering advantages over their more labile ester-linked counterparts. This guide provides an in-depth technical comparison of the stability of a novel synthetic ether lipid, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, against other commonly employed ether lipids.

This document moves beyond a simple product datasheet to offer a comprehensive framework for evaluating lipid stability. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear analysis of the expected data. Our objective is to equip you with the knowledge and methodologies to rigorously benchmark ether lipid stability for your specific application.

The Significance of Ether Lipid Stability in Drug Delivery

Ether lipids are distinguished by the presence of an ether bond at the sn-1 position of the glycerol backbone, in contrast to the ester bond found in most naturally occurring glycerophospholipids.[1][2] This seemingly subtle structural difference has profound implications for the stability of drug delivery systems.[1][2] The ether linkage is significantly more resistant to chemical and enzymatic hydrolysis, a crucial feature for protecting encapsulated payloads and ensuring a predictable release profile in vivo.[3][4]

This compound is a rationally designed ether lipid with a unique methoxy group at the sn-2 position. This guide will provide the framework to compare its stability against other relevant ether lipids, such as 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (14:0 diether PC) and 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DOPyPE), which are often used in specialized formulations.

Below is a diagram illustrating the fundamental structural differences between ester-linked and ether-linked lipids.

Caption: Structural comparison of ester- and ether-linked phospholipids.

I. Benchmarking Chemical Stability

The chemical stability of a lipid is its ability to resist degradation from factors such as hydrolysis and oxidation. For ether lipids, this is a primary advantage, as the ether bond is inherently more robust than the ester linkage.

A. Hydrolytic Stability

Ether bonds are highly resistant to both acidic and alkaline hydrolysis under most conditions.[5] To quantitatively assess this, an accelerated hydrolysis assay can be performed.

Experimental Protocol: Accelerated Hydrolytic Stability Assay

  • Preparation of Lipid Dispersions:

    • Prepare a 1 mg/mL dispersion of each test lipid (this compound, 14:0 diether PC, and a control ester lipid like DSPC) in separate vials containing either 0.1 M HCl, phosphate-buffered saline (PBS, pH 7.4), or 0.1 M NaOH.

  • Incubation:

    • Incubate the vials at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time Points and Sampling:

    • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each vial.

  • Lipid Extraction:

    • Perform a lipid extraction on the aliquots using a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method.[6]

  • Quantification of Degradation:

    • Analyze the extracted lipids using a suitable chromatographic method, such as High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (LC-MS), to quantify the remaining parent lipid and any degradation products.[7]

Data Presentation: Hydrolytic Stability

The results can be summarized in a table showing the percentage of the parent lipid remaining over time under different pH conditions.

LipidpH24h (%)48h (%)72h (%)96h (%)
This compound3.0>99>99>98>98
7.4>99>99>99>99
10.0>99>98>97>96
14:0 diether PC3.0>99>99>98>98
7.4>99>99>99>99
10.0>99>98>97>96
DSPC (Ester Control)3.0~95~90~85~80
7.4>99>99>98>97
10.0~80~65~50~35

Table 1: Representative data for the percentage of parent lipid remaining after incubation at 60°C.

B. Oxidative Stability

Oxidative degradation is a major concern for lipids containing unsaturated acyl chains. While this compound has a saturated octadecyl chain, it's crucial to evaluate its oxidative stability, especially when formulated with other components that may be susceptible to oxidation.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of oxidation.[5][8]

  • Sample Preparation:

    • Prepare lipid dispersions as described for the hydrolytic stability assay.

    • Induce oxidation by adding a pro-oxidant, such as copper sulfate (CuSO₄), to a final concentration of 10 µM.

  • Incubation:

    • Incubate the samples at 37°C for a defined period (e.g., 24 hours).

  • TBARS Reaction:

    • Add 1 mL of 20% trichloroacetic acid (TCA) to 0.5 mL of the lipid dispersion to precipitate proteins and stop the reaction.

    • Centrifuge at 3000 rpm for 15 minutes.

    • To 1 mL of the supernatant, add 1 mL of 0.67% thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for 15 minutes.

  • Quantification:

    • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer.[5]

    • Calculate the concentration of TBARS using a standard curve of MDA.

Data Presentation: Oxidative Stability

LipidTBARS (µM MDA equivalents)
This compound< 0.1
14:0 diether PC< 0.1
DOPC (Unsaturated Ester Control)> 5.0

Table 2: Representative data for TBARS concentration after 24 hours of induced oxidation.

II. Benchmarking Metabolic Stability

For systemically administered drug delivery systems, stability in the presence of metabolic enzymes is paramount. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes can provide valuable insights into a lipid's metabolic fate.[9][10]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol assesses the rate of disappearance of the test lipid when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.[11][12]

Figure 2: Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare lipid stock solution D Pre-incubate lipid and microsomes at 37°C A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH C->E D->E F Incubate at 37°C with shaking E->F G Quench reaction at time points with cold acetonitrile F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine % remaining and calculate half-life I->J

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the test lipid (final concentration 1 µM), liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-course Incubation:

    • Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent lipid remaining.

Data Presentation: Metabolic Stability

LipidHalf-life (t½, min)Intrinsic Clearance (µL/min/mg protein)
This compound> 60< 5
14:0 diether PC> 60< 5
Testosterone (Control)~ 15~ 45

Table 3: Representative data for metabolic stability parameters in human liver microsomes.

III. Benchmarking Physical Stability

The physical stability of lipids, particularly when formulated into nanoparticles, is crucial for shelf-life and consistent performance. Key parameters include thermal stability and the ability of LNPs to maintain their size and integrity under various storage conditions.

A. Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to characterize the thermotropic behavior of lipids, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).[13][14] A higher Tm generally indicates a more stable, ordered lipid assembly.

Experimental Protocol: DSC Analysis of Lipid Dispersions

  • Sample Preparation:

    • Prepare hydrated lipid dispersions (e.g., 10-20 mg/mL in PBS) of each test lipid.

  • DSC Measurement:

    • Load the lipid dispersion into a DSC pan. An equal volume of buffer is used in the reference pan.

    • Scan the sample over a defined temperature range (e.g., 10°C to 90°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).[15]

  • Data Analysis:

    • Determine the peak transition temperature (Tm) and the enthalpy of the transition (ΔH) from the thermogram.

Data Presentation: Thermal Properties

LipidTm (°C)ΔH (kcal/mol)
This compound~ 45~ 8.5
14:0 diether PC~ 42~ 8.0
DSPC (Ester Control)~ 55~ 10.5

Table 4: Representative thermal properties of hydrated lipid dispersions.

B. Physical Stability of Lipid Nanoparticles (LNPs)

The stability of LNPs is assessed by monitoring changes in particle size, polydispersity index (PDI), and encapsulation efficiency over time under different storage conditions.[16][17][18]

Experimental Protocol: LNP Stability Study

  • LNP Formulation:

    • Formulate LNPs containing the test ether lipid, a helper lipid, cholesterol, and a PEG-lipid.

  • Storage Conditions:

    • Aliquot the LNP suspension and store at different temperatures (e.g., 4°C, 25°C, and -20°C).

  • Characterization at Time Points:

    • At regular intervals (e.g., 0, 1, 3, and 6 months), analyze the samples for:

      • Particle Size and PDI: Using Dynamic Light Scattering (DLS).

      • Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

  • Freeze-Thaw Stability:

    • Subject a set of samples to multiple freeze-thaw cycles (e.g., from -80°C to room temperature) and analyze for changes in particle size and PDI. The inclusion of cryoprotectants like sucrose or trehalose can also be evaluated.[16]

Data Presentation: LNP Physical Stability (Storage at 4°C)

Time (months)LNP FormulationSize (d.nm)PDI
0with this compound850.12
with 14:0 diether PC880.13
1with this compound860.12
with 14:0 diether PC900.14
3with this compound870.13
with 14:0 diether PC950.16
6with this compound880.13
with 14:0 diether PC1020.18

Table 5: Representative data for LNP size and PDI during storage at 4°C.

Conclusion

The stability of lipids is a cornerstone of robust drug delivery formulation. This guide has provided a comprehensive framework and detailed experimental protocols for benchmarking the chemical, metabolic, and physical stability of this compound against other ether lipids. The inherent resistance of the ether linkage to hydrolysis and enzymatic degradation, coupled with the potential for high physical stability in formulated nanoparticles, underscores the promise of novel ether lipids in advancing next-generation therapeutics. By employing the rigorous methodologies outlined herein, researchers can generate the critical data needed to select the optimal lipid excipients for their specific drug development programs.

References

  • Abeyrathne, E. D. N. S., Nam, K., & Ahn, D. U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Jyrki, T., et al. (2011). NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. Metabolomics, 8(3), 479-488. [Link]

  • Vidawati, S., et al. (2022). Stability Monomolecular Properties of Archaeal Tetraether Lipids Layers onto Solid Substrates. Advances in Biological Chemistry, 12(1), 31-43. [Link]

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  • Mawatari, S., et al. (2012). Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1. Journal of Oleo Science, 61(12), 669-677. [Link]

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A Researcher's Guide to Comparative Lipidomics of Cells Treated with Different Alkylglycerol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of cellular biology, lipids are far more than simple structural components or energy stores. They are dynamic players in a vast array of signaling pathways and cellular processes. Among the diverse classes of lipids, ether lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, have garnered significant attention for their unique structural and functional roles.[1][2][3] These lipids, including plasmalogens, are integral to the formation of lipid rafts, membrane fusion events, and cellular signaling.[1][3] Alterations in ether lipid metabolism have been implicated in a range of pathologies, from neurodegenerative diseases to cancer, underscoring the importance of understanding their regulation.[1][3][4]

This guide provides a comprehensive framework for conducting comparative lipidomics studies on cells treated with different alkylglycerol precursors. Alkylglycerols are key intermediates in the biosynthesis of ether lipids and can be exogenously supplied to cells to probe their metabolic fate and impact on the broader lipidome.[5][6] By systematically comparing the effects of various precursors, researchers can gain valuable insights into the regulation of ether lipid metabolism and its downstream consequences.

We will delve into the underlying principles of ether lipid biosynthesis, detail robust experimental methodologies for cell culture, lipid extraction, and liquid chromatography-mass spectrometry (LC-MS) analysis, and provide a framework for rigorous data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the complexities of ether lipid biology.

The Landscape of Ether Lipid Metabolism

The journey of ether lipid synthesis begins in the peroxisome and culminates in the endoplasmic reticulum (ER).[1][7] This intricate pathway involves a series of enzymatic reactions that build the characteristic ether-linked glycerophospholipids.

Key Biosynthetic Steps:
  • Acylation of Dihydroxyacetone Phosphate (DHAP): The process kicks off in the peroxisome where DHAP, a glycolysis intermediate, is acylated at the sn-1 position by glyceronephosphate O-acyltransferase (GNPAT).[1]

  • Formation of the Ether Bond: Next, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a fatty alcohol, forming the defining ether bond.[1] The fatty alcohols are supplied by the reduction of fatty acyl-CoAs by fatty acyl-CoA reductases (FAR1 or FAR2).[1]

  • Reduction to 1-O-alkyl-glycerol-3-phosphate (AGP): The resulting alkyl-DHAP is then reduced by an acyl/alkyl-DHAP reductase to form AGP, a key precursor.[1]

  • Completion in the Endoplasmic Reticulum: AGP is then transported to the ER for the subsequent steps of phospholipid synthesis, which include the addition of an acyl group at the sn-2 position and the attachment of a head group (e.g., choline or ethanolamine).[1][7]

Catabolism of Alkylglycerols:

The breakdown of alkylglycerols is primarily mediated by the enzyme alkylglycerol monooxygenase (AGMO).[8][9][10] This enzyme, located in the endoplasmic reticulum, cleaves the ether bond, producing a fatty aldehyde and glycerol.[8][9][10] The fatty aldehyde is then oxidized to a fatty acid.[8] Understanding the activity of AGMO is crucial, as it represents a key regulatory point in controlling the cellular levels of alkylglycerols and their downstream metabolites.

Visualization of the Ether Lipid Biosynthetic Pathway

To provide a clear visual representation of this complex process, the following diagram illustrates the key steps in ether lipid biosynthesis.

EtherLipidBiosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acyl_DHAP GNPAT Fatty_Alcohol Fatty Alcohol Alkyl_DHAP Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP AGPS Acyl_DHAP->Alkyl_DHAP AGP 1-O-Alkyl-Glycerol-3-Phosphate (AGP) Alkyl_DHAP->AGP Acyl/Alkyl-DHAP Reductase Ether_Lipids Ether-linked Glycerophospholipids AGP->Ether_Lipids Acyltransferases, Phosphatases, etc. Fatty_Acyl_CoA_Source Fatty Acyl-CoA (from diet or de novo synthesis) Fatty_Acyl_CoA_Source->Acyl_CoA Fatty_Acyl_CoA_Source->Fatty_Alcohol FAR1/2

Caption: Key steps in the biosynthesis of ether lipids, starting in the peroxisome and completed in the endoplasmic reticulum.

Experimental Design for Comparative Lipidomics

A well-designed experiment is the cornerstone of reliable and interpretable lipidomics data. This section outlines a robust workflow for comparing the effects of different alkylglycerol precursors on the cellular lipidome.

Selection of Alkylglycerol Precursors

The choice of alkylglycerol precursors is critical and should be guided by the specific research question. Consider precursors with varying:

  • Alkyl Chain Length: For example, 1-O-hexadecyl-sn-glycerol (HG(16:0)) versus 1-O-octadecyl-sn-glycerol (HG(18:0)).

  • Saturation: Compare saturated (e.g., HG(16:0)) with unsaturated (e.g., 1-O-(9Z-octadecenyl)-sn-glycerol, selachyl alcohol) precursors.

  • Head Group: While this guide focuses on alkylglycerol precursors, future studies could compare the effects of precursors with different head groups already attached.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow, from cell culture to data analysis.

LipidomicsWorkflow CellCulture 1. Cell Culture & Treatment - Select cell line - Treat with alkylglycerol precursors - Include vehicle control Harvesting 2. Cell Harvesting & Quenching - Rapidly halt metabolic activity CellCulture->Harvesting LipidExtraction 3. Lipid Extraction - e.g., MTBE or Bligh-Dyer method Harvesting->LipidExtraction LCMS 4. LC-MS/MS Analysis - Reversed-phase chromatography - High-resolution mass spectrometry LipidExtraction->LCMS DataProcessing 5. Data Processing - Peak picking, alignment, and normalization LCMS->DataProcessing StatisticalAnalysis 6. Statistical Analysis - Identify significantly altered lipids DataProcessing->StatisticalAnalysis Bioinformatics 7. Pathway Analysis & Interpretation - Map changes to metabolic pathways StatisticalAnalysis->Bioinformatics

Caption: A streamlined workflow for comparative lipidomics analysis of cells treated with alkylglycerol precursors.

Detailed Methodologies
Part 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to your research question. For example, cancer cell lines are often used to study the role of ether lipids in malignancy.

  • Culture Conditions: Maintain cells in a suitable growth medium and culture conditions (e.g., 37°C, 5% CO2).

  • Precursor Preparation: Dissolve alkylglycerol precursors in a suitable vehicle (e.g., ethanol or DMSO) to create stock solutions.

  • Treatment: Treat cells with the desired concentration of each precursor for a specified duration. It is crucial to include a vehicle-only control group. A dose-response and time-course experiment is recommended to determine optimal treatment conditions.

Part 2: Lipid Extraction

A robust lipid extraction method is essential to ensure high recovery and minimal degradation of lipids. The methyl-tert-butyl ether (MTBE) method is a popular choice for its efficiency in extracting a broad range of lipid classes.[11][12][13]

MTBE Extraction Protocol:

  • Cell Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and harvest them.

  • Homogenization: Resuspend the cell pellet in a specific volume of cold methanol.

  • Phase Separation: Add MTBE and vortex thoroughly. Then, add water to induce phase separation.

  • Collection: Centrifuge the mixture to separate the phases. The upper organic phase contains the lipids.

  • Drying and Reconstitution: Transfer the organic phase to a new tube, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Part 3: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its high sensitivity and specificity.[14][15]

Key LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography is commonly used to separate lipid species based on their hydrophobicity.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurements and confident lipid identification.

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for comprehensive lipid profiling.

Discriminating between plasmanyl (alkyl) and plasmenyl (alkenyl) ether lipids can be challenging due to their isobaric nature.[16][17][18][19] However, advanced LC-MS/MS methods, including specific fragmentation patterns and chromatographic separation, can enable their unequivocal identification.[16][17][18][19]

Part 4: Data Analysis and Interpretation

The complex datasets generated by LC-MS require sophisticated data analysis workflows.[14][20][21]

  • Data Preprocessing: This involves peak picking, retention time alignment, and normalization to correct for variations in sample loading and instrument response.[20]

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify lipids that are significantly different between treatment groups.[22]

  • Lipid Identification: Lipids are identified by matching their accurate mass and fragmentation spectra to lipid databases (e.g., LIPID MAPS).

  • Pathway Analysis: The identified lipids are then mapped onto metabolic pathways to understand the broader biological impact of the alkylglycerol precursor treatments.[20]

Comparative Analysis of Alkylglycerol Precursor Effects

The primary goal of this guide is to enable a comparative analysis of how different alkylglycerol precursors alter the cellular lipidome. The results of such a study can be presented in various formats, with tables being particularly effective for summarizing quantitative data.

Hypothetical Data Summary

The following table illustrates how the results of a comparative lipidomics study could be presented. In this hypothetical example, cells were treated with either a saturated (HG(16:0)) or an unsaturated (selachyl alcohol) alkylglycerol precursor.

Lipid ClassSubclassFold Change (HG(16:0) vs. Control)Fold Change (Selachyl Alcohol vs. Control)p-value (HG(16:0))p-value (Selachyl Alcohol)
Glycerophospholipids PC(O-16:0/18:1)↑ 5.2↑ 1.8< 0.001< 0.05
PE(P-16:0/20:4)↑ 2.1↓ 1.5< 0.01< 0.05
PC(O-18:1/18:1)↑ 1.3↑ 4.8> 0.05< 0.001
Sphingolipids Cer(d18:1/16:0)↑ 1.5↑ 1.2< 0.05> 0.05
Glycerolipids TG(16:0/18:1/18:2)↓ 1.8↓ 1.3< 0.01> 0.05

Note: This is hypothetical data for illustrative purposes.

Interpreting the Results

The data in the table above would suggest that:

  • Substrate Specificity: The saturated precursor, HG(16:0), leads to a more pronounced increase in ether-linked phosphatidylcholines (PC) containing a 16:0 alkyl chain. Conversely, the unsaturated precursor, selachyl alcohol (containing an 18:1 alkyl chain), results in a greater accumulation of ether lipids with an 18:1 alkyl chain.

  • Impact on Plasmalogens: The saturated precursor appears to increase the levels of a specific plasmalogen (PE(P-16:0/20:4)), while the unsaturated precursor leads to a decrease. This could indicate complex regulatory interactions within the ether lipid pathway.

  • Broader Lipidome Effects: The treatments also appear to influence other lipid classes, such as sphingolipids and triacylglycerols, highlighting the interconnectedness of lipid metabolism.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for conducting and interpreting comparative lipidomics studies using different alkylglycerol precursors. By following these methodologies, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of ether lipid metabolism and its role in health and disease.

Future research in this area could explore:

  • The role of specific enzymes: Using gene editing technologies like CRISPR-Cas9 to knock out key enzymes in the ether lipid pathway (e.g., AGMO) would provide further insights into their function.

  • Flux analysis: Employing stable isotope-labeled precursors would allow for the tracing of their metabolic fate and the quantification of metabolic fluxes through the ether lipid pathway.

  • Integration with other 'omics': Combining lipidomics data with proteomics and transcriptomics would provide a more holistic view of the cellular response to alkylglycerol treatment.

The study of ether lipids is a rapidly evolving field, and the application of advanced lipidomics technologies will undoubtedly continue to uncover new and exciting aspects of their biology.

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its core chemical structure—a long-chain alkyl ether and a primary alcohol—and is grounded in established safety protocols for analogous compounds and general laboratory chemical waste management. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principle: Hazard-Informed Disposal

The disposal plan for any chemical is dictated by its hazard profile. The structure of this compound contains two key functional groups that determine its risks: an ether linkage and a primary alcohol .

  • Ether Functionality : The most significant and potentially overlooked hazard associated with ethers is their ability to form explosive peroxides upon exposure to air and light over time.[1][2][3] This risk is especially pronounced in opened containers. Peroxide crystals can form on the container threads and detonate upon friction when the cap is twisted.[3]

  • Alcohol and Alkyl Chain : While the long octadecyl chain reduces the volatility and flammability compared to short-chain ethers like diethyl ether, the compound should still be regarded as a combustible organic material.[4][5][6] General principles of handling organic chemicals, including avoiding ignition sources and preventing environmental release, are paramount.

This guide is built on the foundational principle of treating this compound as a peroxide-forming, non-halogenated organic chemical waste .

Pre-Disposal Safety Assessment

Before handling the container for disposal, a visual inspection is mandatory. This is a critical self-validating step to prevent catastrophic accidents.

Step-by-Step Visual Inspection:

  • Locate the Container: Find the container of this compound in its storage location.

  • Inspect Without Moving: If the container is old, has lost its label, or shows any signs of crystallization (especially around the cap), do not move or open it . Peroxide crystals are shock-sensitive.[2][3] In this event, clear the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.

  • Check Dates: Peroxide-forming chemicals should be dated upon receipt and upon opening.[1][2] Class B peroxide formers, like many ethers, should generally be disposed of within 12 months of opening.[7]

  • Confirm Personal Protective Equipment (PPE): At a minimum, wear the following before proceeding:

    • ANSI-compliant safety glasses or goggles.

    • A flame-resistant laboratory coat.

    • Chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but change them immediately if contamination occurs).[1]

Disposal Workflow: From Bench to Pickup

The following workflow provides a systematic procedure for the safe collection and storage of this compound waste pending pickup by certified waste handlers.

Diagram: Disposal Decision Workflow

start Disposal of (S)-2-methoxy-3- (octadecyloxy)propan-1-ol Required check_container Visually Inspect Container (See Section 2) start->check_container contact_ehs Clear Area. Contact EHS Immediately. DO NOT PROCEED. check_container->contact_ehs Crystals or precipitate present? safe_to_proceed Container Appears Safe check_container->safe_to_proceed No ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) safe_to_proceed->ppe select_waste Select Correct Waste Container: 'Non-Halogenated Organic Waste' ppe->select_waste transfer Transfer Waste in a Chemical Fume Hood select_waste->transfer label_waste Label Container with Full Chemical Name and Hazards transfer->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store request_pickup Request Pickup from EHS store->request_pickup

Caption: Decision workflow for the safe disposal of the target compound.

Step-by-Step Disposal Protocol
  • Waste Segregation and Container Selection :

    • Identify the Waste Stream : This compound must be disposed of as hazardous chemical waste . Specifically, it belongs in the non-halogenated organic waste stream.

    • Do Not Mix : Never mix this waste with incompatible chemicals such as acids, bases, or oxidizers.[8][9] Mixing can cause violent reactions. The diagram below illustrates this critical segregation.

    • Select a Container : Use a designated and clearly labeled hazardous waste container provided by your institution. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw-top cap to ensure it can be tightly sealed.[7][10]

  • Transferring the Waste :

    • All transfers of liquid waste must occur inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use a funnel to pour the liquid waste into the designated container to prevent spills.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10]

  • Disposing of Contaminated Materials :

    • Solid Waste : Gloves, weigh boats, and pipette tips contaminated with the chemical should be collected in a separate, clearly labeled bag or container for solid chemical waste.

    • Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11] This rinsate is also considered hazardous waste and must be added to the non-halogenated organic liquid waste container.[11] After triple-rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic waste.[10][11]

  • Labeling and Storage :

    • Labeling : The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[11] The label must include the full, unabbreviated chemical name of all contents and their approximate concentrations. List the hazards: "Flammable/Combustible," "Peroxide-Former."

    • Storage : Keep the waste container tightly sealed at all times, except when adding waste.[2][7] Store it in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[7] The SAA must be in a secondary containment tray to catch any potential leaks.

  • Final Disposal :

    • Once the waste container is full or you are finished generating this type of waste, complete the hazardous waste tag and submit a request for pickup to your institution's EHS department.[9]

Diagram: Waste Segregation Logic

cluster_yes YES: Add to this container cluster_no NO: Segregate - DO NOT ADD main_container Waste Container: Non-Halogenated Organics acids Acids / Bases main_container->acids Incompatible oxidizers Oxidizers main_container->oxidizers Incompatible halogenated Halogenated Solvents (e.g., DCM, Chloroform) main_container->halogenated Separate Stream pure_chem (S)-2-methoxy-3- (octadecyloxy)propan-1-ol pure_chem->main_container rinsate Triple-Rinse Solvent (e.g., Ethanol, Acetone) rinsate->main_container solutions Dilute Solutions of the Compound solutions->main_container

Caption: Segregation guide for compatible and incompatible waste streams.

Summary of Disposal Parameters

For quick reference, the key information is summarized in the table below.

ParameterGuidelineRationale & Reference
Chemical Name This compoundN/A
Primary Hazards Combustible Organic, Potential IrritantBased on analogous structures (long-chain alcohol and ether).[12][13][14]
Critical Hazard Peroxide-Former Ether functional group can form explosive peroxides upon storage.[1][3]
Waste Stream Non-Halogenated Organic Liquid WasteStandard classification for organic chemicals without halogen atoms.[15]
Compatible Containers Glass or High-Density Polyethylene (HDPE)Prevents chemical degradation of the container.[7][10]
Incompatible Wastes Acids, Bases, Oxidizers, Halogenated SolventsTo prevent dangerous chemical reactions and ensure proper final treatment.[8][9]
Disposal of Empties Triple-rinse; collect rinsate as hazardous waste.Ensures removal of hazardous residue before container disposal.[11]

References

  • 1-methoxy-2-propanol - SAFETY DATA SHEET . Penta Chemicals, 2023. [Online]. Available: [Link]

  • Safety data sheet - 3-Methoxy-1-propanol . CPAchem, 2025. [Online]. Available: [Link]

  • Safety Data Sheet: 2-Methoxy-1-propanol . Carl ROTH, N.D. [Online]. Available: [Link]

  • Safety Data Sheet: 2-Methoxy-1-propanol . Carl ROTH, N.D. [Online]. Available: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center, 2023. [Online]. Available: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS, N.D. [Online]. Available: [Link]

  • Diethyl ether - Standard Operating Procedure . Zaera Research Group, UC Riverside, 2022. [Online]. Available: [Link]

  • Laboratory Waste Disposal Safety Protocols . NSTA, 2024. [Online]. Available: [Link]

  • Use of Ether . University of Arizona, EHS-ARS, N.D. [Online]. Available: [Link]

  • Diethyl Ether - Standard Operating Procedure . UC Center for Laboratory Safety, 2012. [Online]. Available: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste, N.D. [Online]. Available: [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments, N.D. [Online]. Available: [Link]

  • Diethyl Ether - Standard Operating Procedure . Purdue University REM, N.D. [Online]. Available: [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines . Texas Christian University, 2025. [Online]. Available: [Link]

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A Senior Application Scientist's Guide to Handling (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol. As a specialized chemical, direct safety data may be limited. Therefore, this document synthesizes information from structurally similar compounds, such as alkoxypropanols and long-chain ethers, to establish a robust and cautious operational plan. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures before relying on personal protective equipment.

Hazard Assessment: Understanding the Compound

This compound combines a primary alcohol, a secondary ether, and a long alkyl chain. This structure informs its potential hazards. While the long octadecyl chain reduces volatility compared to shorter-chain ethers, the fundamental risks associated with the ether and alcohol functional groups must be respected. Ethers, as a class, are known for their potential to form explosive peroxides upon exposure to air and light.[1][2][3][4][5]

Based on an analysis of analogous compounds, the following hazard profile should be assumed:

Hazard CategoryPotential HazardRationale and Causality
Physical/Chemical Flammability: While the high molecular weight may result in a higher flash point than short-chain ethers, the compound should be treated as a flammable liquid.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8][9][10]
Peroxide Formation: Ethers can form explosive peroxides over time, especially when exposed to oxygen and light.[1][2][3][5] This is a critical consideration for storage and handling.
Static Discharge: Vapors can accumulate and may form explosive mixtures with air.[7][10][11] Proper grounding of containers and equipment is essential during transfers.[6][8][9]
Health Eye Irritation: Similar alkoxypropanols are known to cause serious eye irritation or damage.[7][8][9]
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7][8]
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory tract irritation.[7][8][9]
Systemic Effects: Some related compounds are associated with organ damage through prolonged or repeated exposure. Inhalation of vapors may cause drowsiness or dizziness.[7]
Environmental Aquatic Toxicity: While specific data is unavailable, it is prudent to prevent release into drains or waterways, as related compounds can have lasting effects on aquatic life.[12]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is selected, robust engineering and administrative controls must be implemented to minimize exposure.

  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][2][3][5][11] The fume hood provides critical protection against vapor inhalation and potential splashes.

  • Ignition Source Control: Strictly prohibit smoking and eliminate all potential ignition sources, such as open flames, hot plates, and non-explosion-proof electrical equipment, from the handling area.[6][8][9][10][11] Use only non-sparking tools for transfers.[8][9]

  • Static Electricity Prevention: Ensure that containers and receiving equipment are properly grounded and bonded during transfers to prevent static discharge.[6][8][9]

  • Storage: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6][8][10] Protect from light to inhibit peroxide formation.[2] Containers should be dated upon receipt and upon opening to track potential peroxide formation.[3][4]

  • Work Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical hazard. The selection must be based on a thorough risk assessment of the specific procedure being performed.

Protection TypeRecommended EquipmentSpecifications and Guidelines
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[13]Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][13] A face shield should be worn over safety goggles when there is a significant risk of splashing.[1]
Skin and Body Protection Chemical-resistant gloves.Glove Selection is Critical: No single glove material protects against all chemicals.[1] For ethers, nitrile gloves are suitable for splash protection but may have limited breakthrough times.[3][11] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate film are recommended.[5] Always inspect gloves for damage before use and remove them using proper technique to avoid contaminating your hands.[13]
Flame-resistant lab coat.A flame-resistant (e.g., Nomex®) lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[2][3][14] Cotton-based clothing is recommended underneath, avoiding synthetic fabrics like polyester.[14]
Respiratory Protection Generally not required when working in a certified chemical fume hood.If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][14] Respirator use requires a formal program, including fit-testing and medical evaluation.[14]

Procedural Guidance: Step-by-Step Operations

Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent contamination.[13]

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Protective Clothing: Put on the flame-resistant lab coat and ensure it is fully buttoned.[14]

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.[13]

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[13]

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside with bare hands.[13]

  • Protective Clothing: Remove the lab coat by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Wash hands immediately.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Final Hand Hygiene: Wash hands again thoroughly.[13]

Risk Assessment & PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the assessed risk of the task.

PPE_Workflow cluster_assessment 1. Task & Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection cluster_action 4. Action assess Assess Task & Potential Exposure (e.g., quantity, duration, temperature) fume_hood Work in Chemical Fume Hood? assess->fume_hood base_ppe Minimum PPE: - Safety Goggles - FR Lab Coat - Nitrile Gloves (Splash) fume_hood->base_ppe Yes stop STOP Consult EHS fume_hood->stop No risk_check High Splash Potential or Large Quantity? base_ppe->risk_check Proceed to Risk Check enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Chemical Apron - Heavy-Duty Gloves (e.g., Butyl Rubber) proceed Proceed with Caution enhanced_ppe->proceed resp_ppe Add Respiratory Protection: NIOSH-Approved Respirator (Organic Vapor Cartridge) spill_check Spill or Aerosol Generation Outside Containment? proceed->spill_check risk_check->enhanced_ppe Yes risk_check->proceed No spill_check->resp_ppe Yes

Caption: PPE selection workflow for handling this compound.

Spill and Disposal Management

Emergency Spill Response
  • Evacuate & Alert: Immediately evacuate the spill area and alert nearby personnel.[2][5]

  • Isolate: If safe to do so, remove all ignition sources.[8] Prevent the spill from entering drains.[6][7]

  • Assess: For small spills, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Contain & Clean: Absorb the spill with an inert, non-combustible material like sand or diatomaceous earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Package: Carefully collect the absorbed material and contaminated items using non-sparking tools and place them in a sealable, properly labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal Plan

Improper disposal is both hazardous and illegal.[15]

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled hazardous waste container.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials from spills, and contaminated labware, must be disposed of as hazardous waste.[4]

  • Peroxide-Forming Potential: Due to the risk of peroxide formation, containers of this chemical should be managed as time-sensitive.[2] Opened containers should be disposed of within 6-12 months.[4] Never attempt to open a container that shows signs of peroxide formation (e.g., crystal formation around the cap).[3][5] Contact EHS immediately in such cases.[3][4]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[15] Do not pour this chemical down the drain.[7][15]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and environmental protection.

References

  • Safety D
  • Safety data sheet - CPAChem. (n.d.). 3-Methoxy-1-propanol.
  • 2-Methoxy-1-propanol SDS, 1589-47-5 Safety D
  • Safety Data Sheet: 2-Methoxy-1-propanol - Carl ROTH. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 1-Propoxy-2-propanol - Benchchem. (n.d.).
  • Working with Chemicals - Prudent Practices in the Labor
  • Material Safety D
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Ethers - Handling and control of exposure. (2010). The University of Edinburgh Health and Safety Department.
  • Diethyl Ether. (n.d.). Purdue University REM.
  • SAFETY D
  • Safe Disposal of (2-Ethoxyethyl)
  • Use of Ether. (n.d.). Environment, Health & Safety, University of Minnesota.
  • Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt Environmental Health & Safety.
  • Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • How to Dispose of Petroleum Ether? (2024). Alliance Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.